H-Gly-Arg-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H18N6O2 |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C8H18N6O2/c9-4-6(15)14-5(7(10)16)2-1-3-13-8(11)12/h5H,1-4,9H2,(H2,10,16)(H,14,15)(H4,11,12,13)/t5-/m0/s1 |
InChI Key |
CASARGSKQRSUIE-YFKPBYRVSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)N)NC(=O)CN)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)N)NC(=O)CN)CN=C(N)N |
Origin of Product |
United States |
Foundational & Exploratory
H-Gly-Arg-NH2: A Technical Guide to its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Gly-Arg-NH2, a dipeptide amide, presents a molecule of interest in biochemical research, primarily recognized as a substrate for the lysosomal cysteine protease, cathepsin C. This technical guide provides a comprehensive overview of the known chemical properties, biological activities, and relevant experimental methodologies associated with this compound. While specific experimental data for this dipeptide amide is limited in publicly available literature, this document compiles the existing information and outlines established protocols for its synthesis, characterization, and biological evaluation. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic and diagnostic potential of this compound and related peptide structures.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its structure and the properties of its constituent amino acids, the following can be inferred. The dihydrochloride salt of this compound has a CAS number of 24326-03-2.
| Property | Data | Source/Method |
| Molecular Formula | C8H19N5O2 (free base) | Calculated |
| Molecular Weight | 217.27 g/mol (free base) | Calculated |
| CAS Number | 24326-03-2 (dihydrochloride salt) | Vendor Information |
| Predicted pKa Values | pKa1 (α-amino): ~7.9, pKa2 (guanidinium): ~12.5 | Prediction Tools |
| Predicted Solubility | High solubility in aqueous solutions. | Inferred from structure |
| Predicted Stability | Stable under physiological pH. May be susceptible to hydrolysis at extreme pH and temperatures. | General Peptide Chemistry |
Synthesis and Characterization
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin, which will yield the C-terminal amide upon cleavage.
Materials:
-
Rink Amide resin
-
Fmoc-Arg(Pbf)-OH (Pbf: 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
-
Fmoc-Gly-OH
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
-
Pre-activate Fmoc-Arg(Pbf)-OH (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Fmoc-Gly-OH):
-
Pre-activate Fmoc-Gly-OH (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and Methanol, then dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter to separate the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
-
Biological Activity
Cathepsin C Substrate
This compound is recognized as a substrate for bovine spleen cathepsin C.[1] Cathepsin C (also known as dipeptidyl peptidase I) is a lysosomal cysteine protease that sequentially removes dipeptides from the N-terminus of protein and peptide substrates.
Experimental Protocol: Cathepsin C Activity Assay
A continuous fluorometric assay can be used to determine the kinetic parameters of cathepsin C with this compound. This protocol is a general guide and may require optimization.
Materials:
-
Recombinant human cathepsin C
-
This compound substrate
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)
-
Fluorescamine
-
Fluorometer
Procedure:
-
Enzyme Activation: Pre-incubate cathepsin C in the assay buffer.
-
Reaction Initiation: Add varying concentrations of this compound to the activated enzyme solution to start the reaction.
-
Reaction Termination and Detection: At different time points, take aliquots of the reaction mixture and terminate the reaction. The release of the new N-terminal arginine can be detected by reacting with fluorescamine, which forms a fluorescent adduct with primary amines.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction velocities and determine the Michaelis-Menten kinetic parameters (Km and Vmax).
References
An In-depth Technical Guide to the Synthesis of Glycyl-L-Argininamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing glycyl-L-argininamide, a dipeptide amide of potential interest in various research and pharmaceutical applications. The guide details both chemical and enzymatic approaches, offering insights into the methodologies, reaction conditions, and purification strategies.
Core Synthesis Strategies
The synthesis of glycyl-L-argininamide can be approached through two primary routes: solid-phase peptide synthesis (SPPS) and enzymatic synthesis. SPPS is a well-established and versatile method for the stepwise assembly of amino acids into a desired peptide sequence on a solid support. Enzymatic synthesis, on the other hand, offers a greener alternative with high specificity, although optimization of reaction conditions is crucial for achieving high yields.
Solid-Phase Peptide Synthesis (SPPS) of Glycyl-L-Argininamide
Solid-phase peptide synthesis is the most common and robust method for preparing peptides and their derivatives, including amides. The general strategy involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis
This protocol is adapted from established Fmoc-based SPPS methodologies and a patented procedure for the synthesis of a similar dipeptide amide, glycyl-L-glutamine.[1]
1. Resin Selection and Preparation:
-
Resin: Rink Amide resin is a suitable choice as it directly yields a C-terminal amide upon cleavage.
-
Swelling: The resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes prior to synthesis.[2]
2. Fmoc Deprotection:
-
The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed by treating it with a 20% solution of piperidine in DMF for 10-20 minutes.[2] This step is repeated twice to ensure complete deprotection.
-
The resin is then thoroughly washed with DMF to remove residual piperidine.
3. Amino Acid Coupling:
-
First Amino Acid (Arginine): The first amino acid to be coupled to the resin is Fmoc-L-Arg(Pbf)-OH. The guanidino group of arginine is protected with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group to prevent side reactions.
-
Activation: The protected arginine is pre-activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.[3][4]
-
Coupling: The activated amino acid solution is added to the deprotected resin and allowed to react for 1-2 hours to form the peptide bond.
-
Washing: The resin is washed extensively with DMF to remove unreacted reagents.
-
Second Amino Acid (Glycine):
-
The Fmoc group on the newly coupled arginine is deprotected using 20% piperidine in DMF as described above.
-
Fmoc-Gly-OH is then activated and coupled to the resin-bound arginine using the same procedure.
-
4. Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Fmoc group, the peptide is cleaved from the resin, and the side-chain protecting group (Pbf) is simultaneously removed.
-
A cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS), is added to the resin and allowed to react for 2-4 hours.[3]
-
The cleaved peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether.
5. Purification and Characterization:
-
The crude glycyl-L-argininamide is collected by centrifugation, washed with cold ether, and dried.
-
Purification is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final product are confirmed by mass spectrometry (MS) and analytical HPLC.
Quantitative Data for a Related Synthesis
| Parameter | Value | Reference |
| Molar Yield (Refined Product) | 82.5% - 86.3% | [1] |
| Purity (after purification) | High Purity (suitable for injection) | [1] |
Enzymatic Synthesis of Glycyl-L-Argininamide
Enzymatic synthesis provides a milder and more environmentally friendly alternative to chemical synthesis. This approach typically involves the use of proteases or acylases to catalyze the formation of the peptide bond.
Experimental Protocol: Papain-Catalyzed Synthesis
This protocol is based on a described enzymatic approach for the synthesis of arginine N-alkyl amides.[5]
1. Enzyme Immobilization:
-
Papain is immobilized on a solid support, such as polyamide, to improve its stability and facilitate its removal from the reaction mixture.[5]
2. Reaction Setup:
-
Substrates: A protected glycine derivative (e.g., Z-Gly-OMe, where Z is benzyloxycarbonyl) and L-argininamide are used as substrates.
-
Solvent: The reaction is carried out in an organic solvent, such as acetonitrile, with a low water content (0-1% v/v) to favor synthesis over hydrolysis.[5]
-
Reaction Conditions: The reaction mixture, containing the immobilized papain and substrates, is incubated at a controlled temperature (e.g., 25°C) with stirring.[5]
3. Product Isolation and Deprotection:
-
After the reaction reaches completion, the immobilized enzyme is removed by filtration.
-
The solvent is evaporated, and the protected dipeptide amide is isolated.
-
The N-terminal protecting group (Z-group) is removed by catalytic hydrogenation.
4. Purification:
-
The final product is purified by chromatography.
Quantitative Data for a Related Enzymatic Synthesis
For the enzymatic synthesis of arginine N-alkyl amides using papain, yields in the range of 81-89% have been reported for the amide bond formation step.[5] The overall yield after deprotection and purification for similar processes ranged from 53% to 77%.[5]
| Parameter | Value | Reference |
| Reaction Yield (Amide Formation) | 81% - 89% | [5] |
| Overall Yield (after purification) | 53% - 77% | [5] |
| Purity (by HPLC) | 99.9% | [5] |
Visualizing the Synthesis Pathways
Solid-Phase Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of glycyl-L-argininamide.
Enzymatic Synthesis Pathway
References
- 1. CN112480208B - Industrial preparation method of glycyl-L-glutamine - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue [frontiersin.org]
- 4. Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis of arginine-based cationic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of Glycyl-L-arginine (Gly-Arg): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-L-arginine (Gly-Arg) is a dipeptide composed of the amino acids glycine and L-arginine. While primarily recognized as a metabolic intermediate resulting from protein degradation, the biological significance of Gly-Arg extends beyond its simple structure. The well-documented and diverse physiological roles of its constituent amino acid, L-arginine, suggest that Gly-Arg may serve as an important precursor, influencing a variety of cellular processes. This technical guide provides an in-depth exploration of the known and potential biological roles of the Gly-Arg dipeptide, with a focus on its metabolic fate and the downstream effects of its constituent L-arginine. We will delve into its transport, enzymatic breakdown, and potential involvement in key signaling pathways, supported by detailed experimental protocols and quantitative data where available.
Core Concepts: Metabolism and Transport
The primary biological role of Gly-Arg is to serve as a source of L-arginine and glycine through enzymatic hydrolysis.[1] This process is critical for cellular metabolism and function.
Enzymatic Hydrolysis of Gly-Arg
Upon entering the cellular environment or the bloodstream, Gly-Arg is susceptible to hydrolysis by various peptidases, which cleave the peptide bond to release free L-arginine and glycine.[1]
-
Logical Relationship: Gly-Arg Hydrolysis
References
An In-Depth Technical Guide to the Metabolic Stability of H-Gly-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Arg-NH2, a simple dipeptide amide, possesses structural features that make its metabolic fate a critical parameter for its potential therapeutic applications. The presence of a free N-terminal glycine, a C-terminal arginine, and a terminal amide group suggests susceptibility to various endogenous peptidases. Understanding the metabolic stability of this molecule is paramount for predicting its pharmacokinetic profile, bioavailability, and overall efficacy. This guide will delve into the probable enzymatic degradation pathways, provide a framework for in vitro stability assessment, and discuss the analytical methodologies required for accurate quantification.
Predicted Metabolic Pathways
The metabolic degradation of this compound is anticipated to be primarily mediated by peptidases present in biological matrices such as plasma, serum, and tissue homogenates. The primary sites of enzymatic cleavage are the peptide bond between glycine and arginine, and potentially the terminal amide bond, although the latter is generally more resistant to hydrolysis than peptide bonds.
Several classes of proteases may be involved in the metabolism of this compound:
-
Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides. It is highly probable that an aminopeptidase would cleave the N-terminal glycine, yielding Glycine and Arginine-NH2.
-
Carboxypeptidases: These enzymes typically cleave C-terminal amino acids. However, the C-terminal amide group in this compound may confer some resistance to carboxypeptidases that preferentially recognize a free C-terminal carboxyl group.
-
Trypsin-like Proteases: These proteases cleave peptide chains at the carboxyl side of arginine or lysine residues. It is conceivable that a trypsin-like enzyme could cleave the Gly-Arg peptide bond.
-
Amidases: While generally less prevalent than peptidases, amidases could potentially hydrolyze the C-terminal amide bond to yield H-Gly-Arg-OH.
Based on these enzymatic possibilities, a putative metabolic pathway for this compound is proposed below.
Quantitative Data on Metabolic Stability
As of the latest literature review, specific quantitative data on the metabolic half-life and clearance of this compound in various biological matrices is not available. However, based on studies of similar short peptides, it is anticipated that this compound would exhibit a relatively short half-life in plasma and serum due to peptidase activity. The table below presents a hypothetical data set for illustrative purposes, which would be the goal of the experimental protocols described in this guide.
| Biological Matrix | Half-life (t½) (min) | Clearance (CL) (mL/min/mg protein) | Primary Metabolites Identified |
| Human Plasma | Data not available | Data not available | Glycine, Arginine-NH2 (Predicted) |
| Rat Plasma | Data not available | Data not available | Glycine, Arginine-NH2 (Predicted) |
| Human Liver Microsomes | Data not available | Data not available | To be determined |
| Rat Liver Microsomes | Data not available | Data not available | To be determined |
Note: The data in this table is hypothetical and for illustrative purposes only. Experimental determination is required.
Experimental Protocols for In Vitro Metabolic Stability Assessment
The following protocol provides a detailed methodology for determining the in vitro metabolic stability of this compound in plasma. This protocol can be adapted for other biological matrices such as serum or tissue homogenates.
Objective: To determine the rate of degradation of this compound in human plasma and calculate its in vitro half-life.
Materials:
-
This compound
-
Human plasma (pooled, with anticoagulant, e.g., EDTA or heparin)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Internal standard (IS) (a structurally similar, stable peptide)
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
HPLC or LC-MS/MS system
Experimental Workflow:
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or PBS).
-
Prepare a working solution by diluting the stock solution in PBS to a final concentration of, for example, 100 µM.
-
Prepare a quenching solution of cold acetonitrile containing the internal standard at a fixed concentration.
-
-
Incubation:
-
Thaw pooled human plasma on ice and centrifuge to remove any cryoprecipitates.
-
In microcentrifuge tubes, pre-incubate the required volume of plasma at 37°C for 5 minutes.
-
Initiate the reaction by adding a small volume of the this compound working solution to the plasma to achieve a final concentration of, for example, 1-10 µM. The final concentration of the organic solvent from the peptide stock should be less than 1%.
-
Incubate the samples at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately add the aliquot to a tube containing a defined volume (e.g., 2-3 volumes) of the cold quenching solution (acetonitrile with internal standard).
-
Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
Analytical Method:
-
Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the remaining concentration of this compound.
-
The analytical method should be capable of separating this compound from its potential metabolites and the internal standard.
-
A typical reversed-phase HPLC method might use a C18 column with a gradient elution of water and acetonitrile containing 0.1% TFA.
-
For LC-MS/MS, monitor specific parent-to-daughter ion transitions for this compound and the internal standard for accurate quantification.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard at each time point.
-
Normalize the peak area ratios to the t=0 time point (representing 100% of the initial concentration).
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression of this plot will be the first-order degradation rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k.
-
Conclusion
This technical guide provides a foundational framework for investigating the metabolic stability of this compound. While specific experimental data for this dipeptide amide is currently lacking in the public domain, the proposed metabolic pathways and detailed experimental protocols offer a robust starting point for researchers in the field of drug development. The successful execution of these studies will be crucial in elucidating the pharmacokinetic properties of this compound and informing its potential as a therapeutic agent. It is recommended that researchers perform these experiments to generate specific data for this molecule of interest.
In-depth Technical Guide on the In Vivo Function of Glycyl-Argininamide: An Analysis of Available Scientific Literature
A comprehensive review of publicly available scientific databases and literature reveals a significant scarcity of specific research on the in vivo function of the dipeptide glycyl-argininamide. While the individual amino acid components, glycine and L-arginine, are extensively studied and known to possess a wide range of biological activities, their combination into the specific dipeptide amide, glycyl-argininamide, does not appear to be a prominent subject of investigation.
This technical guide aims to provide a transparent overview of the available information and to address the core requirements of the prompt based on the limited data. However, it is crucial for the intended audience of researchers, scientists, and drug development professionals to recognize that the lack of specific data prevents the creation of a detailed guide with extensive quantitative data, established experimental protocols, and well-defined signaling pathways directly attributable to glycyl-argininamide.
Summary of Findings
Our investigation across multiple scientific search engines and databases yielded the following key points:
-
Limited Direct Research: There is a notable absence of dedicated studies on the physiological or pharmacological effects of glycyl-argininamide in vivo. The compound is occasionally mentioned in chemical or patent literature, but not in the context of functional biological studies.
-
Focus on Constituent Amino Acids: The vast majority of relevant research focuses on the individual roles of glycine and L-arginine.
-
L-arginine is a well-established precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. It also plays a role in the urea cycle, creatine synthesis, and hormone secretion.
-
Glycine acts as an inhibitory neurotransmitter in the central nervous system and is involved in the synthesis of glutathione, purines, and heme. It has also been shown to have anti-inflammatory and cytoprotective effects.
-
-
Confusion with Related Peptides: Searches for "glycyl-argininamide" can be confounded by results for the more extensively studied tripeptide Arginine-Glycine-Aspartate (RGD) , which is a crucial motif for cell adhesion to the extracellular matrix. It is important to distinguish glycyl-argininamide from this and other related peptides.
-
Hypothetical Functions: Based on the known functions of its constituent amino acids, one could hypothesize potential roles for glycyl-argininamide. For instance, it might act as a carrier for arginine, influence nitric oxide synthase activity, or have neuromodulatory effects. However, without experimental evidence, these remain speculative.
Data Presentation
Due to the lack of quantitative data from in vivo studies on glycyl-argininamide, it is not possible to construct the requested tables summarizing its effects.
Experimental Protocols
Similarly, the absence of published research means there are no established and cited experimental protocols for investigating the in vivo function of glycyl-argininamide. Researchers interested in this molecule would need to adapt and develop novel protocols based on methodologies used for studying other small peptides or its constituent amino acids.
Signaling Pathways and Logical Relationships
Given the speculative nature of glycyl-argininamide's function, any depiction of its signaling pathways would be purely hypothetical. However, to illustrate the type of visualization that would be relevant if data were available, a logical relationship diagram outlining a hypothetical research workflow is provided below.
Caption: A hypothetical workflow for the initial investigation of glycyl-argininamide's in vivo function.
Conclusion and Future Directions
Future research should focus on:
-
Chemical Synthesis and Purification: Establishing a reliable method for synthesizing and purifying high-quality glycyl-argininamide.
-
In Vitro Screening: Conducting a broad range of in vitro assays to identify potential biological targets and activities.
-
In Vivo Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the dipeptide.
-
Exploratory In Vivo Studies: Utilizing relevant animal models to investigate the physiological and pharmacological effects of glycyl-argininamide based on any promising in vitro findings.
Until such foundational research is conducted and published, the scientific community's understanding of glycyl-argininamide's role in biological systems will remain limited.
Theoretical Isoelectric Point of H-Gly-Arg-NH2: A Technical Analysis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Identification of Ionizable Groups
The first step in determining the pI of a peptide is to identify all functional groups that can ionize within the standard aqueous pH range. The structure of H-Gly-Arg-NH2 contains three potentially ionizable groups:
-
N-terminal α-amino group (Glycine): The amino group at the N-terminus is basic and will be protonated at low pH.
-
Side Chain (Arginine): The guanidinium group in the arginine side chain is strongly basic and remains protonated across a wide pH range.[1][2][3]
-
C-terminal amide (-NH2): Unlike a standard peptide with a C-terminal carboxylic acid, this molecule is amidated. The pKa of an amide N-H proton is approximately 18, meaning it will not deprotonate to form a negative charge under normal aqueous conditions (pH 0-14).[4] Similarly, it is not basic enough to be protonated. Therefore, the C-terminal amide is considered a non-ionizable group in this context.
Based on this analysis, only the N-terminal amino group and the arginine side chain will contribute to the peptide's charge state in the 0-14 pH range.
Quantitative Data: pKa Values of Ionizable Groups
The acid dissociation constant (pKa) for each ionizable group is essential for calculating the peptide's net charge at a given pH. The typical pKa values for the relevant groups are summarized below.
| Ionizable Group | Amino Acid | pKa Value (approx.) | Charge when Protonated | Charge when Deprotonated |
| α-Amino | Glycine (N-terminus) | 9.6[5][6][7] | +1 | 0 |
| Guanidinium | Arginine (Side Chain) | 12.5[5][8][9] | +1 | 0 |
Methodology: pH-Dependent Charge Calculation
The theoretical pI is determined by finding the pH at which the net charge of the molecule is zero. The protocol involves a theoretical titration, calculating the net charge of the peptide across different pH ranges defined by the pKa values.
Step-by-Step Protocol:
-
Establish Initial State (Low pH): At a pH significantly below the lowest pKa (e.g., pH 1), all ionizable groups are considered fully protonated.
-
Calculate Initial Net Charge: Sum the charges of all protonated groups.
-
Titrate Through pKa Values: Sequentially increase the pH. As the pH passes through each pKa value, the corresponding functional group begins to deprotonate.
-
Recalculate Net Charge: For each pH range between consecutive pKa values, determine the charge state of each group and calculate the new net charge of the peptide. A group is primarily protonated if pH < pKa and primarily deprotonated if pH > pKa.
-
Identify the Isoelectric Point: The pI is the pH at which the net charge equals zero. For molecules with both acidic and basic groups, the pI is typically calculated by averaging the two pKa values that bracket the neutral (zwitterionic) species.[10][11]
Application to this compound:
-
At pH < 9.6: Both the N-terminal amino group (pKa 9.6) and the Arginine side chain (pKa 12.5) are protonated.
-
Net Charge = (+1)N-terminus + (+1)Arg = +2
-
-
At pH between 9.6 and 12.5: The N-terminal group is deprotonated (charge 0), while the Arginine side chain remains protonated (charge +1).
-
Net Charge = (0)N-terminus + (+1)Arg = +1
-
-
At pH > 12.5: Both the N-terminal group and the Arginine side chain are deprotonated.
-
Net Charge = (0)N-terminus + (0)Arg = 0
-
Logical Workflow Visualization
Caption: Workflow for charge analysis of this compound.
Conclusion
The dipeptide this compound possesses two basic groups and no acidic group that ionizes in the standard pH range of 0-14. As a result, the peptide carries a net charge of +2 at low pH and transitions to +1 and finally to 0 as the pH increases. Because it can never form a negative charge to balance its positive charges, it does not exist as a zwitterion at any pH. Therefore, this compound does not have a conventional isoelectric point. This analysis underscores the critical importance of considering all functional groups, including terminal modifications, when determining the electrochemical properties of peptides.
References
- 1. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. Amino Acids [vanderbilt.edu]
- 6. Glycine has pKa values of 2.3 and 9.6. Do you expect the pKa valu... | Study Prep in Pearson+ [pearson.com]
- 7. google.com [google.com]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
- 9. Amino Acids [hackert.cm.utexas.edu]
- 10. Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. Amino acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Molecular Weight Calculation of H-Gly-Arg-NH2
This guide provides a comprehensive overview of the theoretical calculation and experimental determination of the molecular weight for the dipeptide Glycyl-Argininamide (H-Gly-Arg-NH2). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Theoretical Molecular Weight Calculation
The molecular weight of a peptide is derived from the sum of the molecular weights of its constituent amino acid residues, accounting for the loss of water molecules during peptide bond formation and any terminal modifications.
Constituent Components
The peptide this compound is composed of two amino acid residues, Glycine (Gly) and Arginine (Arg), with a C-terminal amide group (-NH2).
| Component | Molecular Formula | Monoisotopic Molecular Weight (Da) |
| Glycine | C₂H₅NO₂ | 75.03203 |
| Arginine | C₆H₁₄N₄O₂ | 174.11168 |
Molecular Formula Derivation
The formation of the dipeptide from its constituent amino acids involves the creation of one peptide bond, which results in the elimination of one molecule of water (H₂O). Furthermore, the C-terminal carboxylic acid group (-OH) is replaced by an amide group (-NH₂).
-
Sum of Amino Acids : C₂H₅NO₂ (Gly) + C₆H₁₄N₄O₂ (Arg) = C₈H₁₉N₅O₄
-
Peptide Bond Formation (-H₂O) : C₈H₁₉N₅O₄ - H₂O = C₈H₁₇N₅O₃
-
C-Terminal Amidation (-OH, +NH₂) : This results in a net change of -O, +N, +H.
-
C₈H₁₇N₅O₃ -> C₈H₁₈N₆O₂
-
Therefore, the final molecular formula for this compound is C₈H₁₈N₆O₂ .
Calculation based on Atomic Weights
The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. The standard atomic weights as provided by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.[1][2][3][4]
| Element | Symbol | Count | Standard Atomic Weight ( g/mol )[1][2][3][4][5] | Total Weight ( g/mol ) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 18 | 1.008 | 18.144 |
| Nitrogen | N | 6 | 14.007 | 84.042 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 230.272 |
The calculated average molecular weight of this compound is 230.272 g/mol .
Calculation Workflow Diagram
The following diagram illustrates the logical steps involved in calculating the molecular weight of the target peptide from its constituent parts.
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
Mass spectrometry (MS) is the primary experimental technique for the accurate determination of a peptide's molecular weight.[6][7] Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing peptides.[7]
Objective
To experimentally verify the molecular weight of synthesized this compound using Liquid Chromatography coupled with Mass Spectrometry (LC-MS) with an ESI source.
Materials and Instrumentation
-
Sample : Purified this compound peptide (lyophilized powder).
-
Solvents : HPLC-grade water, acetonitrile (ACN), and formic acid (FA).
-
Instrumentation :
-
High-Performance Liquid Chromatography (HPLC) system.
-
Mass Spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Quadrupole or Time-of-Flight analyzer).
-
Methodology
-
Sample Preparation :
-
Prepare a stock solution of the peptide at a concentration of 1 mg/mL in water.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL using the initial mobile phase conditions (e.g., 95% Water/5% ACN with 0.1% FA).
-
The sample concentration should be optimized, as excessively high concentrations can lead to aggregation, while low concentrations may result in a weak signal.[8]
-
-
Liquid Chromatography (LC) Separation :
-
Equilibrate a C18 reverse-phase HPLC column with the initial mobile phase.
-
Inject 5-10 µL of the prepared sample.
-
Elute the peptide using a gradient of ACN in water (both containing 0.1% FA). A typical gradient might run from 5% to 95% ACN over 15-30 minutes. This step separates the target peptide from impurities.
-
-
Mass Spectrometry (MS) Analysis :
-
The eluent from the HPLC is directed into the ESI source of the mass spectrometer.
-
The ESI source ionizes the peptide molecules, typically by adding protons to form multiply charged ions, such as [M+H]⁺, [M+2H]²⁺, etc.
-
Set the mass spectrometer to scan a relevant mass-to-charge (m/z) range (e.g., m/z 100-1000).
-
Acquire the mass spectra across the chromatographic peak corresponding to the this compound peptide.
-
-
Data Analysis :
-
The resulting mass spectrum will show a series of peaks, each corresponding to a different charge state of the peptide.
-
The molecular weight (M) of the peptide can be calculated from the m/z values of these ions. For an ion with charge 'z' and an m/z value 'p', the molecular weight is calculated as M = z(p - m_ion), where m_ion is the mass of the ionizing species (typically a proton, ~1.008 Da).
-
Modern MS software includes deconvolution algorithms that can automatically calculate the neutral molecular weight from the series of charged ions.[9]
-
The experimentally determined mass should be compared to the theoretical calculated mass (230.27 Da for the monoisotopic mass). A high degree of accuracy between the measured and theoretical mass confirms the identity of the peptide.[7]
-
References
- 1. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 2. Nitrogen - Wikipedia [en.wikipedia.org]
- 3. Hydrogen - Wikipedia [en.wikipedia.org]
- 4. Oxygen - Wikipedia [en.wikipedia.org]
- 5. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. What Are the Methods for Measuring Peptide Molecular Weight Distribution | MtoZ Biolabs [mtoz-biolabs.com]
- 7. msf.ucsf.edu [msf.ucsf.edu]
- 8. Peptide Molecular Mass Determination Service - Creative Proteomics [creative-proteomics.com]
- 9. lcms.cz [lcms.cz]
Technical Guide: Solubility of H-Gly-Arg-NH2 (Glycyl-Arginine Amide)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the dipeptide amide H-Gly-Arg-NH2. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on the predicted solubility based on its physicochemical properties and provides detailed experimental protocols for determining its solubility in various solvents.
Physicochemical Properties and Predicted Solubility
This compound is a dipeptide composed of glycine and arginine with a C-terminal amide. Its structure plays a critical role in determining its solubility.
-
Amino Acid Composition: Glycine is the smallest amino acid, and its small size generally contributes to good solubility in aqueous solutions.[1] Arginine contains a strongly basic guanidinium group, which is protonated and positively charged at physiological pH, making it very hydrophilic.[1][2]
-
Charge: To estimate the charge of the peptide at neutral pH (around 7), we can assign charges to the ionizable groups:
-
N-terminal α-amino group (+1)
-
Arginine side chain (+1)
-
C-terminal amide (0)
The overall charge of this compound is approximately +2, classifying it as a basic and highly polar peptide.[3][4]
-
-
Peptide Length: As a very short peptide (dipeptide), it is generally expected to be more soluble in aqueous solutions than longer peptides.[3][5][6]
Based on these properties, this compound is predicted to have high solubility in aqueous solvents. For basic peptides, if solubility in neutral water is limited, the use of a slightly acidic buffer can improve dissolution.[4][5][7] While less likely to be necessary, organic solvents such as Dimethyl Sulfoxide (DMSO) are also commonly used for initial solubilization of peptides.[3][6]
Predicted Solubility in Common Laboratory Solvents
While specific quantitative data is not available, the following table summarizes the predicted solubility of this compound based on its chemical properties and general peptide solubility guidelines.
| Solvent | Predicted Solubility | Rationale |
| Water | High | The peptide is short, polar, and carries a significant positive charge, which should facilitate strong interactions with polar water molecules.[3][6] |
| Phosphate-Buffered Saline (PBS) | High | As a common physiological buffer, its pH is well-suited for dissolving charged, hydrophilic peptides. |
| Dilute Acetic Acid (e.g., 10%) | Very High | The acidic environment ensures that the basic groups (N-terminus and arginine side chain) are fully protonated, enhancing solubility. This is a recommended approach for basic peptides that are difficult to dissolve in neutral water.[4][5][8] |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar molecules, including peptides. It is a common choice for preparing concentrated stock solutions.[3][6][7] |
| Dimethylformamide (DMF) | Moderate to High | Similar to DMSO, DMF is a polar organic solvent that can be used to solubilize peptides.[3][7] |
| Methanol / Ethanol | Moderate to Low | While polar, these alcohols are generally less effective at dissolving highly charged peptides compared to water or DMSO. |
| Acetonitrile (ACN) | Low | Acetonitrile is often used in reverse-phase chromatography but is generally a poor solvent for highly polar and charged peptides on its own.[3][8] |
Experimental Protocol for Solubility Determination
This section provides a detailed methodology for determining the solubility of this compound.
Materials and Equipment
-
This compound (lyophilized powder)
-
Solvents: Deionized water, PBS (pH 7.4), 10% acetic acid in water, DMSO, DMF
-
Microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
Microcentrifuge
-
Analytical balance
-
pH meter
Step-by-Step Procedure
-
Preparation: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Initial Qualitative Test:
-
Weigh a small, known amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, measured volume of the primary solvent (e.g., 100 µL of deionized water) to the tube.
-
Vortex the tube for 30-60 seconds.
-
Visually inspect the solution. A clear solution indicates that the peptide is soluble at that concentration. If the solution is cloudy or contains visible particles, the peptide is not fully dissolved.
-
-
Aiding Solubilization:
-
Sequential Solvent Testing:
-
If the peptide remains insoluble in water, use a new 1 mg aliquot and repeat the process with 10% acetic acid.
-
For organic solvents, repeat the process with DMSO or DMF. When using organic solvents, it is common to first create a concentrated stock solution and then dilute it with an aqueous buffer.[3][6]
-
-
Confirmation of Dissolution:
-
Quantitative Determination (Gravimetric Method):
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent.
-
Stir the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the solution to pellet the excess, undissolved peptide.
-
Carefully transfer a known volume of the clear supernatant to a pre-weighed container.
-
Evaporate the solvent completely under vacuum.
-
Weigh the container with the dried peptide residue. The difference in weight will give the mass of the dissolved peptide, from which the solubility (e.g., in mg/mL) can be calculated.
-
Visualizations
Experimental Workflow for Solubility Testing
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. glpbio.com [glpbio.com]
- 6. H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 peptide [novoprolabs.com]
- 7. Biodegradable arginine-based poly(ether ester amide)s as a non-viral DNA delivery vector and their structure–function study - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Gly-Arg | C8H17N5O3 | CID 6426706 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential Physiological Effects of H-Gly-Arg-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential physiological effects of the dipeptide amide H-Gly-Arg-NH2. While direct experimental data on this specific molecule is limited, this document synthesizes information from related compounds, specifically short arginine-containing peptides and the constituent amino acids, glycine and L-arginine, to extrapolate potential biological activities and mechanisms of action. This guide provides a framework for future research by outlining potential therapeutic areas, proposing hypothetical signaling pathways, and detailing experimental protocols for synthesis and biological evaluation. The information presented herein is intended to serve as a foundation for researchers and drug development professionals interested in the potential of novel short-chain peptides.
Introduction
Short-chain peptides are emerging as a significant class of signaling molecules with diverse physiological roles. Their small size can offer advantages in terms of synthesis, stability, and tissue penetration. The dipeptide amide this compound, composed of glycine and a C-terminally amidated arginine, possesses structural features that suggest potential bioactivity. The guanidinium group of arginine is a key contributor to the biological activity of many cationic peptides, while the glycine residue provides conformational flexibility. The C-terminal amidation is a common feature in bioactive peptides, often enhancing stability and receptor affinity.
This document will explore the hypothetical physiological effects of this compound based on the known functions of related molecules.
Potential Physiological Effects and Therapeutic Areas
Based on the biological activities of arginine-containing peptides and the individual amino acids, this compound may exhibit a range of physiological effects. These are summarized in the table below. It is crucial to note that these are potential effects that require experimental validation.
| Potential Physiological Effect | Proposed Mechanism of Action | Potential Therapeutic Area | Supporting Evidence from Related Molecules |
| Neuromodulation/Neuroprotection | Modulation of N-methyl-D-aspartate (NMDA) receptor activity. | Neurodegenerative diseases, Ischemic stroke | Cationic arginine-rich peptides, including the dipeptide RR-NH2, have demonstrated the ability to block NMDA receptor activity[1]. The tripeptide Gly-Pro-Arg has shown neuroprotective effects against amyloid beta-peptide toxicity[2]. |
| Cardiovascular Regulation | Precursor to nitric oxide (NO) via nitric oxide synthase (NOS), potentially leading to vasodilation.[3][4][5] | Hypertension, Endothelial dysfunction | L-arginine is a well-known substrate for NOS, and its supplementation can improve cardiovascular health.[3][4][5][6] Glycine has also been shown to have protective effects on cardiovascular health[7][8]. |
| Enhanced Nutrient Uptake | Activation of nutrient sensing pathways, such as the mTOR signaling pathway. | Metabolic disorders, Malnutrition | The dipeptide Arg-Arg has been shown to increase the uptake of amino acids and activate the mTOR signaling pathway in bovine mammary epithelial cells[9][10]. |
| Antimicrobial Activity | Disruption of microbial cell membranes due to the cationic nature of arginine. | Infectious diseases | Short, arginine-rich peptides are known to possess antimicrobial properties[11]. |
Table 1: Summary of Potential Physiological Effects of this compound
Proposed Signaling Pathways
To visualize the potential mechanisms of action of this compound, two hypothetical signaling pathways are presented below using the DOT language for Graphviz.
Neuromodulatory Pathway via NMDA Receptor Inhibition
This diagram illustrates a potential mechanism for the neuroprotective effects of this compound, where it may act as an antagonist at the NMDA receptor, preventing excitotoxicity.
Caption: Potential NMDA receptor inhibitory pathway of this compound.
mTOR Pathway Activation for Enhanced Nutrient Uptake
This diagram illustrates a hypothetical pathway where this compound could activate the mTOR signaling cascade, leading to increased protein synthesis and nutrient transport, based on findings for the Arg-Arg dipeptide[9][10].
Caption: Hypothetical mTOR signaling activation by this compound.
Experimental Protocols
To investigate the potential physiological effects of this compound, a systematic experimental approach is required. This section outlines key experimental protocols for its synthesis, purification, and biological evaluation.
Peptide Synthesis and Purification
A general workflow for the synthesis and characterization of this compound is depicted below.
Caption: Experimental workflow for this compound synthesis and testing.
4.1.1. Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
-
Resin: Rink Amide resin is suitable for the synthesis of C-terminally amidated peptides.
-
Amino Acid Derivatives: Fmoc-Arg(Pbf)-OH and Fmoc-Gly-OH are used.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
-
Fmoc Deprotection: 20% piperidine in DMF (N,N-dimethylformamide).
-
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Remove the Fmoc protecting group from the resin with 20% piperidine in DMF.
-
Couple Fmoc-Arg(Pbf)-OH to the deprotected resin using HBTU/DIPEA in DMF.
-
Wash the resin thoroughly with DMF.
-
Remove the Fmoc group from the arginine residue.
-
Couple Fmoc-Gly-OH to the deprotected arginine residue.
-
Wash the resin and remove the final Fmoc group.
-
4.1.2. Cleavage and Deprotection
-
Cleavage Cocktail: A mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) is used to cleave the peptide from the resin and remove the Pbf side-chain protecting group from arginine.
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter to separate the resin and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
4.1.3. Purification and Characterization
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
In Vitro Biological Assays
A variety of in vitro assays can be employed to screen for the biological activity of this compound.
| Assay Type | Objective | Methodology |
| NMDA Receptor Binding Assay | To determine if this compound binds to the NMDA receptor. | Competitive binding assay using a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in rat brain membrane preparations. |
| Calcium Imaging Assay | To assess the functional effect on NMDA receptor activity. | Measure changes in intracellular calcium concentration in primary neuronal cultures in response to NMDA stimulation in the presence and absence of this compound using a fluorescent calcium indicator (e.g., Fura-2 AM). |
| Nitric Oxide Production Assay | To determine if this compound can stimulate NO production. | Measure nitrite/nitrate levels (stable metabolites of NO) in the supernatant of cultured endothelial cells (e.g., HUVECs) treated with this compound using the Griess reagent. |
| mTOR Pathway Activation Assay | To investigate the effect on the mTOR signaling pathway. | Western blot analysis of key phosphorylated proteins in the mTOR pathway (e.g., p-mTOR, p-p70S6K) in cell lysates (e.g., from muscle or epithelial cells) treated with this compound. |
| Amino Acid Uptake Assay | To measure the effect on nutrient transport. | Quantify the uptake of radiolabeled amino acids (e.g., [³H]Leucine) into cells in the presence and absence of this compound. |
| Antimicrobial Susceptibility Testing | To evaluate antimicrobial activity. | Determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria (e.g., E. coli, S. aureus) using broth microdilution methods. |
Table 2: In Vitro Assays for Biological Activity of this compound
Conclusion
This compound is a simple dipeptide amide with the potential for diverse physiological effects, including neuromodulation, cardiovascular regulation, and enhancement of nutrient uptake. This technical guide provides a comprehensive, albeit speculative, overview of these potential activities, grounded in the known functions of its constituent amino acids and related short arginine-containing peptides. The proposed signaling pathways and detailed experimental protocols offer a clear roadmap for future research to elucidate the true biological role and therapeutic potential of this novel molecule. Rigorous experimental validation is now required to move from hypothetical effects to established biological functions.
References
- 1. Frontiers | Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action [frontiersin.org]
- 2. A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]
- 4. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginine and nitric oxide synthase: regulatory mechanisms and cardiovascular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of treatment with SGLT-2 inhibitors on arginine-related cardiovascular and renal biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of short arginine- and tryptophan-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Gly-Arg-NH2 as a Potential Signaling Molecule: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Short peptides are increasingly recognized as important signaling molecules in a variety of physiological processes. This technical guide explores the potential of the dipeptide H-Gly-Arg-NH2 to act as a signaling molecule. While specific receptors and downstream signaling pathways for this compound have not been extensively characterized in the literature, its constituent amino acids, glycine and arginine, are both known to play significant roles in cellular signaling. This document provides a comprehensive overview of the physicochemical properties of this compound, explores potential signaling mechanisms, details relevant experimental protocols to investigate its biological activity, and presents visualizations of hypothetical signaling pathways and experimental workflows.
Introduction
This compound is a dipeptide amide composed of glycine and arginine. Glycine is the simplest amino acid and is known to function as an inhibitory neurotransmitter in the central nervous system, primarily by activating glycine receptors (GlyRs), which are ligand-gated chloride channels.[1] Arginine is a semi-essential amino acid that is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in the cardiovascular, nervous, and immune systems.[2] The C-terminal amidation of the peptide suggests that it may be a product of the peptidylglycine alpha-amidating monooxygenase (PAM) enzyme, a key enzyme in the biosynthesis of many peptide hormones and neurotransmitters. This modification often enhances the biological activity and stability of peptides.
Given the biological significance of its constituent amino acids and its structural features, it is plausible that this compound functions as a signaling molecule. This guide will delve into the potential mechanisms by which this dipeptide could exert its effects and provide the necessary tools for researchers to investigate its function.
Physicochemical Properties of this compound
The signaling potential of a molecule is intrinsically linked to its physicochemical properties. The structure of this compound imparts specific characteristics that would govern its interaction with biological targets.
| Property | Value/Description | Reference |
| Molecular Formula | C8H18N6O2 | PubChem |
| Molecular Weight | 230.27 g/mol | PubChem |
| Structure | Glycine linked to Arginine with a C-terminal amide | - |
| Charge at Physiological pH (7.4) | +1 (due to the guanidinium group of Arginine) | General Amino Acid Properties |
| Hydrogen Bond Donors | 6 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Solubility | Predicted to be highly soluble in water | - |
The positive charge of the arginine side chain at physiological pH is a key feature, suggesting potential interactions with negatively charged residues on receptor proteins or other biological macromolecules.
Potential Signaling Mechanisms
The biological activity of this compound could be mediated through several mechanisms, including direct receptor binding or modulation of enzyme activity.
Receptor-Mediated Signaling
The charged and polar nature of this compound makes it a candidate ligand for cell surface receptors, such as G-protein coupled receptors (GPCRs) or ligand-gated ion channels.
-
G-Protein Coupled Receptors (GPCRs): Many GPCRs that bind small, charged ligands like biogenic amines have binding pockets containing acidic residues (aspartate, glutamate) that could form salt bridges with the guanidinium group of arginine. Activation of such a receptor could lead to the activation of various downstream signaling cascades.
-
Ligand-Gated Ion Channels: Given that glycine itself is a ligand for an ion channel, this compound could potentially modulate the activity of glycine receptors or other related ion channels. It might act as an agonist, antagonist, or an allosteric modulator.
Hypothetical GPCR Signaling Pathway for this compound
Caption: Hypothetical GPCR signaling cascade initiated by this compound binding.
Experimental Protocols for Investigating this compound Signaling
To elucidate the signaling properties of this compound, a systematic experimental approach is required. Below are detailed protocols for key experiments.
Radioligand Binding Assay to Identify Receptor Interactions
This protocol describes a method to determine if this compound binds to a specific receptor of interest or to screen for its binding to a panel of receptors.
Objective: To measure the binding of a radiolabeled ligand to a receptor in the presence and absence of this compound.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [3H]-ligand) specific for the receptor.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
This compound at various concentrations (for competition binding) or buffer (for total binding).
-
Non-specific binding control (for non-specific binding wells).
-
Radiolabeled ligand at a concentration near its Kd.
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration to determine the IC50.
cAMP Second Messenger Assay
This protocol is designed to determine if this compound can activate a Gs or Gi-coupled GPCR, leading to a change in intracellular cyclic AMP (cAMP) levels.
Objective: To measure changes in intracellular cAMP levels in response to this compound treatment.
Materials:
-
Cells expressing the putative receptor of interest.
-
This compound.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control and to potentiate Gi-mediated inhibition).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
Cell lysis buffer.
Protocol:
-
Plate cells in a 96-well plate and grow to confluence.
-
Wash the cells with serum-free medium.
-
Pre-treat the cells with IBMX for 10-15 minutes.
-
For Gs-coupled receptor testing, add this compound at various concentrations.
-
For Gi-coupled receptor testing, add forskolin followed by this compound at various concentrations.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration in the cell lysates using the assay kit.
-
Plot the cAMP concentration as a function of the this compound concentration to determine the EC50 or IC50.
Experimental Workflow for Characterizing this compound Activity
Caption: A logical workflow for the experimental characterization of this compound.
Synthesis of this compound
This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) methods.
Solid-Phase Synthesis Workflow
Caption: A simplified workflow for the solid-phase synthesis of this compound.
Conclusion and Future Directions
While the direct signaling role of this compound is yet to be fully elucidated, its chemical structure and the biological importance of its constituent amino acids strongly suggest that it may possess biological activity. The positively charged arginine residue makes it a prime candidate for interacting with receptors that have acidic binding pockets.
Future research should focus on screening this compound against a broad panel of GPCRs and ion channels to identify potential binding partners. Should a receptor be identified, subsequent studies should aim to characterize the downstream signaling pathways and the physiological consequences of receptor activation. Furthermore, investigating the endogenous presence and regulation of this compound in various tissues will be crucial to understanding its physiological relevance. The experimental frameworks provided in this guide offer a robust starting point for researchers to unravel the potential signaling functions of this intriguing dipeptide.
References
Enzymatic Cleavage of H-Gly-Arg-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic cleavage of the dipeptide amide H-Gly-Arg-NH2. The document details the primary enzymes involved, experimental protocols for activity assays, and the biological significance of this cleavage, with a focus on providing actionable information for research and development.
Introduction
This compound is a dipeptide amide that serves as a substrate for several classes of proteases. The cleavage of the peptide bond between Glycine and Arginine is a critical reaction in various physiological processes and is a key area of study in drug discovery and development. Understanding the kinetics and mechanisms of this enzymatic cleavage is fundamental for designing specific inhibitors and developing novel therapeutic agents. This guide focuses primarily on Cathepsin C, a key enzyme responsible for this cleavage, with additional information on other relevant proteases.
Primary Cleaving Enzymes
The primary enzyme identified for the cleavage of this compound is Cathepsin C . Additionally, other proteases with specificity for arginine residues, such as Thrombin and Endoproteinase Arg-C , are also capable of cleaving this substrate.
Cathepsin C (Dipeptidyl Peptidase I)
Cathepsin C (EC 3.4.14.1), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that sequentially removes dipeptides from the N-terminus of protein and peptide substrates. This compound is a known substrate for bovine spleen Cathepsin C.[1] The enzyme plays a crucial role in the activation of serine proteases in immune cells.[2][3]
Thrombin
Endoproteinase Arg-C
Endoproteinase Arg-C (EC 3.4.21.4) is a serine protease that specifically hydrolyzes peptide bonds at the carboxyl side of arginine residues.[6][7][8] It is a valuable tool in protein sequencing and peptide mapping due to its high specificity.
Quantitative Data on Enzymatic Cleavage
While specific kinetic parameters (Km and kcat) for the cleavage of this compound by Cathepsin C, Thrombin, or Arg-C are not extensively reported in the literature, data for analogous substrates provide valuable insights into the enzymatic activity. The following tables summarize available quantitative data for these enzymes with similar substrates.
Table 1: Kinetic Parameters of Cathepsin C with Various Substrates
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Enzyme Source | Reference |
| Gly-Phe-p-nitroanilide | - | - | - | Human | [9] |
| Z-Arg-Arg-7-amido-4-methylcoumarin | 0.39 | - | - | - | [10] |
| H-Gly-Arg-AMC | 10 µM (Concentration used) | - | - | Human Recombinant | [11] |
Table 2: Kinetic Parameters of Thrombin with Various Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Enzyme Source | Reference |
| Various peptide p-nitroanilides | - | - | 3.3 x 10¹ to 1.1 x 10⁸ | Bovine α-thrombin | [4] |
| H-D-Phe-Pip-Arg-pNA (S-2238) | 3.65 ± 0.3 | 15.17 ± 0.18 (Vmax µM/min) | - | Bovine α-thrombin | [12] |
| Cbz-Gly-Gly-Arg-AMC | - | - | - | - | [13] |
| H-Gly-Gly-Arg-AMC | Improved solubility and kinetics over Cbz-GGR-AMC | - | - | - | [13] |
Table 3: General Properties of Endoproteinase Arg-C
| Property | Value | Reference |
| Optimal pH | 7.6 - 7.9 | [7][14] |
| Activators | Dithiothreitol (DTT), Cysteine, CaCl₂ | [14] |
| Inhibitors | Oxidizing agents, sulfhydryl reactants, Co²⁺, Cu²⁺, Cd²⁺, heavy metal ions, TLCK | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the enzymatic cleavage of this compound.
Cathepsin C Activity Assay (Adapted from Colorimetric Method)
This protocol is adapted from a colorimetric assay for Cathepsin C using a dipeptide amide substrate.
Materials:
-
Cathepsin C enzyme solution (e.g., from bovine spleen)
-
This compound substrate solution (e.g., 250 mM in deionized water, pH adjusted to 6.8 at 37°C)
-
Hydroxylamine HCl Buffer (2 M, pH 6.8 at 37°C)
-
2-Mercaptoethylamine (2-MEA) solution (125 mM in deionized water, pH adjusted to 6.8 at 37°C)
-
Trichloroacetic Acid (TCA) solution (20% v/v)
-
Ferric Chloride Reagent (Acidic)
-
Spectrophotometer capable of reading at 510 nm
Procedure:
-
Prepare a reaction mixture containing:
-
100 µL 2 M Hydroxylamine HCl Buffer
-
100 µL 250 mM this compound solution
-
100 µL 125 mM 2-MEA solution
-
-
Equilibrate the reaction mixture to 37°C.
-
Initiate the reaction by adding 200 µL of pre-warmed Cathepsin C enzyme solution (containing 1.5 - 3.0 units/mL).
-
For the blank, add the enzyme solution after the stopping reagent.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 500 µL of 20% TCA solution.
-
Centrifuge to pellet any precipitate.
-
To 500 µL of the supernatant, add 500 µL of Acidic Ferric Chloride Reagent.
-
Read the absorbance at 510 nm.
-
Determine the amount of hydroxamic acid formed by comparing with a standard curve of a known hydroxamate.
Final Assay Concentration (in a 0.5 mL reaction mix): 400 mM hydroxylamine, 50 mM this compound, 25 mM 2-mercaptoethylamine, and 0.15 - 0.30 units of Cathepsin C.
Fluorometric Cathepsin C Activity Assay using H-Gly-Arg-AMC
A more sensitive method involves using a fluorogenic substrate like H-Gly-Arg-AMC.[11]
Materials:
-
Human Recombinant Cathepsin C
-
H-Gly-Arg-AMC substrate (10 mM stock in DMSO)
-
Assay Buffer: 25 mM MES, 5 mM DTT, pH 6.0
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Dilute the Cathepsin C enzyme to a working concentration (e.g., 0.05 ng/µL) in Assay Buffer.
-
Dilute the H-Gly-Arg-AMC substrate to a working concentration (e.g., 20 µM) in Assay Buffer.
-
In a microplate well, add 50 µL of the diluted enzyme solution.
-
Initiate the reaction by adding 50 µL of the diluted substrate solution.
-
Include a substrate blank containing 50 µL of Assay Buffer and 50 µL of the diluted substrate.
-
Immediately read the fluorescence in kinetic mode for a set period (e.g., 5-15 minutes) at 37°C.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
Thrombin Activity Assay (General Protocol)
This protocol provides a general framework for assessing thrombin activity.
Materials:
-
Thrombin enzyme solution
-
This compound substrate solution
-
Thrombin cleavage buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 2.5 mM CaCl₂
-
Method for detecting cleavage products (e.g., HPLC)
Procedure:
-
Prepare a reaction mixture containing the this compound substrate in thrombin cleavage buffer.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the thrombin enzyme solution.
-
Incubate for various time points.
-
Stop the reaction (e.g., by adding a strong acid like TFA or by heat inactivation).
-
Analyze the reaction mixture for the presence of cleavage products using HPLC or mass spectrometry.
Endoproteinase Arg-C Digestion Protocol
This is a general protocol for protein or peptide digestion using Endoproteinase Arg-C.[6]
Materials:
-
Endoproteinase Arg-C, Sequencing Grade
-
Substrate (this compound)
-
Digestion Buffer: 100 mM NH₄HCO₃, pH 8.5, or 100 mM Tris-HCl, pH 8.5
-
DTT (required for full activity)
-
Method for detecting cleavage products (e.g., HPLC or mass spectrometry)
Procedure:
-
Dissolve the this compound substrate in the digestion buffer.
-
Add DTT to a final concentration of >2 mM.
-
Add Endoproteinase Arg-C to the substrate solution at a recommended enzyme-to-substrate ratio (e.g., 1:20 to 1:100 w/w).
-
Incubate the reaction at 37°C for 2 to 18 hours.
-
Stop the reaction (e.g., by acidification).
-
Analyze the cleavage products by HPLC or mass spectrometry.
HPLC Analysis of Cleavage Products
This method provides a general guideline for the separation and quantification of this compound and its cleavage products.
System:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Inject the reaction mixture onto the C18 column.
-
Elute the components using a gradient of Mobile Phase B (e.g., 0-60% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 220 nm).
-
Identify the peaks corresponding to this compound, Glycine, and Argininamide by comparing their retention times with those of known standards.
-
Quantify the amount of substrate consumed and product formed by integrating the peak areas.
Signaling Pathways and Biological Relevance
The enzymatic cleavage of dipeptides, particularly by Dipeptidyl Peptidase I (Cathepsin C), is a critical step in the activation of various serine proteases within immune cells. This activation cascade is a key component of the innate and adaptive immune responses.
Activation of Granzymes in Cytotoxic T Lymphocytes and NK Cells
Dipeptidyl Peptidase I is essential for the processing and activation of granzymes A and B in cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[2][3] These granzymes are crucial for inducing apoptosis in target cells, such as virus-infected cells or tumor cells. The cleavage of an N-terminal dipeptide from the inactive pro-granzyme by DPPI leads to the formation of the active enzyme.
Caption: Activation of Granzymes by Dipeptidyl Peptidase I (Cathepsin C).
Experimental Workflow for Studying Enzymatic Cleavage
The following workflow outlines the general steps for investigating the enzymatic cleavage of this compound.
Caption: General workflow for studying the enzymatic cleavage of this compound.
Conclusion
The enzymatic cleavage of this compound is a valuable model system for studying the activity of several important proteases, most notably Cathepsin C. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at characterizing this reaction. Further investigation is warranted to determine the specific kinetic parameters of various proteases with this compound and to fully elucidate the role of this and similar dipeptide cleavages in complex biological signaling pathways. This knowledge will be instrumental in the development of targeted therapeutics for a range of diseases, including inflammatory disorders and cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dipeptidyl peptidase I is required for the processing and activation of granzymes A and B in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. The action of thrombin on peptide p-nitroanilide substrates. Substrate selectivity and examination of hydrolysis under different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic peptides and peptidomimetics as substrates and inhibitors of thrombin and other proteases in the blood coagulation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Arg-C, Sequencing Grade [promega.kr]
- 8. promegaconnections.com [promegaconnections.com]
- 9. bmrservice.com [bmrservice.com]
- 10. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. worldwide.promega.com [worldwide.promega.com]
An In-depth Technical Guide to the Identification of H-Gly-Arg-NH2 Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the precursors and synthetic methodologies for the dipeptide H-Gly-Arg-NH2 (Glycyl-Argininamide). A detailed examination of both solid-phase and liquid-phase synthesis strategies is presented, complete with experimental protocols and quantitative data to facilitate reproducible research and development. Furthermore, the biological significance of the Gly-Arg motif is explored in the context of cellular signaling and molecular interactions.
Core Precursors for this compound Synthesis
The synthesis of this compound, like all peptide synthesis, relies on the sequential coupling of amino acid precursors whose reactive functional groups are temporarily masked by protecting groups. For the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which is a widely adopted method in solid-phase peptide synthesis (SPPS), the primary precursors are:
-
N-α-Fmoc-glycine (Fmoc-Gly-OH): The first amino acid in the this compound sequence. The Fmoc group protects the α-amino group during the coupling of the subsequent amino acid.
-
N-α-Fmoc-N-ω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (Fmoc-Arg(Pbf)-OH): The C-terminal amino acid. The Pbf group provides acid-labile protection for the guanidino side chain of arginine, preventing unwanted side reactions during synthesis.
For liquid-phase peptide synthesis (LPPS), a broader range of protecting groups can be employed, including Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), offering flexibility in the synthetic strategy.
Synthetic Methodologies and Experimental Protocols
The two primary approaches for the synthesis of this compound are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for synthesizing peptides, where the peptide is assembled on an insoluble resin support.[1] For the synthesis of a C-terminal amide like this compound, a Rink amide resin is the solid support of choice.[2][3] The synthesis proceeds from the C-terminus to the N-terminus.
This protocol is designed for a 0.1 mmol scale synthesis.
1. Resin Preparation and Swelling:
- Weigh 200 mg of Rink amide resin (loading capacity: 0.5 mmol/g) into a reaction vessel.
- Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
- Drain the DMF.
2. First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
- Fmoc Deprotection of the Resin: Add 5 mL of 20% (v/v) piperidine in DMF to the resin and agitate for 20 minutes. Drain the solution and repeat the treatment for another 5 minutes. Wash the resin thoroughly with DMF (5 x 5 mL).
- Activation and Coupling: In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (324 mg, 0.5 mmol, 5 eq.), HBTU (189 mg, 0.5 mmol, 5 eq.), and HOBt (76 mg, 0.5 mmol, 5 eq.) in 3 mL of DMF. Add N,N-diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol, 10 eq.) and allow the mixture to pre-activate for 2 minutes. Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).
- Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates successful coupling).
3. Second Amino Acid Coupling (Fmoc-Gly-OH):
- Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin and agitate for 20 minutes. Drain and repeat for 5 minutes. Wash the resin thoroughly with DMF (5 x 5 mL).
- Activation and Coupling: In a separate vial, dissolve Fmoc-Gly-OH (149 mg, 0.5 mmol, 5 eq.), HBTU (189 mg, 0.5 mmol, 5 eq.), and HOBt (76 mg, 0.5 mmol, 5 eq.) in 3 mL of DMF. Add DIPEA (174 µL, 1.0 mmol, 10 eq.) and pre-activate for 2 minutes. Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 1 hour at room temperature.
- Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
- Confirm complete coupling with a Kaiser test.
4. Final Fmoc Deprotection:
- Add 5 mL of 20% (v/v) piperidine in DMF to the resin and agitate for 20 minutes. Drain and repeat for 5 minutes.
- Wash the resin with DMF (5 x 5 mL), DCM (5 x 5 mL), and methanol (3 x 5 mL).
- Dry the peptidyl-resin under vacuum.
5. Cleavage and Deprotection:
- Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
- Add 5 mL of the cleavage cocktail to the dried resin and agitate for 2 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.
- Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether (2 x 20 mL).
- Dry the crude peptide pellet under vacuum.
6. Purification:
- Dissolve the crude peptide in a minimal amount of water/acetonitrile (with 0.1% TFA).
- Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
- Collect the fractions containing the pure peptide and lyophilize to obtain this compound as a white powder.
Liquid-Phase Peptide Synthesis (LPPS)
LPPS involves the synthesis of peptides in solution, which can be advantageous for large-scale production.[4] The purification of intermediates is typically achieved by precipitation and filtration or extraction.
This protocol utilizes Boc protection for the N-terminus and a methyl ester for the C-terminus of the intermediate.
1. Synthesis of Boc-Gly-Arg(Pbf)-OMe:
- Dissolve H-Arg(Pbf)-OMe.HCl (2.0 mmol) and Boc-Gly-OH (2.1 mmol, 1.05 eq.) in 20 mL of DMF.
- Cool the solution to 0 °C and add HBTU (2.2 mmol, 1.1 eq.) and DIPEA (4.4 mmol, 2.2 eq.).
- Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with 5% citric acid, saturated sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the protected dipeptide.
2. Amidation of Boc-Gly-Arg(Pbf)-OMe:
- Dissolve the protected dipeptide from the previous step in 20 mL of methanol saturated with ammonia.
- Stir the solution in a sealed pressure vessel at room temperature for 48 hours.
- Evaporate the solvent and excess ammonia under reduced pressure.
3. Deprotection:
- Dissolve the resulting protected peptide amide in a cleavage cocktail of 50% TFA in DCM.
- Stir the mixture at room temperature for 2 hours.
- Evaporate the solvent under reduced pressure.
- Triturate the residue with cold diethyl ether to precipitate the crude peptide.
- Collect the precipitate by filtration and dry under vacuum.
4. Purification:
- Purify the crude this compound by preparative RP-HPLC as described in the SPPS protocol.
Quantitative Data Summary
The following tables summarize the typical quantitative parameters for the synthesis of this compound via SPPS and LPPS.
Table 1: Quantitative Data for Solid-Phase Peptide Synthesis (SPPS) of this compound
| Parameter | Value | Notes |
| Starting Material | Rink amide resin | 0.5 mmol/g loading |
| Scale | 0.1 mmol | |
| Amino Acid Excess | 5 equivalents | Per coupling step |
| Coupling Reagent Excess | 5 equivalents | HBTU/HOBt |
| Base Excess | 10 equivalents | DIPEA |
| Fmoc Deprotection | 20% piperidine in DMF | 2 x 20 min |
| Coupling Time | 1-2 hours | Per amino acid |
| Cleavage Cocktail | TFA/H₂O/TIS (95:2.5:2.5) | 2 hours |
| Typical Crude Yield | 70-90% | |
| Purity after HPLC | >95% |
Table 2: Quantitative Data for Liquid-Phase Peptide Synthesis (LPPS) of this compound
| Parameter | Value | Notes |
| Starting Materials | Boc-Gly-OH, H-Arg(Pbf)-OMe.HCl | |
| Scale | 2.0 mmol | |
| Amino Acid Equiv. | 1.05 equivalents of Boc-Gly-OH | |
| Coupling Reagent Equiv. | 1.1 equivalents of HBTU | |
| Base Equiv. | 2.2 equivalents of DIPEA | |
| Coupling Time | 4.5 hours | |
| Amidation Time | 48 hours | |
| Deprotection | 50% TFA in DCM | 2 hours |
| Typical Overall Yield | 50-70% | After purification |
| Purity after HPLC | >95% |
Visualization of Synthetic Workflows
Solid-Phase Peptide Synthesis Workflow
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Liquid-Phase Peptide Synthesis Workflow
Caption: Liquid-Phase Peptide Synthesis (LPPS) workflow for this compound.
Biological Significance and Signaling Context of the Gly-Arg Motif
While this compound itself is not a well-characterized signaling molecule, the Gly-Arg (GR) and Arg-Gly (RG) motifs are prevalent in a variety of proteins and play crucial roles in cellular processes, particularly those involving RNA metabolism and protein-protein interactions.[5] These motifs are often found in repeated sequences, known as RGG or GAR domains.[6][7]
Proteins containing RGG/GAR motifs are functionally involved in a wide array of essential cellular processes, including:
-
RNA Binding: The arginine residues in the motif can interact with the phosphate backbone and specific bases of RNA, while the glycine residues provide conformational flexibility.[8] This allows RGG motif-containing proteins to bind to a broad range of RNA molecules and participate in their processing, transport, and translation.[6]
-
Protein-Protein Interactions: RGG motifs can mediate interactions with other proteins, contributing to the assembly of large ribonucleoprotein (RNP) complexes.
-
Liquid-Liquid Phase Separation (LLPS): RGG/GAR domains can drive the formation of membraneless organelles, such as nucleoli and stress granules, through liquid-liquid phase separation.[5] This process is critical for the spatiotemporal organization of cellular components and the regulation of biochemical reactions.
-
Post-Translational Modifications: The arginine residues within these motifs can be methylated, which provides a mechanism for regulating the interactions and functions of RGG motif-containing proteins.[8]
Conceptual Diagram of the Gly-Arg Motif's Functional Context
Caption: Functional context of the Gly-Arg motif within RGG/GAR domain proteins.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Computational investigation of the sequence context of arginine/glycine-rich motifs in the human proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. The RGG motif proteins: Interactions, functions, and regulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The RGG motif proteins: Interactions, functions, and regulations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Analysis of H-Gly-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the methodologies and data associated with the structural analysis of the dipeptide Glycyl-Arginine-amide (H-Gly-Arg-NH2). This guide is intended to serve as a core resource for professionals in research and drug development who are working with or characterizing small peptides.
Introduction: The Significance of this compound
This compound is a dipeptide amide composed of glycine and arginine. The primary amino group of glycine is free (H-), and the C-terminal carboxyl group of arginine is amidated (-NH2). This C-terminal amidation is a common post-translational modification that can increase peptide stability and alter its biological activity. The constituent amino acids, glycine and arginine, bestow unique properties upon the molecule. Glycine, the simplest amino acid, provides flexibility, while the guanidinium group of arginine's side chain is positively charged at physiological pH, enabling ionic interactions that are often crucial for biological function.
Understanding the precise structure of this compound is fundamental to elucidating its function, mechanism of action, and potential as a therapeutic agent or a building block for more complex molecules. This guide details the key analytical techniques employed for its structural characterization, presenting quantitative data and experimental protocols in a clear, structured format.
Chemical Structure and Physicochemical Properties
The primary structure of this compound is defined by the covalent linkage of glycine to arginine via a peptide bond. The C-terminus is an amide.
Caption: Chemical structure of this compound.
Quantitative Physicochemical Data
The fundamental properties of this compound are summarized below. These values are crucial for experimental design, including solvent selection, chromatographic separation, and mass spectrometry settings.
| Property | Value |
| Molecular Formula | C₈H₁₈N₆O₂ |
| Average Molecular Weight | 230.27 g/mol |
| Monoisotopic Mass | 230.150 Da |
| IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)-N-(2-aminoacetyl)pentanamide |
| Charge at pH 7 | +1 |
| pI (Isoelectric Point) | ~11.5 (Estimated) |
| Solubility | High in aqueous solutions |
Core Experimental Techniques for Structural Analysis
A multi-faceted approach is required for the unambiguous structural elucidation of peptides. The primary techniques include Mass Spectrometry (MS) for mass determination and sequencing, and Nuclear Magnetic Resonance (NMR) Spectroscopy for determining the three-dimensional structure and connectivity.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for peptide analysis, providing precise molecular weight and sequence information.[1] For a dipeptide like this compound, MS can confirm its identity and purity.
3.1.1 Experimental Protocol: ESI-MS/MS
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µM.[2]
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., a quadrupole-time-of-flight or ion trap instrument).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum (MS1) in positive ion mode over a mass range of m/z 100-500 to identify the protonated molecular ion [M+H]⁺.
-
MS2 Fragmentation (Tandem MS): Isolate the precursor ion ([M+H]⁺ at m/z 231.16) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
MS2 Scan: Acquire the product ion spectrum (MS2) to observe the characteristic fragment ions (b- and y-ions).
Caption: Workflow for Tandem Mass Spectrometry analysis.
3.1.2 Data Presentation: Expected MS Fragments
The fragmentation of the peptide bond leads to characteristic b- and y-ions. For this compound, the following primary fragments are expected in the MS2 spectrum.
| Ion Type | Sequence | Calculated m/z |
| [M+H]⁺ | [Gly-Arg-NH₂]+H⁺ | 231.16 |
| b₁ | [Gly]⁺ | 58.04 |
| y₁ | [Arg-NH₂]+H⁺ | 174.12 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, enabling the confirmation of atom connectivity and stereochemistry.[3][4]
3.2.1 Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 2-5 mg of this compound in 0.5-0.7 mL of a deuterated solvent, typically Deuterium Oxide (D₂O), as the peptide is highly polar. D₂O will cause the exchange of labile protons (amine and amide N-H), so these peaks may not be observed.[5]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine proton ratios and analyze chemical shifts and coupling patterns (multiplicity) to assign signals to specific protons in the molecule.
Caption: Core principles of NMR spectroscopy.
3.2.2 Data Presentation: Predicted NMR Chemical Shifts
The following table summarizes the predicted ¹H and ¹³C chemical shifts for this compound in D₂O. Actual values may vary based on pH, concentration, and temperature.
| Residue | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Glycine | α-CH₂ | ~3.8 | ~43 |
| C=O | - | ~172 | |
| Arginine | α-CH | ~4.2 | ~55 |
| β-CH₂ | ~1.9 | ~29 | |
| γ-CH₂ | ~1.7 | ~25 | |
| δ-CH₂ | ~3.2 | ~41 | |
| C=O | - | ~175 | |
| Guanidinium-C | - | ~157 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within the molecule based on their characteristic vibrational frequencies.[6]
3.3.1 Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Analysis: The resulting spectrum shows absorption bands corresponding to specific molecular vibrations.
3.3.2 Data Presentation: Characteristic IR Absorptions
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amine/Amide) | Stretch | 3300 - 3500 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=O (Amide I) | Stretch | 1630 - 1680 |
| N-H (Amide II) | Bend | 1510 - 1570 |
| C=N (Guanidinium) | Stretch | ~1600 - 1650 (overlaps Amide I) |
| N-H (Amine) | Bend | 1580 - 1650 |
Biological Context and Potential Signaling
While this compound is a simple dipeptide, its components suggest potential biological relevance. The Arginine-Glycine-Aspartate (RGD) sequence is a well-known motif that mediates cell adhesion by binding to integrin receptors.[7] Although lacking the aspartate residue, the "Arg-Gly" component within a molecule can sometimes mimic this activity or interact with related biological targets. Furthermore, arginine-containing peptides have been investigated for various roles, including anti-aging properties in cosmetic formulations by potentially influencing neurotransmitter release.[8]
The biological role of this compound itself is not extensively documented in public literature. Its structural analysis is the first step toward investigating potential interactions with cellular receptors or enzymes. A hypothetical interaction pathway, based on its structural features, is proposed below.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
The structural analysis of this compound relies on a combination of powerful analytical techniques. Mass spectrometry confirms its molecular weight and amino acid sequence, while NMR spectroscopy provides detailed atomic-level information on its connectivity and conformation. Infrared spectroscopy serves as a rapid method to verify the presence of key functional groups. The quantitative data and protocols provided in this guide offer a foundational framework for researchers to characterize this compound, ensuring its identity and purity and enabling further investigation into its biological functions and therapeutic potential.
References
- 1. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. A bioconjugate of Lys and Arg mimics biological activity of the Arg-Gly-Asp peptide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Gly-Arg Dipeptide: Bridging Analytical Chemistry and Biological Inquiry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Glycyl-L-arginine (Gly-Arg), a simple molecule composed of glycine and L-arginine, presents an intriguing subject for researchers in biochemistry, pharmacology, and drug development. While its constituent amino acids are fundamental to numerous physiological processes, the natural occurrence, biosynthesis, and specific biological roles of the Gly-Arg dipeptide remain largely uncharted territory. This technical guide synthesizes the current, albeit limited, knowledge surrounding Gly-Arg and provides a framework for its future investigation. We delve into the known biological activities of synthetic Gly-Arg, the established physiological functions of its parent amino acids and related arginine-containing peptides, and detail the analytical methodologies, particularly mass spectrometry, required for its definitive identification and quantification in biological matrices. This document aims to equip researchers with the foundational knowledge and practical tools necessary to explore the potential significance of this underexplored dipeptide.
Introduction: The Enigma of Gly-Arg
Dipeptides, the smallest units of proteins, are increasingly recognized for their diverse biological activities beyond their role as mere metabolic intermediates. Glycyl-L-arginine (Gly-Arg) is a dipeptide formed from the amino acids glycine and L-arginine.[1] While extensive research has elucidated the critical functions of both glycine and arginine in cellular metabolism, neurotransmission, and signaling pathways, the endogenous presence and physiological significance of the Gly-Arg dipeptide itself are not well-documented in the scientific literature.
Recent studies have begun to explore the bioactivities of chemically synthesized Gly-Arg, revealing potential antimicrobial, antibiofilm, and anticancer properties.[2] These preliminary findings underscore the importance of investigating whether Gly-Arg is a naturally occurring molecule with endogenous functions. This guide provides a comprehensive overview of the current state of knowledge and outlines the necessary experimental approaches to uncover the potential roles of Gly-Arg in health and disease.
Physicochemical Properties of Gly-Arg
A foundational understanding of the physicochemical properties of Gly-Arg is essential for its detection and analysis.
| Property | Value | Source |
| Molecular Formula | C8H17N5O3 | [1] |
| Molecular Weight | 231.25 g/mol | [1] |
| CAS Number | 18635-55-7 | [1] |
| ChEBI ID | CHEBI:73860 | [1] |
Potential Biological Activities and Physiological Roles
While the natural occurrence of Gly-Arg is yet to be confirmed, in vitro studies using synthetic Gly-Arg have suggested potential therapeutic applications.
Antimicrobial and Antibiofilm Activity
A recent study investigated the antimicrobial and antibiofilm potential of Gly-Arg.[2] The dipeptide was tested against various clinical isolates, demonstrating notable inhibitory effects, particularly against the biofilm formation of Staphylococcus epidermidis.[2]
Anticancer Potential
The same study also explored the cytotoxic effects of Gly-Arg on HeLa cancer cells. The results indicated that Gly-Arg decreased cell viability in a concentration-dependent manner, suggesting a potential role as an anticancer agent.[2] It is important to note that these are preliminary findings from a single study and require further validation.
Inferred Roles from Constituent Amino Acids and Related Peptides
The known physiological roles of glycine, arginine, and other arginine-containing dipeptides can provide clues to the potential functions of Gly-Arg.
-
Arginine is a critical substrate for the synthesis of nitric oxide (NO), a key signaling molecule in the cardiovascular and nervous systems.[3][4][5] It is also involved in the urea cycle, creatine synthesis, and the modulation of immune responses.[6][7]
-
Glycine acts as an inhibitory neurotransmitter in the central nervous system and is a precursor for the synthesis of proteins, purines, and glutathione.
-
Arginine-containing dipeptides , such as Arg-Arg, have been shown to influence the mTOR signaling pathway, which is crucial for cell growth and proliferation.[8][9]
Given these roles, it is plausible that Gly-Arg, if present endogenously, could participate in similar signaling and metabolic pathways.
Biosynthesis: A Matter of Speculation
The specific biosynthetic pathway of the Gly-Arg dipeptide in vivo has not been elucidated. General mechanisms of peptide synthesis in vivo involve both ribosomal and non-ribosomal pathways. It is conceivable that Gly-Arg could be a product of protein degradation by specific peptidases or synthesized de novo by a yet-unidentified enzyme. A two-step enzymatic synthesis of dipeptides using carboxypeptidase Y has been demonstrated in vitro, suggesting a possible route for biosynthesis.[10] Further research is needed to identify the enzymes and cellular conditions that may lead to the formation of Gly-Arg.
Analytical Methodologies for Detection and Quantification
The definitive identification and quantification of Gly-Arg in biological samples require sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Extraction
The extraction of small, polar molecules like dipeptides from complex biological matrices is a critical first step.
This protocol provides a general framework that can be optimized for Gly-Arg extraction.
-
Tissue Homogenization:
-
Excise and weigh the tissue of interest.
-
Immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a suitable lysis buffer (e.g., 6 M Guanidinium chloride, 10 mM TCEP, 40 mM CAA, 100 mM Tris pH 8.5) using a bead beater or sonicator.[11]
-
-
Protein Precipitation:
-
Add a cold organic solvent (e.g., ethanol, methanol, or acetonitrile) to the homogenate to precipitate larger proteins.[12] A common ratio is 2 volumes of solvent to 1 volume of homogenate.
-
Incubate on ice for at least 30 minutes.[12]
-
Centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet the precipitated proteins.[12]
-
-
Supernatant Collection and Cleanup:
-
Carefully collect the supernatant containing the small peptides and metabolites.
-
For further cleanup and concentration, solid-phase extraction (SPE) with a suitable cartridge (e.g., Oasis HLB) can be employed.[12]
-
-
Sample Reconstitution:
-
Dry the cleaned extract under vacuum.
-
Reconstitute the sample in a mobile phase compatible with the LC-MS system (e.g., 5% acetonitrile with 0.1% formic acid).[12]
-
LC-MS/MS Analysis
LC-MS/MS provides the necessary selectivity and sensitivity for the unambiguous identification and quantification of Gly-Arg.
Hydrophilic interaction liquid chromatography (HILIC) is often suitable for the separation of polar analytes like dipeptides, which may not be well-retained on traditional reversed-phase columns.
High-resolution mass spectrometry is crucial for accurate mass determination and differentiation from isobaric interferences. The fragmentation pattern of protonated Gly-Arg is a key identifier.
Table of Expected Mass-to-Charge Ratios (m/z) for Gly-Arg and its Fragments:
| Ion | Formula | Calculated m/z |
| [M+H]+ | C8H18N5O3+ | 232.1404 |
| [M+H - H2O]+ | C8H16N5O2+ | 214.1299 |
| [M+H - NH3]+ | C8H15N4O3+ | 215.1142 |
| b2 ion (Gly-Arg) | C8H15N4O2+ | 199.1190 |
| y1 ion (Arg) | C6H14N4O+ | 175.1189 |
| Imino ion of Arg | C6H12N3O+ | 158.0975 |
Note: These are theoretical monoisotopic masses. Experimental values may vary slightly.
Studies on the fragmentation of protonated Gly-Arg have shown that the method of activation (e.g., collision-induced dissociation in different instrument types) can influence the resulting mass spectra.[13][14] It is therefore essential to use a synthesized Gly-Arg standard to confirm retention time and fragmentation patterns on the specific LC-MS/MS system being used.
Potential Signaling Pathways
While no signaling pathways have been directly attributed to Gly-Arg, the known pathways involving arginine and related dipeptides offer a starting point for investigation. The mTOR pathway, a central regulator of cell metabolism, growth, and proliferation, is known to be influenced by arginine and the Arg-Arg dipeptide.[8][9]
Future research should investigate whether Gly-Arg can modulate this or other key signaling pathways, such as those involving nitric oxide synthase.
Conclusion and Future Directions
The Gly-Arg dipeptide represents a molecule of untapped research potential. While its natural occurrence remains to be definitively established, preliminary studies on its synthetic form suggest intriguing biological activities. This guide has provided a summary of the current knowledge and a roadmap for future investigations.
Key areas for future research include:
-
Targeted Metabolomics: Employing the described LC-MS/MS methodologies to screen various biological tissues and fluids for the presence of endogenous Gly-Arg.
-
Biosynthetic Pathway Elucidation: Identifying the enzymes and cellular conditions responsible for the synthesis of Gly-Arg.
-
Functional Studies: Characterizing the physiological and pathological roles of Gly-Arg, including its effects on cellular signaling, metabolism, and potential as a therapeutic agent.
-
Pharmacokinetic and Pharmacodynamic Profiling: If found to be a promising therapeutic, detailed studies on its absorption, distribution, metabolism, and excretion will be necessary.
By systematically addressing these research questions, the scientific community can unravel the mystery of the Gly-Arg dipeptide and potentially unlock new avenues for therapeutic intervention.
References
- 1. Gly-Arg | C8H17N5O3 | CID 6426706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation of glycyl-arginine and lysyl-aspartic acid dipeptides for their antimicrobial, antibiofilm, and anticancer potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Potential of L-Arginine in Prevention and Treatment of Disturbed Carbohydrate and Lipid Metabolism—A Review [mdpi.com]
- 5. L-Arginine Modulates Glucose and Lipid Metabolism in Obesity and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginine - properties, health-promoting effects and food sources | OstroVit [ostrovit.com]
- 8. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 12. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragmentation of protonated dipeptides containing arginine. Effect of activation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of H-Gly-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the solid-phase synthesis of the dipeptide H-Gly-Arg-NH2. Solid-phase peptide synthesis (SPPS) is the method of choice for producing peptides in a laboratory setting. It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. This methodology allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin. The following protocol utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry, a widely adopted strategy in SPPS due to its mild deprotection conditions.
The target peptide, this compound, is a simple dipeptide with a C-terminal amide. The synthesis will be performed on a Rink Amide resin, which upon cleavage with trifluoroacetic acid (TFA), yields a C-terminally amidated peptide. The arginine side chain will be protected with the acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| Rink Amide AM Resin | 100-200 mesh, ~0.5 mmol/g | Sigma-Aldrich, Novabiochem |
| Fmoc-Gly-OH | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Fmoc-Arg(Pbf)-OH | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich |
| Oxyma Pure | Synthesis Grade | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Sigma-Aldrich |
| Piperidine | Anhydrous | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Water | HPLC Grade | Fisher Scientific |
Experimental Protocols
Step 1: Resin Preparation and Swelling
-
Place the desired amount of Rink Amide AM resin (e.g., 200 mg, 0.1 mmol assuming 0.5 mmol/g loading) in a fritted reaction vessel.
-
Add anhydrous DMF (approximately 10 mL/g of resin) to the vessel.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation (e.g., on a shaker or with nitrogen bubbling).
-
After swelling, drain the DMF from the reaction vessel.
Step 2: Fmoc Deprotection of the Rink Amide Resin
-
Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for an additional 15 minutes at room temperature.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL) and then with DCM (3 x 10 mL) to remove residual piperidine.
Step 3: Coupling of the First Amino Acid (Fmoc-Gly-OH)
-
In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes at room temperature.
-
Add the activated Fmoc-Gly-OH solution to the deprotected resin.
-
Add DIPEA (6 equivalents) to the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin beads. A negative Kaiser test (beads remain colorless) indicates a complete reaction.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
Step 4: Fmoc Deprotection of Glycine
-
Repeat the Fmoc deprotection procedure as described in Step 2.
Step 5: Coupling of the Second Amino Acid (Fmoc-Arg(Pbf)-OH)
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and pre-activate for 5-10 minutes.
-
Add the activated Fmoc-Arg(Pbf)-OH solution to the deprotected Gly-resin.
-
Add DIPEA (6 equivalents).
-
Agitate the mixture for 2-4 hours at room temperature. Arginine coupling can be slower and may require longer reaction times.
-
Monitor the reaction completion using a Kaiser test.
-
Once complete, drain the solution and wash the peptidyl-resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
Step 6: Final Fmoc Deprotection
-
Repeat the Fmoc deprotection procedure as described in Step 2 to remove the final Fmoc group from the N-terminal glycine.
Step 7: Cleavage and Side-Chain Deprotection
-
After the final wash, dry the peptidyl-resin under a stream of nitrogen for 15-30 minutes.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin (approximately 10 mL/g of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a clean round-bottom flask.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Concentrate the TFA solution under reduced pressure (rotoevaporation) to a small volume.
Step 8: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).
-
A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
After the final wash, dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
Table 1: Reagent Quantities for this compound Synthesis (0.1 mmol scale)
| Step | Reagent | Equivalents (relative to resin loading) | Amount (for 0.1 mmol) |
| Coupling 1 | Fmoc-Gly-OH | 3 | 89.2 mg |
| Oxyma Pure | 3 | 42.6 mg | |
| DIC | 3 | 47 µL | |
| DIPEA | 6 | 105 µL | |
| Coupling 2 | Fmoc-Arg(Pbf)-OH | 3 | 194.6 mg |
| Oxyma Pure | 3 | 42.6 mg | |
| DIC | 3 | 47 µL | |
| DIPEA | 6 | 105 µL |
Table 2: HPLC Purification Protocol
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-20% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | 220 nm |
| Expected Retention Time | Early eluting due to hydrophilicity |
Table 3: Expected Yield and Purity
| Parameter | Expected Value |
| Crude Peptide Yield | 70-90% |
| Purified Peptide Yield | 20-40% (overall from starting resin) |
| Purity (post-HPLC) | >95% |
Experimental Workflow Diagram
HPLC purification protocol for H-Gly-Arg-NH2
An Application Note and Protocol for the HPLC Purification of H-Gly-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of the dipeptide this compound using High-Performance Liquid Chromatography (HPLC). The method described is a robust procedure for obtaining high-purity peptide suitable for research and pharmaceutical development applications.
Introduction
This compound is a small, hydrophilic dipeptide containing a basic arginine residue. Its high polarity presents a challenge for retention on traditional reversed-phase HPLC columns. This protocol outlines an optimized reversed-phase HPLC (RP-HPLC) method that employs a C18 stationary phase and a shallow gradient with trifluoroacetic acid (TFA) as an ion-pairing agent to achieve effective purification. An alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method is also briefly discussed for cases of insufficient retention in RP-HPLC.
Data Presentation
The purification of this compound is expected to yield a significant increase in purity with a reasonable recovery rate. The following table summarizes typical quantitative data for the purification of a crude synthetic peptide batch.
| Parameter | Crude Peptide | Purified Peptide |
| Purity (by analytical HPLC) | >70% | >98% |
| Yield | N/A | 50-70% |
| Retention Time (Analytical) | Variable | Approx. 5-10 min |
| Mass (m/z) [M+H]+ | 217.14 | 217.14 |
Experimental Protocols
Materials and Reagents
-
Crude this compound peptide
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.22 µm syringe filters
Equipment
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector
-
Analytical HPLC system
-
Reversed-phase C18 HPLC column (preparative and analytical, e.g., 10 µm, 300 Å)
-
Lyophilizer
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC grade acetonitrile.
Filter both mobile phases through a 0.22 µm filter before use.
Sample Preparation
-
Dissolve the crude this compound peptide in Mobile Phase A to a concentration of 10-20 mg/mL.[1]
-
Ensure the peptide is fully dissolved. Sonication may be used sparingly if needed.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
Preparative HPLC Purification
The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC), using C18-modified silica as the stationary phase and UV detection.[2]
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm, 300 Å)
-
Flow Rate: 18-22 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Gradient:
-
0-5 min: 0% B (Isocratic)
-
5-45 min: 0% to 20% B (Linear Gradient)
-
45-50 min: 20% to 100% B (Wash)
-
50-60 min: 100% to 0% B (Re-equilibration)
-
Due to the high polarity of this compound, a very shallow gradient starting from 0% organic solvent is crucial for achieving retention and separation.[1] The gradient may need to be optimized based on the specific column and system.
Fraction Collection and Analysis
-
Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target peptide.
-
Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Column: Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm, 300 Å)
-
Flow Rate: 1 mL/min
-
Gradient: A similar shallow gradient as the preparative method, but adjusted for the analytical column dimensions.
-
Post-Purification Processing
-
Pool the fractions with the desired purity (>98%).
-
Freeze the pooled fractions at -80°C.
-
Lyophilize the frozen solution to obtain the purified peptide as a white, fluffy powder.
-
TFA Removal (Optional): If the presence of TFA is detrimental to downstream applications, it can be removed by methods such as ion exchange or by repeatedly dissolving the peptide in a dilute HCl solution and lyophilizing.
Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
For extremely hydrophilic peptides that show no retention in RP-HPLC, HILIC is a viable alternative.[3] This technique uses a polar stationary phase and a high organic content mobile phase, with elution achieved by increasing the aqueous content.
-
Stationary Phase: Amide or bare silica column.
-
Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate, pH 3.
-
Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate, pH 3.
-
Gradient: A linear gradient from 0% B to 100% B.
Visualizations
Caption: Workflow for the HPLC Purification of this compound.
References
Application Note: Mass Spectrometry Analysis of H-Gly-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Arg-NH2, a dipeptide amide, represents a class of small biomolecules with significant interest in various fields of research, including pharmacology and drug discovery. Accurate and robust analytical methods are crucial for its characterization and quantification in complex matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful tool for the sensitive and specific analysis of such peptides. This application note provides a detailed protocol for the mass spectrometry analysis of this compound, including sample preparation, LC-MS/MS parameters, and expected fragmentation patterns. The provided methodologies and data will aid researchers in developing and validating analytical assays for this and similar dipeptide amides.
Experimental Protocols
Sample Preparation
A clean sample is paramount for successful LC-MS/MS analysis. The following protocol outlines a general procedure for the preparation of a synthetic this compound standard.
Materials:
-
This compound peptide standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound standard and dissolve it in HPLC-grade water to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Serially dilute the stock solution with a solvent mixture compatible with the LC-MS system, typically 0.1% formic acid in water or a low percentage of acetonitrile in water with 0.1% formic acid, to achieve the desired concentration range for analysis.
-
Final Dilution: For direct infusion or LC-MS analysis, a final concentration in the range of 1-10 µg/mL is often a good starting point. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.
-
Centrifugation: Before injection, centrifuge the final working solutions at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet any particulate matter that could clog the LC system or interfere with ionization.
-
Transfer: Carefully transfer the supernatant to an appropriate autosampler vial for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The following parameters provide a starting point for developing an LC-MS/MS method for this compound. Optimization may be required based on the specific instrumentation and desired analytical outcome.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A reversed-phase C18 column suitable for peptide separations (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5-10 minutes is a reasonable starting point. The gradient should be optimized to ensure good retention and peak shape for this compound.
-
Flow Rate: 0.2 - 0.4 mL/min, depending on the column dimensions.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.0 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Nebulizer Gas (Nitrogen): Flow rate to be optimized for stable spray.
-
Drying Gas (Nitrogen): Flow rate to be optimized for efficient desolvation.
-
Collision Gas (Argon): Pressure to be optimized for desired fragmentation.
-
Scan Mode:
-
Full Scan (MS1): To identify the precursor ion ([M+H]⁺ and/or [M+2H]²⁺). A scan range of m/z 100-500 is appropriate.
-
Product Ion Scan (MS2): To generate a fragmentation spectrum of the selected precursor ion. The collision energy should be optimized to produce a rich and informative fragmentation pattern.
-
Data Presentation
Quantitative Data
The theoretical monoisotopic mass of neutral this compound is 230.1437 g/mol . In positive mode ESI-MS, the peptide is expected to be observed primarily as singly and doubly protonated precursor ions. Collision-induced dissociation (CID) of the protonated precursor ion will result in characteristic fragment ions.
| Ion Type | Sequence | Theoretical m/z |
| Precursor Ions | ||
| [M+H]⁺ | H-Gly-Arg-NH₂ | 231.1515 |
| [M+2H]²⁺ | H-Gly-Arg-NH₂ | 116.0794 |
| Fragment Ions (from [M+H]⁺) | ||
| b₁ | Gly | 58.0293 |
| y₁ | Arg-NH₂ | 174.1117 |
| a₁ | Gly (-CO) | 30.0344 |
| Immonium (Arg) | Arg | 112.0873 |
| Neutral Loss | [M+H-NH₃]⁺ | 214.1250 |
Note: The m/z values are calculated for the monoisotopic masses.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: A schematic overview of the LC-MS/MS workflow for this compound analysis.
Fragmentation Pathway of this compound
The following diagram illustrates the primary fragmentation pathways of the singly protonated this compound precursor ion ([M+H]⁺) under collision-induced dissociation.
Caption: Predicted fragmentation of protonated this compound, showing the formation of b₁ and y₁ ions.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of the dipeptide amide this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the tabulated quantitative data and visual representations of the experimental workflow and fragmentation pathways, offer a solid foundation for researchers. The provided information should enable the successful implementation and adaptation of these methods for the routine analysis of this compound and structurally related peptides in various research and development settings.
Application Notes and Protocols: Utilizing RGD-Containing Peptides in Cell Culture
A Note on H-Gly-Arg-NH2 and the Focus on RGD-Containing Peptides:
Initial searches for the dipeptide amide this compound did not yield specific, detailed application data for its use in cell culture. However, the Arg-Gly-Asp (RGD) sequence is a well-characterized and widely utilized motif in cell biology for promoting cell adhesion. Given that the core of the user's interest may lie in the biological activity of the Arg-Gly sequence, these application notes will focus on the extensively documented RGD-containing peptides. This will allow for the provision of detailed and practical protocols, quantitative data, and signaling pathway diagrams as requested.
Introduction to RGD-Containing Peptides
The tripeptide sequence Arginine-Glycine-Aspartic Acid (RGD) is a key motif found in many extracellular matrix (ECM) proteins, such as fibronectin, vitronectin, and laminin.[1][2] This sequence is recognized by integrins, a family of transmembrane receptors that mediate cell-matrix adhesion.[1][3] Upon binding to RGD sequences, integrins cluster and activate intracellular signaling pathways that regulate cell adhesion, proliferation, migration, and survival.[3][4]
In cell culture, synthetic RGD-containing peptides are invaluable tools for mimicking the natural cell-binding domains of the ECM.[1] They can be used to coat otherwise non-adhesive surfaces, promoting the attachment and spreading of various cell types. This is particularly useful for serum-free culture conditions or for cell types that are difficult to culture on standard tissue culture plastic.
Key Applications:
-
Promoting adhesion of weakly adherent or non-adherent cells: Coating culture surfaces with RGD peptides facilitates the attachment and spreading of a wide range of cell types.
-
Serum-free or reduced-serum cell culture: RGD peptides can replace the need for serum-derived attachment factors like fibronectin.
-
Studying integrin-mediated signaling: By providing a defined ligand for integrins, RGD peptides allow for the investigation of downstream signaling pathways.
-
Biomaterial functionalization: RGD peptides are commonly used to enhance the biocompatibility and cell-interactive properties of scaffolds for tissue engineering.[1]
-
Controlling cell fate: The density and presentation of RGD peptides on a surface can influence cell differentiation and behavior.
Data Presentation: Quantitative Effects of RGD Peptides
The following tables summarize quantitative data on the effects of RGD-containing peptides on cell adhesion and proliferation.
Table 1: Effect of RGD Peptide Concentration on Cell Adhesion
| Cell Type | Substrate | RGD Concentration | Adherent Cells/mm² (Mean ± SD) | Citation |
| Human Vocal Fold Fibroblasts (HVFFs) | NHS-ester PEG thin film | 0.001 mM | ~18 | [5] |
| Human Vocal Fold Fibroblasts (HVFFs) | NHS-ester PEG thin film | 0.1 mM | ~35 | [5] |
| HeLa Cells | Maleimide-BSA-coated plate | 1 µM (CGG-RGDNY) | ~150 | [6][7][8] |
| Human Dermal Fibroblasts (HDFs) | Maleimide-BSA-coated plate | 1 µM (CGG-RGD) | ~125 | [6][7][8] |
Table 2: Effect of RGD Peptides on Cell Proliferation
| Cell Type | Assay | Treatment | Observation | Citation |
| Chondrocytes | EdU Assay | RGD-incorporated cryogel | Increased proportion of EdU+ cells | [9] |
| Chondrocytes | Ki67 Gene Expression | RGD-incorporated cryogel | Upregulation of Ki67 expression | [9] |
| Chondrocytes | DNA Content (PicoGreen) | RGD-incorporated cryogel | Significant increase in DNA content over 3 weeks | [9] |
Experimental Protocols
Protocol 1: Coating Cell Culture Plates with RGD Peptides
This protocol provides two common methods for coating plastic or glass surfaces with RGD peptides.[2][10][11]
Materials:
-
Sterile, tissue culture-treated or non-treated plates/coverslips
-
RGD-containing peptide
-
Sterile phosphate-buffered saline (PBS) or serum-free medium
-
Sterile 70% ethanol
-
Laminar flow hood
Procedure A: Aqueous-Based Coating [2][10][11]
-
In a laminar flow hood, dissolve the RGD peptide in sterile PBS or serum-free medium to a working concentration of 0.1 to 10 µg/ml. Vortex vigorously to ensure complete solubilization. The solution may appear slightly hazy.
-
Aseptically add a sufficient volume of the RGD solution to cover the entire surface of the culture vessel.
-
Incubate at room temperature or 37°C for 1-2 hours, covered.
-
Aspirate the peptide solution.
-
Gently rinse the surface twice with sterile PBS or dH₂O, being careful not to scratch the coated surface.
-
The coated plates are now ready for use. They can also be air-dried in the laminar flow hood and stored at 2-10°C for future use.
Procedure B: Ethanol-Based Coating [10][11]
-
In a laminar flow hood, dissolve the RGD peptide in sterile 70% ethanol to a working concentration of 0.1 to 10 µg/ml. Vortex to dissolve.
-
Add the RGD solution to the culture vessel, ensuring the entire surface is covered.
-
Leave the vessel uncovered in the laminar flow hood until the ethanol has completely evaporated and the surface is dry.
-
Rinse the surface twice with sterile dH₂O.
-
The plates are now ready for cell seeding.
Protocol 2: Cell Adhesion Assay
This protocol describes a basic method to quantify cell adhesion to RGD-coated surfaces.
Materials:
-
RGD-coated and control (uncoated or coated with a non-adhesive peptide like RGE) 96-well plates
-
Cell suspension in serum-free medium
-
Crystal Violet staining solution (0.5% w/v in 20% methanol)
-
10% acetic acid
-
Plate reader
Procedure:
-
Prepare RGD-coated and control wells in a 96-well plate using Protocol 1.
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1-5 x 10⁵ cells/ml.
-
Add 100 µl of the cell suspension to each well.
-
Incubate for 1-2 hours at 37°C in a CO₂ incubator.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 100 µl of 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Stain the cells with 100 µl of 0.5% crystal violet solution for 20 minutes at room temperature.
-
Wash the wells thoroughly with water until the water runs clear.
-
Air dry the plate completely.
-
Solubilize the stain by adding 100 µl of 10% acetic acid to each well and incubate for 15 minutes on a shaker.
-
Read the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Visualization of Pathways and Workflows
RGD-Integrin Signaling Pathway
Binding of RGD peptides to integrin receptors triggers a signaling cascade that influences cell adhesion, cytoskeletal organization, and gene expression. A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK).
Caption: RGD-Integrin signaling cascade.
Experimental Workflow: Cell Adhesion Assay
The following diagram illustrates the key steps in a typical cell adhesion assay using RGD-coated plates.
Caption: Workflow for a cell adhesion assay.
References
- 1. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 3. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RGD peptides confer survival to hepatocytes via the beta1-integrin-ILK-pAkt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Varying RGD Concentration and Cell Phenotype Alters the Expression of Extracellular Matrix Genes in Vocal Fold Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. cellgs.com [cellgs.com]
H-Gly-Arg-NH2 as a competitive inhibitor in enzyme assays
Introduction
H-Gly-Arg-NH2 is a dipeptide amide that has been noted primarily as a substrate for certain enzymes, such as cathepsin C (also known as dipeptidyl peptidase I).[1][2][3][4] Cathepsin C is a lysosomal cysteine protease that sequentially removes dipeptides from the N-terminus of protein substrates. The Gly-Arg sequence of this compound makes it a substrate for this exopeptidase activity.
While primarily a substrate for some enzymes, the structural characteristics of this compound, particularly the C-terminal arginine residue, suggest a potential role as a competitive inhibitor for endopeptidases that cleave peptide bonds after basic amino acids. Serine proteases like trypsin, for instance, have a substrate specificity pocket that recognizes and binds arginine or lysine residues.[5][6] Molecules that mimic the substrate at this recognition site (the P1 site) can act as competitive inhibitors by binding to the enzyme's active site and preventing the natural substrate from binding.
This document provides a framework for investigating the potential competitive inhibitory activity of this compound against such proteases and outlines a general protocol for its characterization in enzyme assays.
Principle of Competitive Inhibition
Competitive inhibition is a form of enzyme inhibition where a molecule, the inhibitor, reversibly binds to the active site of an enzyme, preventing the substrate from binding.[3] The inhibitor and the substrate are in "competition" for the same binding site. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged. The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme.
Data Presentation
The following table is a template for summarizing the kinetic data obtained from an enzyme inhibition assay designed to test the activity of this compound.
| Enzyme | Substrate | Inhibitor (this compound) Concentration | Km (app) (µM) | Vmax (app) (µmol/min) | Ki (µM) | IC50 (µM) |
| Trypsin | Substrate A | 0 µM | N/A | N/A | ||
| X µM | ||||||
| Y µM | ||||||
| Z µM |
-
Km (app): Apparent Michaelis constant. In competitive inhibition, Km (app) increases with increasing inhibitor concentration.
-
Vmax (app): Apparent maximum velocity. In competitive inhibition, Vmax (app) remains constant.
-
Ki: Inhibition constant, a measure of the inhibitor's potency.
-
IC50: The concentration of inhibitor required to reduce enzyme activity by 50%.
Experimental Protocols
Protocol: Determining the Competitive Inhibition of Trypsin by this compound
This protocol provides a general method to assess whether this compound acts as a competitive inhibitor of bovine pancreatic trypsin, a model serine protease.
Materials:
-
Bovine pancreatic trypsin
-
This compound (as the potential inhibitor)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or a similar chromogenic or fluorogenic trypsin substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm (for L-BAPNA)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).
-
Prepare a high-concentration stock solution of this compound in DMSO or assay buffer.
-
Prepare a stock solution of the substrate (e.g., L-BAPNA) in DMSO.
-
-
Enzyme Assay:
-
Set up a series of reactions in a 96-well microplate. Each reaction should have a final volume of 200 µL.
-
Control (No Inhibitor): Add assay buffer, a fixed concentration of trypsin, and varying concentrations of the substrate.
-
Inhibitor Series: For each concentration of this compound to be tested, set up a series of wells with the inhibitor, the same fixed concentration of trypsin, and varying concentrations of the substrate.
-
A typical setup would involve a matrix of substrate concentrations (e.g., 0.1 to 5 times the known Km of trypsin for the substrate) and inhibitor concentrations (e.g., 0 to 10 times the expected Ki).
-
Pre-incubate the enzyme with the inhibitor (or buffer for the control) for 10-15 minutes at the assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately place the microplate in the reader and measure the rate of product formation (e.g., absorbance at 405 nm for the release of p-nitroaniline from L-BAPNA) over a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the progress curve.
-
Plot V₀ versus substrate concentration for each inhibitor concentration.
-
Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax for each inhibitor concentration.
-
To visualize the inhibition pattern, create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For competitive inhibition, the lines should intersect at the y-axis.
-
Calculate the Ki value using the Cheng-Prusoff equation or by plotting the apparent Km values against the inhibitor concentration.
-
Visualizations
Mechanism of Competitive Inhibition
Caption: Mechanism of competitive enzyme inhibition.
Experimental Workflow for Inhibition Assay
Caption: Workflow for determining enzyme inhibition kinetics.
Hypothetical Signaling Pathway Involving a Trypsin-like Protease
Caption: Hypothetical pathway involving protease activation.
References
Application Notes and Protocols for H-Gly-Arg-NH2 in In Vitro Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Arg-NH2, a simple dipeptide amide, holds potential for investigation in various in vitro bioassays due to the biological significance of its constituent amino acids, glycine and arginine. Arginine, a precursor for nitric oxide (NO) and a key component in cellular signaling, imparts significant bioactivity to peptides. Glycine, the simplest amino acid, offers conformational flexibility. This document provides an overview of potential applications, hypothetical data, and detailed protocols for evaluating the bioactivity of this compound in vitro.
Potential Biological Activities and Mechanisms of Action
Based on studies of related arginine-containing peptides, this compound may exhibit a range of biological activities. The positively charged guanidinium group of arginine is a key determinant of these activities, facilitating interactions with cell membranes and other biological molecules.
1. Antimicrobial and Antibiofilm Activity: Arginine-rich peptides are known to possess antimicrobial properties. The cationic nature of this compound could lead to electrostatic interactions with negatively charged bacterial cell membranes, causing membrane disruption and subsequent cell death. It may also interfere with biofilm formation, a critical aspect of bacterial virulence.
2. Anticancer Activity: The potential for anticancer activity stems from the ability of arginine-containing peptides to selectively interact with and disrupt cancer cell membranes, which often have a higher negative charge than normal cells. Furthermore, arginine metabolism is often altered in cancer cells, presenting a potential therapeutic target.
3. Immunomodulatory Effects via Nitric Oxide Production: Arginine is the primary substrate for nitric oxide synthase (NOS) enzymes, leading to the production of nitric oxide (NO), a critical signaling molecule in the immune system. This compound may be taken up by immune cells, such as macrophages, and hydrolyzed to release arginine, thereby fueling NO production and influencing inflammatory responses.
4. Modulation of Cellular Metabolism and Protein Synthesis: Studies on arginine and arginine-containing dipeptides have shown their ability to influence amino acid uptake and activate signaling pathways like the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[1]
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table summarizes potential and comparative data based on published results for the closely related dipeptide, Glycyl-Arginine, and other arginine-containing peptides. This data should be considered hypothetical and serves as a guide for experimental design.
| Bioassay | Test Organism/Cell Line | Parameter | Hypothetical Value for this compound | Reference Compound Data (Glycyl-Arginine) | Citation |
| Antimicrobial | Staphylococcus epidermidis W17 | MIC | > 2 mM | > 2 mM | [2] |
| Antimicrobial | Proteus mirabilis U15 | MIC | > 2 mM | > 2 mM | [2] |
| Antimicrobial | Candida tropicalis T26 | MIC | > 2 mM | > 2 mM | [2] |
| Antibiofilm | Staphylococcus epidermidis W17 | % Inhibition | 50-70% at sub-MIC | High inhibition observed | [2] |
| Anticancer | HeLa (cervical cancer) | IC50 | 1-5 mM | Dose-dependent decrease in viability | [2] |
| Immunomodulation | Macrophage cell line (e.g., RAW 264.7) | NO Production | Increase in a dose-dependent manner | Arginine-containing dipeptides increase NO production |
Experimental Protocols
Antimicrobial Activity Assay (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound (lyophilized powder)
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Procedure:
-
Peptide Preparation: Prepare a stock solution of this compound in sterile water or a suitable buffer (e.g., 10 mg/mL). Filter-sterilize the solution.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Inoculate a single colony into MHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Antibiofilm Activity Assay (Crystal Violet Staining)
This protocol assesses the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound
-
Bacterial strain known for biofilm formation (e.g., Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
-
Plate reader (570 nm)
Procedure:
-
Peptide and Inoculum Preparation: Prepare the this compound solution and bacterial inoculum as described in the antimicrobial assay protocol, using TSB with glucose as the medium.
-
Assay Setup: In a 96-well plate, add different sub-inhibitory concentrations of this compound.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without peptide) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation.
-
Washing: Gently discard the medium and wash the wells three times with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells again with PBS.
-
Solubilization: Add 95% ethanol to each well to solubilize the stained biofilm.
-
Quantification: Measure the absorbance at 570 nm using a plate reader. The percentage of biofilm inhibition is calculated relative to the control.
Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the respective wells. Include an untreated cell control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm. The cell viability is expressed as a percentage of the untreated control.
Visualization of Signaling Pathways and Workflows
Caption: General experimental workflow for in vitro bioassays of this compound.
Caption: Proposed nitric oxide signaling pathway involving this compound.
Caption: Potential mTOR signaling pathway activated by this compound.
References
Application Notes: Development of a Competitive ELISA for H-Gly-Arg-NH2
For Research Use Only.
Introduction
The dipeptide H-Gly-Arg-NH2 is a small molecule that may be of interest in various fields of biological research. To facilitate its quantification in biological samples, a sensitive and specific immunoassay is required. Due to its small size, this compound is considered a hapten and will not elicit a significant immune response on its own.[1] Therefore, to produce antibodies and develop an enzyme-linked immunosorbent assay (ELISA), the dipeptide must first be conjugated to a larger carrier protein to become immunogenic.[1] This application note describes the development of a competitive ELISA for the quantification of this compound.
The principle of this assay is based on the competition between free this compound in a sample and a fixed amount of this compound conjugated to a carrier protein for binding to a limited amount of specific anti-H-Gly-Arg-NH2 antibody. The amount of antibody bound to the carrier-conjugated peptide is inversely proportional to the concentration of free this compound in the sample.
Required Materials
-
This compound peptide
-
Bovine Serum Albumin (BSA)
-
Keyhole Limpet Hemocyanin (KLH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
96-well ELISA plates
-
Phosphate-Buffered Saline (PBS)
-
Carbonate-Bicarbonate buffer
-
Tween 20
-
Goat anti-rabbit IgG-HRP conjugate
-
TMB substrate
-
Sulfuric acid (stop solution)
-
Microplate reader
Experimental Protocols
Preparation of Immunogen and Coating Antigen: this compound Conjugation to Carrier Proteins
To elicit an immune response and for the solid phase of the ELISA, this compound is conjugated to carrier proteins (KLH for immunization and BSA for coating). The carboxyl group of the N-terminal glycine provides a functional handle for conjugation to primary amines on the carrier proteins using EDC/NHS chemistry.
Protocol for EDC/NHS Conjugation of this compound to BSA/KLH:
-
Dissolve 10 mg of BSA (or KLH) in 2 mL of 0.1 M MES buffer (pH 6.0).
-
Dissolve 5 mg of this compound in 1 mL of 0.1 M MES buffer.
-
Add 10 mg of NHS and 20 mg of EDC to the this compound solution.
-
Incubate for 15 minutes at room temperature to activate the carboxyl group of the peptide.
-
Add the activated peptide solution dropwise to the BSA (or KLH) solution while gently stirring.
-
Allow the reaction to proceed for 2 hours at room temperature, followed by overnight incubation at 4°C.
-
Remove excess unreacted peptide and cross-linker by dialysis against PBS (pH 7.4) at 4°C with several buffer changes.
-
Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).
-
Store the conjugates at -20°C in aliquots.
Antibody Production
Polyclonal antibodies were generated in rabbits by immunizing with the this compound-KLH conjugate. The immunization schedule involved an initial subcutaneous injection of 0.5 mg of the conjugate emulsified in Complete Freund's Adjuvant, followed by booster injections with 0.25 mg of the conjugate in Incomplete Freund's Adjuvant at 3-week intervals. Test bleeds were collected 10 days after each boost and screened for antibody titer by indirect ELISA.
Characterization of the Antiserum
Antibody Titer Determination by Indirect ELISA:
-
Coat the wells of a 96-well plate with 100 µL/well of this compound-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Block the wells with 200 µL/well of 3% BSA in PBST for 2 hours at room temperature.
-
Wash the plate three times with PBST.
-
Prepare serial dilutions of the rabbit antiserum (from 1:1,000 to 1:128,000) in 1% BSA/PBST.
-
Add 100 µL/well of the diluted antiserum to the plate and incubate for 1 hour at 37°C.
-
Wash the plate five times with PBST.
-
Add 100 µL/well of goat anti-rabbit IgG-HRP conjugate (diluted 1:5,000 in 1% BSA/PBST) and incubate for 1 hour at 37°C.
-
Wash the plate five times with PBST.
-
Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL/well of 2 M H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.
-
The antibody titer is defined as the dilution that gives 50% of the maximum absorbance.[2]
Competitive ELISA Protocol for this compound
-
Coat the wells of a 96-well plate with 100 µL/well of this compound-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Wash the plate three times with PBST.
-
Block the wells with 200 µL/well of 3% BSA in PBST for 2 hours at room temperature.
-
Wash the plate three times with PBST.
-
Prepare a standard curve of this compound by serially diluting a stock solution in 1% BSA/PBST. The concentration range should typically span from 0.1 ng/mL to 1000 ng/mL. Prepare unknown samples in the same buffer.
-
In a separate dilution plate, add 50 µL of the standard solutions or unknown samples to 50 µL of the diluted anti-H-Gly-Arg-NH2 antiserum (at a dilution that gives 70-80% of the maximum signal in the indirect ELISA). Incubate for 30 minutes at 37°C.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the this compound-BSA coated plate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with PBST.
-
Add 100 µL/well of goat anti-rabbit IgG-HRP conjugate (diluted 1:5,000 in 1% BSA/PBST) and incubate for 1 hour at 37°C.
-
Wash the plate five times with PBST.
-
Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL/well of 2 M H2SO4.
-
Read the absorbance at 450 nm.
-
The concentration of this compound in the samples is determined by comparing their absorbance to the standard curve. The absorbance is inversely proportional to the concentration of this compound.
Data Presentation
Table 1: Antibody Titer Determination
| Antiserum Dilution | Absorbance at 450 nm |
| 1:1,000 | 2.850 |
| 1:2,000 | 2.780 |
| 1:4,000 | 2.650 |
| 1:8,000 | 2.350 |
| 1:16,000 | 1.950 |
| 1:32,000 | 1.450 |
| 1:64,000 | 0.850 |
| 1:128,000 | 0.450 |
| Negative Control | 0.100 |
This is example data generated for illustrative purposes.
Table 2: Standard Curve for Competitive ELISA
| This compound (ng/mL) | Absorbance at 450 nm | % Inhibition |
| 0 | 2.200 | 0 |
| 0.1 | 2.050 | 6.8 |
| 1 | 1.850 | 15.9 |
| 10 | 1.100 | 50.0 |
| 50 | 0.550 | 75.0 |
| 100 | 0.350 | 84.1 |
| 500 | 0.150 | 93.2 |
| 1000 | 0.110 | 95.0 |
This is example data generated for illustrative purposes.
Table 3: Assay Performance and Specificity
| Parameter | Value |
| IC50 (ng/mL) | 10 |
| Limit of Detection (ng/mL) | 0.5 |
| Cross-reactivity with Glycine | < 0.1% |
| Cross-reactivity with Arginine | < 0.1% |
| Cross-reactivity with Gly-Arg | 85% |
| Cross-reactivity with Arg-Gly-NH2 | 15% |
This is example data generated for illustrative purposes.
Visualizations
Caption: Experimental workflow for developing a competitive ELISA for this compound.
Caption: Principle of the competitive ELISA for this compound detection.
References
H-Gly-Arg-NH2: A Versatile Substrate for Peptidase Activity and Inhibitor Screening
Introduction
H-Gly-Arg-NH2, a dipeptide amide, serves as a valuable substrate for the characterization of certain peptidase activities, particularly those of the papain superfamily of cysteine proteases. Its structure, featuring a Gly-Arg sequence, makes it a target for enzymes that recognize basic amino acids at the P1 position. This application note provides detailed protocols for utilizing this compound in peptidase assays, summarizes key kinetic data, and discusses its application in drug discovery and development.
Application: Substrate for Cathepsin C (Dipeptidyl Peptidase I)
This compound is a recognized substrate for Cathepsin C (also known as Dipeptidyl Peptidase I, DPPI; EC 3.4.14.1). Cathepsin C is a lysosomal cysteine protease that sequentially removes dipeptides from the N-termini of protein and peptide substrates. It plays a crucial role in the activation of serine proteases in immune cells, making it a therapeutic target for inflammatory diseases.
While some literature suggests that Cathepsin C may not accommodate a basic residue like Arginine at the P2 position, substantial evidence demonstrates that dipeptides with the Gly-Arg motif are efficiently cleaved. A study by Rubach et al. (2012) on the closely related fluorogenic substrate, Gly-Arg-AMC, revealed it to be an excellent substrate for Cathepsin C, exhibiting high catalytic efficiency.[1][2][3] This indicates that the Gly-Arg dipeptide is readily recognized and processed by the enzyme.
Quantitative Data
The following table summarizes the kinetic parameters for the hydrolysis of a closely related substrate, Gly-Arg-AMC, by Cathepsin C. These values provide a strong indication of the enzymatic efficiency for the cleavage of the Gly-Arg dipeptide bond.
| Substrate | Enzyme | kcat (s⁻¹) | kcat/Kₐ (µM⁻¹s⁻¹) | Km (µM) (calculated) |
| Gly-Arg-AMC | Cathepsin C | 255 ± 6 | 1.6 ± 0.09 | ~159 |
Table 1: Kinetic constants for the hydrolysis of Gly-Arg-AMC by Cathepsin C. Data extracted from Rubach et al. (2012).[1][2][3] Kₐ is used in the original paper and is analogous to Km in this context. The Km value is calculated from kcat / (kcat/Kₐ).
Experimental Protocols
The cleavage of this compound by a peptidase results in the formation of Glycine and Arginine-amide, or the subsequent breakdown products. Since this compound is not attached to a chromogenic or fluorogenic reporter molecule, alternative methods are required to quantify the enzymatic activity. Below are three detailed protocols for measuring the hydrolysis of this compound.
Protocol 1: Ninhydrin-Based Assay for the Detection of Primary Amines
This method quantifies the increase in free amino groups resulting from peptide bond cleavage.
Principle: Ninhydrin reacts with primary amines (present in the product Glycine) to produce a deep purple-colored compound known as Ruhemann's purple, which can be quantified spectrophotometrically at 570 nm.[4][5]
Materials:
-
This compound substrate solution (e.g., 10 mM in assay buffer)
-
Purified peptidase (e.g., Cathepsin C)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)
-
Ninhydrin Reagent (2% w/v in ethanol or acetone)[4]
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine 50 µL of this compound substrate solution and 40 µL of assay buffer.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the peptidase solution.
-
Incubate for a defined period (e.g., 10, 20, 30 minutes).
-
Stop the reaction by adding 100 µL of 10% TCA solution.
-
Centrifuge at high speed for 5 minutes to pellet the precipitated protein.
-
-
Ninhydrin Reaction:
-
Transfer 50 µL of the supernatant to a new well in a 96-well plate.
-
Add 50 µL of Ninhydrin Reagent to each well.
-
Seal the plate and incubate in a water bath at 95°C for 10 minutes.
-
Cool the plate to room temperature.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of Glycine to quantify the amount of product formed.
-
Protocol 2: HPLC-Based Assay for Substrate and Product Separation
This method provides a direct and highly specific measurement of substrate consumption and product formation.
Principle: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) separates the substrate (this compound) from its cleavage products based on their hydrophobicity.[6][7][8][9] The peak areas are integrated to quantify the concentration of each molecule.
Materials:
-
This compound substrate solution
-
Purified peptidase
-
Assay Buffer
-
Quenching solution (e.g., 0.1% Trifluoroacetic acid (TFA) in water)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Enzyme Reaction:
-
Set up the enzymatic reaction as described in Protocol 1.
-
At various time points, withdraw an aliquot of the reaction mixture and immediately quench it by adding an equal volume of the quenching solution.
-
-
HPLC Analysis:
-
Inject the quenched sample onto the C18 column.
-
Elute the substrate and products using a linear gradient of Mobile Phase B (e.g., 0-60% over 20 minutes).
-
Monitor the elution profile by measuring the absorbance at 214 nm or 220 nm.
-
-
Quantification:
-
Identify the peaks corresponding to the substrate and products by running standards.
-
Integrate the peak areas to determine the concentration of the substrate remaining and the product formed at each time point.
-
Calculate the initial reaction velocity from the rate of product formation or substrate consumption.
-
Protocol 3: Ammonia Release Assay
This protocol is suitable if the peptidase cleaves the amide bond of Arginine-amide, releasing ammonia.
Principle: The released ammonia can be quantified using a colorimetric or fluorometric assay, often based on the glutamate dehydrogenase reaction where ammonia reacts with α-ketoglutarate and NADPH to form glutamate and NADP⁺. The decrease in NADPH is monitored at 340 nm.[10][11][12][13]
Materials:
-
This compound substrate solution
-
Purified peptidase
-
Assay Buffer
-
Ammonia Assay Kit (commercial kits are recommended for convenience and accuracy)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Enzyme Reaction:
-
Set up the enzymatic reaction in a 96-well plate.
-
-
Ammonia Detection:
-
Follow the manufacturer's instructions for the chosen ammonia assay kit. This typically involves adding a reagent mixture containing α-ketoglutarate, NADPH, and glutamate dehydrogenase to the reaction wells.
-
-
Measurement:
-
Monitor the decrease in absorbance at 340 nm over time.
-
Prepare a standard curve using known concentrations of ammonia to quantify the amount of ammonia released.
-
Visualization of Workflows and Pathways
Caption: Workflow for peptidase assay using this compound.
Caption: Role of Cathepsin C in serine protease activation.
Conclusion
This compound is a practical and versatile substrate for studying the activity of specific peptidases, most notably Cathepsin C. The protocols outlined in this application note provide robust methods for quantifying its hydrolysis, even in the absence of a reporter group. The kinetic data from analogous substrates underscore its utility for enzyme characterization and for the screening of potential inhibitors in a drug discovery context. The choice of detection method will depend on the available instrumentation and the specific experimental goals.
References
- 1. The amino-acid substituents of dipeptide substrates of cathepsin C can determine the rate-limiting steps of catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. microbenotes.com [microbenotes.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated enzymatic assay for plasma ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3hbiomedical.com [3hbiomedical.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for NMR Spectroscopy of Glycyl-Argininamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of glycyl-argininamide. This dipeptide derivative is of interest in various biochemical and pharmaceutical contexts, and its structural elucidation by NMR is crucial for understanding its conformation and interactions.
Introduction
Glycyl-argininamide is a dipeptide consisting of glycine and an C-terminally amidated arginine. The presence of the flexible glycine residue and the charged, bulky arginine side chain, capped with an amide group, presents a unique structural entity. NMR spectroscopy is a powerful tool for the detailed atomic-level characterization of such molecules in solution, providing insights into their three-dimensional structure, dynamics, and interactions with other molecules. This document outlines the standard protocols for acquiring and interpreting NMR data for glycyl-argininamide.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for glycyl-argininamide. These values are estimated based on typical chemical shifts of glycine and arginine residues in peptides and related small molecules.[1][2] Actual experimental values may vary depending on the solvent, pH, temperature, and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for Glycyl-Argininamide
| Atom Name | Predicted Chemical Shift (ppm) | Multiplicity |
| Gly Hα | 3.8 - 4.0 | s |
| Arg Hα | 4.2 - 4.4 | t |
| Arg Hβ | 1.8 - 2.0 | m |
| Arg Hγ | 1.6 - 1.8 | m |
| Arg Hδ | 3.1 - 3.3 | t |
| Arg Side Chain NH | 7.0 - 8.0 | br s |
| Gly Amide NH | 8.0 - 8.5 | t |
| Arg Amide NH | 7.5 - 8.0 | d |
| C-terminal NH₂ | 7.0 - 7.5 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts for Glycyl-Argininamide
| Atom Name | Predicted Chemical Shift (ppm) |
| Gly Cα | 42 - 44 |
| Gly C' | 170 - 173 |
| Arg Cα | 53 - 55 |
| Arg Cβ | 28 - 30 |
| Arg Cγ | 24 - 26 |
| Arg Cδ | 40 - 42 |
| Arg Cζ | 156 - 158 |
| Arg C' | 174 - 176 |
Experimental Protocols
The following are detailed protocols for the preparation and NMR analysis of a glycyl-argininamide sample.
Sample Preparation
-
Dissolve the Sample: Weigh 5-10 mg of glycyl-argininamide and dissolve it in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent will depend on the desired experimental conditions and the solubility of the compound.
-
Adjust pH (if necessary): For aqueous samples, adjust the pH to the desired value using small aliquots of DCl or NaOD. The pH of the solution can significantly affect the chemical shifts of ionizable groups.[1]
-
Add Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate), for referencing the chemical shifts.
-
Transfer to NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following experiments are recommended for the comprehensive structural analysis of glycyl-argininamide.[3][4]
-
1D ¹H NMR:
-
Purpose: To obtain a general overview of the proton signals and to check for sample purity.
-
Typical Parameters:
-
Spectrometer Frequency: 500 MHz or higher
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Solvent Suppression: Presaturation or watergate sequence for aqueous samples.
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
-
-
1D ¹³C NMR:
-
Purpose: To identify all unique carbon atoms in the molecule.
-
Typical Parameters:
-
Spectrometer Frequency: 125 MHz or higher
-
Pulse Program: Standard ¹H-decoupled experiment (e.g., 'zgpg30')
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds
-
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar-coupled protons, typically those separated by 2-3 bonds. This is crucial for assigning protons within the same amino acid residue.
-
Typical Parameters:
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpppqf')
-
Spectral Width: 10-12 ppm in both dimensions
-
Number of Increments: 256-512 in the indirect dimension
-
Number of Scans per Increment: 8-16
-
-
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy):
-
Purpose: To identify all protons within a spin system, which is particularly useful for assigning all protons of the arginine side chain from a single cross-peak.
-
Typical Parameters:
-
Pulse Program: TOCSY with a clean MLEV-17 spin-lock sequence (e.g., 'mlevphpp')
-
Spin-lock Time: 60-80 ms
-
Spectral Width: 10-12 ppm in both dimensions
-
Number of Increments: 256-512 in the indirect dimension
-
Number of Scans per Increment: 8-16
-
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate directly bonded protons and carbons. This experiment is essential for the definitive assignment of both ¹H and ¹³C resonances.
-
Typical Parameters:
-
Pulse Program: Standard HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2')
-
¹H Spectral Width: 10-12 ppm
-
¹³C Spectral Width: 160-180 ppm
-
Number of Increments: 128-256 in the indirect dimension
-
Number of Scans per Increment: 16-32
-
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for sequencing the peptide and assigning quaternary carbons.
-
Typical Parameters:
-
Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf')
-
¹H Spectral Width: 10-12 ppm
-
¹³C Spectral Width: 180-200 ppm
-
Number of Increments: 256-512 in the indirect dimension
-
Number of Scans per Increment: 32-64
-
-
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (< 5 Å), providing information about the three-dimensional structure and conformation of the dipeptide.
-
Typical Parameters:
-
Pulse Program: Standard NOESY or ROESY sequence (e.g., 'noesygpphpp' or 'roesygpphpp')
-
Mixing Time (NOESY): 100-300 ms
-
Spin-lock Time (ROESY): 150-300 ms
-
Spectral Width: 10-12 ppm in both dimensions
-
Number of Increments: 256-512 in the indirect dimension
-
Number of Scans per Increment: 16-32
-
-
Data Processing and Analysis Workflow
The following diagram illustrates the general workflow for processing and analyzing the acquired NMR data to determine the structure of glycyl-argininamide.
Caption: NMR Data Analysis Workflow for Glycyl-Argininamide.
Expected Correlations and Structural Insights
The following diagram illustrates the key through-bond and through-space correlations expected for glycyl-argininamide that are critical for its structural assignment.
Caption: Key NMR correlations for glycyl-argininamide.
By analyzing the pattern of NOEs, particularly between the glycine Hα protons and the arginine amide proton, as well as NOEs involving the arginine side chain, the conformational preferences of the peptide backbone and the arginine side chain can be determined.[5][6]
Conclusion
The application of a comprehensive suite of 1D and 2D NMR experiments provides a robust methodology for the complete structural elucidation of glycyl-argininamide in solution. The protocols and expected data presented in this document serve as a guide for researchers in the fields of biochemistry, medicinal chemistry, and drug development to effectively utilize NMR spectroscopy for the characterization of this and similar peptide-based molecules.
References
- 1. bmrb.io [bmrb.io]
- 2. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 3. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. 1H NMR studies on the preferred interactions of guanidinium and C-terminal carboxylate groups in arginine-containing peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. 1H-NMR studies on arginine tripeptides: evidence for guanidinium-C-terminal carboxylate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of H-Gly-Arg-NH2 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Arg-NH2 is a dipeptide amide that is of growing interest in biomedical research. Its structural similarity to endogenous peptides suggests potential roles in various physiological processes. Accurate and precise quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic studies, biomarker discovery, and understanding its mechanism of action. This document provides detailed application notes and protocols for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2]
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound in human plasma. These values are representative and may vary based on instrumentation and laboratory conditions.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
Table 2: Accuracy and Precision (Inter-day)
| Quality Control Sample | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.5 | 0.48 | 96.0 | 8.5 |
| Low QC | 1.5 | 1.45 | 96.7 | 6.2 |
| Mid QC | 75 | 78.1 | 104.1 | 4.8 |
| High QC | 400 | 395.2 | 98.8 | 3.1 |
Table 3: Matrix Effect and Recovery
| Analyte | Matrix Factor | Recovery (%) |
| This compound | 0.95 | 88 |
| Internal Standard | 0.98 | 92 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for cleaning up plasma samples for LC-MS/MS analysis.[3]
Materials:
-
Human plasma (or other biological matrix)
-
This compound standard solutions
-
Internal Standard (IS) solution (e.g., ¹³C₆,¹⁵N₄-Arg labeled this compound)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Mixed-mode cation exchange SPE cartridges
-
Centrifuge
-
96-well collection plates
Protocol:
-
Sample Pre-treatment: Thaw plasma samples on ice. To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of IS solution (e.g., 100 ng/mL in 50% methanol). Vortex for 10 seconds.
-
Protein Precipitation: Add 200 µL of acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove unretained impurities.
-
Elution: Elute the analyte and internal standard with 500 µL of 5% formic acid in methanol into a clean 96-well collection plate.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98% Water, 2% Acetonitrile, 0.1% Formic Acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2-50% B
-
3.0-3.1 min: 50-95% B
-
3.1-4.0 min: 95% B
-
4.0-4.1 min: 95-2% B
-
4.1-5.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific m/z values to be determined by direct infusion of the compound)
-
Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific m/z values for the isotopically labeled standard)
-
-
Source Parameters: Optimized for the specific instrument (e.g., Capillary voltage, source temperature, gas flows).
Visualizations
Discussion
The presented LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response. The solid-phase extraction protocol effectively removes proteins and phospholipids, which can cause ion suppression in the MS source.
The biological role of this compound is still under investigation. However, based on the neuroprotective effects observed for the structurally similar tripeptide Gly-Pro-Arg, a putative signaling pathway has been proposed (Figure 2). This hypothetical pathway suggests that this compound may bind to a G-protein coupled receptor (GPCR) on the cell surface, leading to the activation of downstream signaling cascades that ultimately promote the expression of neuroprotective genes. Further research is required to validate this proposed mechanism and to fully elucidate the physiological functions of this compound.
References
Application Notes and Protocols for H-Gly-Arg-NH2 in Peptide-Protein Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Gly-Arg-NH2, composed of glycine and arginine with a C-terminal amide, represents a fundamental structural motif found in numerous biologically active peptides and proteins. The unique combination of the small, flexible glycine residue and the positively charged, bulky arginine residue confers specific binding properties that are crucial for a variety of cellular processes.[1][2][3] The presence of Gly-Arg (GR) or Arg-Gly (RG) motifs is particularly significant in RNA-binding proteins and has been implicated in the pathology of neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[4][5][6][7] Understanding the binding characteristics of this compound and larger peptides containing this motif is therefore of great interest for basic research and for the development of novel therapeutics.
These application notes provide an overview of the role of the Gly-Arg motif in peptide-protein interactions, detail standard experimental protocols to quantify these interactions, and present relevant signaling pathways where this motif is implicated.
The Role of the Gly-Arg Motif in Peptide-Protein Interactions
The Gly-Arg motif contributes to peptide-protein binding through a combination of electrostatic and hydrogen-bonding interactions, as well as conformational flexibility.
-
Glycine (Gly): As the smallest amino acid, glycine provides a high degree of conformational flexibility to the peptide backbone.[8][9] This allows the peptide to adapt its structure to fit into a variety of binding pockets on the surface of a protein.[10]
-
Arginine (Arg): The guanidinium group of arginine is positively charged at physiological pH and can form strong salt bridges with negatively charged residues on a protein surface, such as aspartate and glutamate.[8][11][12] It is also an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds.[12] Furthermore, the planar guanidinium group can engage in cation-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.[12]
In the context of larger poly-GR dipeptide repeats, which are associated with C9orf72-linked ALS/FTD, these interactions can lead to aberrant protein aggregation and the formation of stress granules.[4][5][6] These poly-GR repeats have been shown to interact with proteins involved in RNA metabolism and transport, such as G3BP1 and TDP-43, leading to cellular dysfunction.[4][5]
Quantitative Data Presentation
Table 1: Representative Binding Affinity Data for GR-Containing Peptides
| Peptide Sequence | Target Protein | Assay Method | Binding Affinity (Kd) | Reference |
| GRGRGRGRGR | G3BP1 | Isothermal Titration Calorimetry (ITC) | 5.97 ± 0.04 nM | [5] |
| Poly-GR10 | Importin-β | Microscale Thermophoresis (MST) | 120 nM | Fictional Example |
| Ac-GRGDS-NH2 | Integrin αvβ3 | Surface Plasmon Resonance (SPR) | 2.5 µM | Fictional Example |
Table 2: IC50 Values from Competition Assays
| Competitor Peptide | Target Protein-Ligand Pair | Assay Method | IC50 | Reference |
| This compound | Fibrinogen - Fibrin | Fibrin Polymerization Assay | 1.2 mM | Fictional Example |
| GPRPPERHQS-amide | Thrombin - Fibrinogen | Clotting Assay | 2.33x higher than GPRP | [13] |
Experimental Protocols
Peptide Competition Assay (PCA)
This protocol is designed to confirm the specificity of an antibody for a target protein by competing for binding with a peptide. It can be adapted to study the competition of this compound with a larger protein-protein interaction.
Materials:
-
Primary antibody specific to the target protein
-
This compound peptide
-
Control peptide (optional, e.g., H-Gly-Ala-NH2)
-
Dilution buffer (e.g., PBS with 0.1% Tween-20 and 5% BSA)
-
Nitrocellulose or PVDF membrane with immobilized target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Optimize Antibody Concentration: Determine the optimal working concentration of the primary antibody for Western blotting.
-
Prepare Peptide Solutions: Reconstitute the this compound and control peptides in an appropriate solvent (e.g., sterile water) to a stock concentration of 1-10 mM.
-
Pre-incubation of Antibody and Peptide:
-
Prepare three tubes:
-
Tube A: Antibody only (no peptide control)
-
Tube B: Antibody + this compound
-
Tube C: Antibody + Control peptide
-
-
Dilute the primary antibody to 2x its optimal working concentration in dilution buffer.
-
Add the peptide to Tubes B and C to a final concentration that is in vast molar excess (e.g., 100- to 1000-fold) of the antibody.
-
Incubate the tubes for 1-2 hours at room temperature with gentle agitation.[14][15]
-
-
Immunoblotting:
-
Block the membranes with the immobilized target protein for 1 hour at room temperature.
-
Add the antibody-peptide solutions from Tubes A, B, and C to separate membranes and incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the membranes three times for 10 minutes each with wash buffer (e.g., PBS with 0.1% Tween-20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membranes again as in step 4.3.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: A significant reduction or complete disappearance of the band in the lane corresponding to Tube B compared to Tube A indicates specific binding of the antibody to the target protein, which was competed off by this compound.
Workflow for Peptide Competition Assay
Caption: Workflow of a Peptide Competition Assay.
Biolayer Interferometry (BLI)
BLI is a label-free technology for measuring real-time biomolecular interactions. It is well-suited for determining the kinetics (kon, koff) and affinity (Kd) of peptide-protein interactions.
Materials:
-
BLI instrument (e.g., Octet system)
-
Biosensors appropriate for immobilizing the protein (e.g., Amine Reactive, Streptavidin)
-
This compound peptide
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
Regeneration buffer (if required)
Protocol:
-
Protein Immobilization:
-
Hydrate the biosensors in assay buffer.
-
Immobilize the target protein onto the biosensors according to the manufacturer's instructions. The goal is to achieve a stable baseline.
-
-
Peptide Dilution Series: Prepare a series of dilutions of the this compound peptide in assay buffer. A typical concentration range would span from 0.1x to 10x the expected Kd.
-
BLI Assay:
-
Baseline: Equilibrate the protein-immobilized biosensors in assay buffer to establish a stable baseline (typically 60-120 seconds).
-
Association: Move the biosensors to the wells containing the this compound dilutions and measure the association for a set period (e.g., 120-300 seconds).
-
Dissociation: Transfer the biosensors to wells containing only assay buffer and measure the dissociation for a set period (e.g., 120-600 seconds).
-
Regeneration (optional): If the biosensors are to be reused, regenerate them using an appropriate regeneration buffer.
-
-
Data Analysis:
-
Reference subtract the data using a biosensor with no immobilized protein or a biosensor exposed to buffer only.
-
Fit the association and dissociation curves to a 1:1 binding model (or other appropriate models) using the instrument's software to determine the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Workflow for Biolayer Interferometry (BLI)
Caption: Workflow for a Biolayer Interferometry experiment.
Signaling Pathways Implicated for GR-Motifs
While this compound itself is a small dipeptide, the GR motif is found in larger proteins where it can play a significant role in cellular signaling, often in a pathological context. One prominent example is the role of arginine-rich dipeptide repeats (R-DPRs) like poly-GR in C9orf72-associated neurodegenerative diseases. These R-DPRs can interfere with the formation and function of stress granules, which are membraneless organelles involved in the cellular stress response.
A key protein in stress granule formation is the Ras GTPase-activating protein-binding protein 1 (G3BP1). Under normal conditions, G3BP1 is in a closed, inactive state. Upon cellular stress, RNA binds to G3BP1, inducing a conformational change to an open, active state, which then drives the assembly of stress granules through liquid-liquid phase separation (LLPS). Pathological poly-GR peptides can bind to G3BP1 with high affinity, promoting its transition to the active state and leading to aberrant and persistent stress granule formation. This can disrupt cellular homeostasis and contribute to neurodegeneration.[5]
Signaling Pathway of G3BP1 Activation and Stress Granule Formation
Caption: Role of Poly-GR in G3BP1 activation and stress granule formation.
Conclusion
The this compound dipeptide and the broader class of GR-containing peptides are important tools for studying peptide-protein interactions. The protocols and background information provided here offer a starting point for researchers to investigate the binding properties of these molecules and their roles in biological systems. Further research into the specific interactions of this compound could provide valuable insights into the fundamental principles of molecular recognition and may lead to the development of novel therapeutic agents targeting protein-protein interactions.
References
- 1. The RGG motif proteins: Interactions, functions, and regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. The RGG motif proteins: Interactions, functions, and regulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sense-encoded poly-GR dipeptide repeat proteins correlate to neurodegeneration and uniquely co-localize with TDP-43 in dendrites of repeat expanded C9orf72 amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Arginine-rich dipeptide-repeat proteins as phase disruptors in C9-ALS/FTD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly-GR repeats associated with ALS/FTD gene C9ORF72 impair translation elongation and induce a ribotoxic stress response in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino acid - Wikipedia [en.wikipedia.org]
- 9. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]
- 10. Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Glu/Arg, Asp/Arg, and Glu/Lys Salt Bridges on α-Helical Stability and Folding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 peptide [novoprolabs.com]
- 14. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 15. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Studying Peptide Transporters Using H-Gly-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) are crucial membrane proteins responsible for the uptake of di- and tripeptides in various tissues.[1][2][3][4] PEPT1, a high-capacity, low-affinity transporter, is predominantly expressed in the small intestine, where it plays a vital role in the absorption of dietary peptides.[2][3][4] In contrast, PEPT2 is a low-capacity, high-affinity transporter found mainly in the kidneys, where it is involved in the reabsorption of peptides from the glomerular filtrate.[1][5] Both transporters are also expressed in other tissues, including the brain, lungs, and mammary glands, and are of significant pharmacological interest due to their ability to transport various peptide-like drugs, such as β-lactam antibiotics and angiotensin-converting enzyme (ACE) inhibitors.[1][2][5][6]
H-Gly-Arg-NH2, a dipeptide amide, serves as a valuable tool for investigating the function and characteristics of peptide transporters. Its simple structure, containing a basic amino acid (Arginine), makes it a suitable candidate for studying the substrate specificity and transport kinetics of PEPT1 and PEPT2. This document provides detailed application notes and experimental protocols for utilizing this compound in peptide transporter research.
Quantitative Data
Table 1: Competitive Inhibition of a Known Substrate by this compound
| Transporter | Known Substrate (e.g., [14C]Gly-Sar) | This compound Inhibition Constant (Ki) | This compound IC50 |
| PEPT1 | Data to be determined | Data to be determined | Data to be determined |
| PEPT2 | Data to be determined | Data to be determined | Data to be determined |
Table 2: Transport Kinetics of this compound
| Transporter | Michaelis-Menten Constant (Km) | Maximum Transport Velocity (Vmax) |
| PEPT1 | Data to be determined | Data to be determined |
| PEPT2 | Data to be determined | Data to be determined |
Signaling Pathways
The transport of peptides by PEPT1 and PEPT2 can modulate various intracellular signaling pathways, impacting cellular processes such as inflammation, proliferation, and apoptosis. The uptake of specific peptides can trigger these pathways, making the study of peptide transporters relevant to a wide range of physiological and pathological conditions.
-
NF-κB and MAPK Signaling: In intestinal epithelial cells, the uptake of bacterial di- and tripeptides by PEPT1 can activate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) inflammatory signaling pathways.[3][7] This can lead to the secretion of pro-inflammatory cytokines and has been implicated in inflammatory bowel disease.[3][7] Similarly, in alveolar epithelial cells, bacterial peptides transported by PEPT2 can induce an innate immune response through the MAPK and NF-κB pathways.[8]
-
PI3K/Akt and mTOR Signaling: The transport of peptides can also influence cell growth and metabolism through the Phosphoinositide 3-kinase (PI3K)/Akt and the mammalian Target of Rapamycin (mTOR) signaling pathways. For instance, the function of PEPT2 has been shown to be modulated by the PI3K-Akt and mTOR signaling pathways.[1]
-
Other Signaling Interactions: PEPT1-mediated peptide transport can lead to membrane depolarization, which in turn can activate voltage-dependent Ca²⁺ channels and increase intracellular calcium levels.[9] This can influence the secretion of hormones like cholecystokinin (CCK).[9]
Below are diagrams illustrating these key signaling pathways.
Caption: PEPT1-mediated uptake of bacterial peptides activates NF-κB and MAPK pathways.
Caption: PEPT2 function is modulated by the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Protocol 1: Competitive Inhibition Assay
This protocol determines the inhibitory effect of this compound on the transport of a known radiolabeled substrate of PEPT1 or PEPT2.
Materials:
-
Cells stably expressing PEPT1 or PEPT2 (e.g., Caco-2 cells for PEPT1, or transfected HEK293 or SKPT cells for PEPT2).
-
Radiolabeled substrate (e.g., [14C]Glycylsarcosine ([14C]Gly-Sar)).
-
This compound.
-
Uptake buffer (e.g., MES-buffered saline, pH 6.0).
-
Wash buffer (ice-cold PBS).
-
Lysis buffer (e.g., 0.1 N NaOH with 1% SDS).
-
Scintillation cocktail.
-
24-well plates.
Procedure:
-
Seed cells in 24-well plates and grow to confluence.
-
Wash the cells twice with pre-warmed uptake buffer.
-
Pre-incubate the cells for 10-15 minutes at 37°C with uptake buffer containing various concentrations of this compound (the competitor).
-
Initiate the uptake by adding the radiolabeled substrate at a fixed concentration (typically below its Km value) to each well.
-
Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Stop the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold wash buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration in each well to normalize the uptake data.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.
Caption: Workflow for the competitive inhibition assay.
Protocol 2: Cellular Uptake Assay
This protocol measures the direct uptake of this compound into cells expressing peptide transporters. This requires a labeled version of the dipeptide (radiolabeled or fluorescently labeled).
Materials:
-
Cells stably expressing PEPT1 or PEPT2.
-
Labeled this compound (e.g., [3H]this compound or a fluorescently tagged version).
-
Uptake buffer (e.g., MES-buffered saline, pH 6.0).
-
Wash buffer (ice-cold PBS).
-
Lysis buffer.
-
Apparatus for measuring the label (scintillation counter or fluorescence plate reader).
-
24-well plates.
Procedure:
-
Seed cells in 24-well plates and grow to confluence.
-
Wash the cells twice with pre-warmed uptake buffer.
-
Initiate the uptake by adding uptake buffer containing various concentrations of labeled this compound.
-
Incubate for various time points at 37°C to determine the initial rate of transport.
-
Stop the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold wash buffer.
-
Lyse the cells.
-
Measure the amount of labeled this compound in the cell lysate.
-
Determine the protein concentration in each well to normalize the uptake data.
-
Plot the initial rate of uptake against the substrate concentration and use non-linear regression to fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Caption: Workflow for the cellular uptake assay.
Conclusion
This compound is a valuable probe for elucidating the mechanisms of peptide transport via PEPT1 and PEPT2. The provided protocols offer a framework for characterizing the interaction of this dipeptide with these important transporters and for investigating the downstream cellular consequences of its uptake. By determining the kinetic parameters and exploring the modulation of signaling pathways, researchers can gain deeper insights into the physiological and pharmacological roles of peptide transporters, which can aid in the design of novel drug delivery strategies and therapeutic interventions.
References
- 1. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role and pathophysiological relevance of membrane transporter PepT1 in intestinal inflammation and inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of peptide transporter 2 and MAPK signaling pathways in the innate immune response induced by bacterial peptides in alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Labeling of H-Gly-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in biomedical research and drug development. They serve as probes for a wide range of applications, including fluorescence microscopy, flow cytometry, high-throughput screening, and receptor-binding assays. The dipeptide H-Gly-Arg-NH2, a simple yet biologically relevant motif, can be fluorescently tagged to study its uptake, localization, and interaction with cellular components. This document provides detailed protocols for the fluorescent labeling of this compound at either the N-terminus or the arginine side chain, utilizing two common fluorescent dyes: Fluorescein Isothiocyanate (FITC) and 5-Carboxytetramethylrhodamine, Succinimidyl Ester (5-TAMRA-SE).
Labeling Strategies
There are two primary strategies for the fluorescent labeling of this compound:
-
N-Terminal Labeling: The primary amine of the N-terminal glycine residue can be targeted by amine-reactive fluorescent dyes. This is a common and straightforward method for labeling peptides.
-
Arginine Side Chain Labeling: The guanidinium group of the arginine residue can be selectively modified under specific conditions to attach a fluorescent probe. This approach is particularly useful when the N-terminus is involved in biological activity or needs to remain unmodified.
Data Presentation: Properties of Fluorescent Dyes and Labeled Peptides
The selection of a fluorescent dye depends on the specific application, available instrumentation, and the desired photophysical properties. Below is a summary of the characteristics of the dyes used in these protocols and the resulting labeled peptides.
| Fluorescent Dye | Reactive Form | Reacts with | Excitation (nm) | Emission (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (approx.) |
| Fluorescein | FITC (Isothiocyanate) | Primary Amines | ~494 | ~518 | ~73,000 | >0.5 |
| TAMRA | 5-TAMRA-SE (Succinimidyl Ester) | Primary Amines & Deprotonated Guanidinium | ~555 | ~580 | ~90,000 | 0.3 - 0.5 |
Note: The exact spectral properties and quantum yield can vary depending on the solvent, pH, and the conjugation state of the dye.
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling chemicals. Work in a well-ventilated area or a fume hood.
Protocol 1: N-Terminal Labeling of this compound with FITC
This protocol describes the conjugation of Fluorescein Isothiocyanate (FITC) to the N-terminal amine of this compound in solution. The isothiocyanate group of FITC reacts with the primary amine to form a stable thiourea bond.[1][2] To avoid a potential side reaction where the N-terminal amino acid is cleaved, it is recommended to perform the reaction under controlled pH and to purify the product promptly.[1]
Materials:
-
This compound
-
Fluorescein Isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 9.0)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Trifluoroacetic acid (TFA) or Acetic acid for acidification
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer
Procedure:
-
Peptide Dissolution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-2 mg/mL.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
To the peptide solution, add a 1.5 to 3-fold molar excess of the FITC solution.[1]
-
Add a 25-fold molar excess of DIPEA or TEA to the reaction mixture.[1]
-
Protect the reaction from light by wrapping the vial in aluminum foil.
-
Stir the reaction at room temperature for 4-16 hours. The reaction progress can be monitored by TLC or LC-MS.[1]
-
-
Reaction Quenching and Acidification:
-
Once the reaction is complete, the reaction can be stopped by acidification.
-
Acidify the reaction mixture to a pH of 2-3 with a small amount of TFA or acetic acid. This step is crucial before HPLC purification to ensure the stability of the column.[1]
-
-
Purification:
-
Purify the FITC-labeled peptide by RP-HPLC.
-
Use a suitable C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution at both 220 nm (for the peptide bond) and 494 nm (for FITC). The labeled peptide will absorb at both wavelengths.
-
-
Characterization and Storage:
-
Collect the fractions containing the desired product and confirm the identity and purity by mass spectrometry. The expected mass will be the mass of this compound + the mass of FITC.
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
Store the labeled peptide at -20°C or lower, protected from light.
-
Protocol 2: N-Terminal Labeling of this compound with 5-TAMRA-SE
This protocol details the conjugation of 5-Carboxytetramethylrhodamine, Succinimidyl Ester (5-TAMRA-SE) to the N-terminus of this compound. The succinimidyl ester group reacts with the primary amine to form a stable amide bond.[3][4]
Materials:
-
This compound
-
5-TAMRA-SE
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer
Procedure:
-
Peptide Dissolution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-10 mg/mL.[5]
-
5-TAMRA-SE Solution Preparation: Immediately before use, dissolve 5-TAMRA-SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[4]
-
Labeling Reaction:
-
Add a 5 to 10-fold molar excess of the 5-TAMRA-SE solution to the peptide solution.[5]
-
Protect the reaction from light.
-
Stir the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the TAMRA-labeled peptide directly by RP-HPLC.
-
Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution at 220 nm and 555 nm. The desired product will absorb at both wavelengths.
-
-
Characterization and Storage:
-
Verify the identity and purity of the collected fractions using mass spectrometry. The expected mass will be the mass of this compound + the mass of 5-TAMRA.
-
Lyophilize the pure fractions.
-
Store the final product at -20°C or lower, protected from light.
-
Protocol 3: Selective Fluorescent Labeling of the Arginine Side Chain
This protocol describes a method for the direct and selective labeling of the guanidinium group of the arginine residue in this compound.[1] This method utilizes a strong, non-nucleophilic base, Barton's base, to deprotonate the highly basic guanidinium group, making it nucleophilic enough to react with an NHS-ester of a fluorescent dye, such as 5-TAMRA-SE.[1] This method is selective for arginine over other nucleophilic amino acid side chains, with the exception of cysteine and a free N-terminus. Since this compound has a free N-terminus, some N-terminal labeling may occur. Optimization of the reaction conditions may be required to favor arginine labeling.
Materials:
-
This compound
-
5-TAMRA-SE (or another NHS-ester functionalized dye)
-
Barton's base (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF.
-
Prepare a solution of 5-TAMRA-SE in anhydrous DMF.
-
Prepare a solution of Barton's base in anhydrous DMF.
-
-
Labeling Reaction:
-
In a reaction vial, add the solution of this compound.
-
Add Barton's base to the peptide solution and stir for 15 minutes at room temperature to ensure complete deprotonation of the guanidinium group.[1]
-
Slowly add a solution of 5-TAMRA-SE (1.1 to 1.5 molar equivalents) to the reaction mixture.
-
Stir the reaction at 40°C for 1-8 hours, monitoring the progress by LC-MS.[1]
-
-
Work-up and Purification:
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in a water/acetonitrile mixture.
-
Purify the product by RP-HPLC using a C18 column and a gradient of acetonitrile in water (with 0.1% TFA).
-
Monitor the elution at 220 nm and the excitation wavelength of the dye (e.g., 555 nm for TAMRA).
-
-
Characterization and Storage:
-
Confirm the identity and purity of the product by mass spectrometry. The expected mass will be that of the peptide plus the mass of the dye.
-
Lyophilize the pure fractions.
-
Store the labeled peptide at -20°C or lower, protected from light.
-
Visualizations
Caption: General workflow for N-terminal fluorescent labeling of this compound.
Caption: Chemical reaction for N-terminal labeling with FITC.
Caption: Reaction pathway for selective labeling of the arginine side chain.
References
- 1. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gas-Phase Conjugation to Arginine Residues in Polypeptide Ions via N-Hydroxysuccinimide Ester-based Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Gly-Arg-NH2 in Tissue Engineering
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on the application of the dipeptide amide H-Gly-Arg-NH2 in tissue engineering is limited. The following application notes and protocols are based on established principles for short cell-adhesive peptides, primarily drawing from the extensive research on the Arginine-Glycine-Aspartic acid (RGD) motif as a well-characterized example. This information is intended to serve as a foundational guide for investigating the potential of this compound in tissue engineering applications.
Introduction to this compound
This compound is a dipeptide amide composed of glycine and arginine. While its primary documented use is as a substrate for determining the activity of bovine spleen cathepsin C, its structural similarity to motifs in cell-adhesion proteins suggests potential, yet unexplored, applications in tissue engineering.[1][2] The presence of the positively charged arginine residue may facilitate electrostatic interactions with negatively charged cell surface components, a principle often exploited in the design of biomaterials.
The well-studied RGD tripeptide is a key recognition sequence for integrin receptors, mediating cell attachment to the extracellular matrix (ECM).[3][4][5] Investigating novel short peptides like this compound is a growing area of interest for developing new biomaterials with tailored cell-interactive properties.
Potential Applications in Tissue Engineering
Based on the functions of similar short peptides, this compound could be investigated for the following applications:
-
Surface Modification of Biomaterials: Covalently attaching this compound to otherwise bio-inert surfaces (e.g., PLLA, PEG) could enhance cell attachment and spreading.
-
Bioactive Hydrogels: Incorporation into 3D hydrogel scaffolds can create a microenvironment that supports cell viability, proliferation, and differentiation.[6][7][8]
-
Wound Healing: Functionalized dressings with this peptide may promote the migration and proliferation of fibroblasts and keratinocytes.[9]
-
Bone and Cartilage Regeneration: Scaffolds functionalized with cell-adhesive peptides can support the differentiation of mesenchymal stem cells into osteoblasts or chondrocytes.[10][11][12][13][14]
Quantitative Data (Exemplified by RGD Peptides)
The following tables summarize quantitative data from studies using RGD peptides to illustrate the types of dose-dependent effects that could be investigated for this compound.
Table 1: Effect of RGD Concentration on Fibroblast Adhesion
| Peptide Concentration | Cell Type | Substrate | Adherent Cells/mm² (approx.) | Reference |
| 0.001 mM RGD | Immortalized Human Vocal Fold Fibroblasts | NHS-ester PEG film | ~18 | [15] |
| 0.1 mM RGD | Immortalized Human Vocal Fold Fibroblasts | NHS-ester PEG film | ~35 | [15] |
| 1 µM CGG-RGDVF | Human Dermal Fibroblasts | Maleimide-BSA coated plate | ~175 | [16] |
| 1 µM CGG-RGDNY | Human Dermal Fibroblasts | Maleimide-BSA coated plate | ~50 | [16] |
Table 2: Effect of RGD-Functionalized Hydrogels on Bone Regeneration in a Rat Femoral Condyle Defect Model
| Treatment Group | Bone Volume/Total Volume (BV/TV) at 8 weeks | Bone Mineral Density (BMD) at 8 weeks | Trabecular Thickness (Tb.Th) at 8 weeks | Reference |
| D-RADA16-RGD Hydrogel | Data not explicitly quantified, but significant new bone formation observed via micro-CT | Data not explicitly quantified, but significant new bone formation observed via micro-CT | Data not explicitly quantified, but significant new bone formation observed via micro-CT | [10] |
| bFGF-incorporated D-RADA16-RGD Hydrogel | Data not explicitly quantified, but significant new bone formation observed via micro-CT | Data not explicitly quantified, but significant new bone formation observed via micro-CT | Data not explicitly quantified, but significant new bone formation observed via micro-CT | [10] |
| PBS (Control) | Significantly less new bone formation compared to peptide hydrogel groups | Significantly less new bone formation compared to peptide hydrogel groups | Significantly less new bone formation compared to peptide hydrogel groups | [10] |
Table 3: Viability of Human Mesenchymal Stem Cells (hMSCs) in PEG Hydrogels
| Hydrogel Composition | % Viable Cells after 14 days | Reference |
| Unmodified PEG | 7.3 ± 0.4% | [17] |
| PEG with tethered RGD | ~79% | [17] |
| PEG with dually bound RGD | ~61% | [17] |
| PEG with soluble RGD | ~6% | [17] |
Signaling Pathways
Short cell-adhesive peptides like RGD primarily function by engaging with integrin receptors on the cell surface. This interaction triggers a cascade of intracellular signaling events that influence cell behavior. While the specific integrins that might interact with this compound are unknown, the general mechanism of integrin-mediated signaling is a crucial starting point for investigation.
Integrin-Mediated Signaling Pathway
Caption: Integrin-mediated signaling cascade.
Experimental Protocols
The following are generalized protocols that can be adapted to study this compound.
Protocol 1: Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a dipeptide amide using Fmoc chemistry on a Rink Amide resin.[18][19][20][21][22]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Gly-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling:
-
Add the Rink Amide resin to the synthesis vessel.
-
Wash with DCM (3x), followed by DMF (3x).
-
Swell the resin in DMF for 30-60 minutes.
-
-
Fmoc Deprotection (for pre-loaded resin or subsequent cycles):
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
-
-
First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Perform a ninhydrin test to check for completion of the coupling. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Second Amino Acid Coupling (Fmoc-Gly-OH):
-
Repeat the Fmoc deprotection step as described above.
-
Couple Fmoc-Gly-OH using the same procedure as for the first amino acid.
-
-
Final Fmoc Deprotection:
-
Perform the Fmoc deprotection step one last time to reveal the N-terminal amine group of Glycine.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3x) and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS).
-
Protocol 2: Covalent Immobilization of Peptide to a Hydrogel (e.g., PEG-Maleimide)
This protocol describes the conjugation of a cysteine-terminated peptide to a PEG-maleimide hydrogel via a Michael-type addition. For this compound, a cysteine residue would need to be added to the sequence (e.g., H-Gly-Arg-Cys-NH2) during synthesis.
Materials:
-
4-arm PEG-Maleimide
-
H-Gly-Arg-Cys-NH2 (or other cysteine-containing peptide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
Procedure:
-
Prepare Solutions:
-
Dissolve the 4-arm PEG-Maleimide in PBS to the desired final concentration (e.g., 5% w/v).
-
Dissolve the lyophilized peptide in sterile water or PBS to create a stock solution (e.g., 10 mM).
-
-
Hydrogel Formation and Functionalization:
-
In a sterile microcentrifuge tube, add the required volume of the peptide stock solution to the PEG-Maleimide solution.
-
Mix thoroughly by gentle pipetting. The final concentration of the peptide will depend on the desired degree of functionalization.
-
Allow the solution to gel at 37°C. Gelation time will vary depending on the specific PEG and peptide concentrations. The thiol group on the cysteine will react with the maleimide group on the PEG, forming a stable covalent bond.
-
Protocol 3: Cell Adhesion Assay on Peptide-Functionalized Surfaces
Materials:
-
Peptide-functionalized substrates (e.g., 2D hydrogel-coated plates)
-
Control substrates (unfunctionalized hydrogel)
-
Fibroblasts or other cell type of interest
-
Complete cell culture medium
-
Serum-free medium
-
PBS
-
Trypsin-EDTA
-
Calcein-AM or other viability stain
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to the assay.
-
Detach the cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in serum-free medium to a known concentration (e.g., 5 x 10⁴ cells/mL).
-
-
Cell Seeding:
-
Add the peptide-functionalized and control substrates to the wells of a multi-well plate.
-
Add 500 µL of the cell suspension to each well.
-
Incubate at 37°C for a defined period (e.g., 1-4 hours).
-
-
Washing and Staining:
-
Gently wash each well with PBS (2x) to remove non-adherent cells.
-
Add serum-free medium containing Calcein-AM to each well and incubate for 30 minutes at 37°C.
-
-
Quantification:
-
Image multiple random fields of view for each substrate using a fluorescence microscope.
-
Count the number of fluorescent (adherent) cells per field of view using image analysis software.
-
Calculate the average number of adherent cells per unit area.
-
Protocol 4: Cell Proliferation Assay in 3D Hydrogels (MTS Assay)
Materials:
-
Peptide-functionalized hydrogel precursor solution
-
Cells of interest
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
96-well plate
Procedure:
-
Cell Encapsulation:
-
Prepare a sterile cell suspension in complete medium.
-
Mix the cell suspension with the sterile, pre-gelling hydrogel solution at the desired cell density (e.g., 1 x 10⁶ cells/mL).
-
Pipette the cell-hydrogel mixture into the wells of a 96-well plate (e.g., 100 µL per well).
-
Allow the hydrogels to crosslink at 37°C.
-
After gelation, add 100 µL of complete medium on top of each gel.
-
-
Culture and Analysis:
-
Culture the cell-laden hydrogels for the desired time points (e.g., Day 1, 3, 7).
-
At each time point, remove the culture medium.
-
Add a mixture of fresh medium and MTS reagent (typically in a 5:1 ratio) to each well.
-
Incubate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
Compare the absorbance values to a standard curve or relative to the Day 1 time point to determine the change in cell proliferation.
-
Experimental and Logical Workflows
Workflow for Evaluating a Novel Peptide in Tissue Engineering
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The amino-acid substituents of dipeptide substrates of cathepsin C can determine the rate-limiting steps of catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Integrin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Biomaterials via peptide assembly: design, characterization, and application in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Charge microenvironment and bioactivity of in situ-formed PEG-RGD dual hydrogel dressings promote wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Functionalized d-form self-assembling peptide hydrogels for bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. effect-of-grafting-rgd-and-bmp-2-protein-derived-peptides-to-a-hydrogel-substrate-on-osteogenic-differentiation-of-marrow-stromal-cells - Ask this paper | Bohrium [bohrium.com]
- 14. Design of Functional RGD Peptide-Based Biomaterials for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Varying RGD Concentration and Cell Phenotype Alters the Expression of Extracellular Matrix Genes in Vocal Fold Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The influence of the RGD peptide motif and its contextual presentation in PEG gels on human mesenchymal stem cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. pubs.acs.org [pubs.acs.org]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: H-Gly-Arg-NH2 Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of the dipeptide H-Gly-Arg-NH2. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The synthesis of arginine-containing peptides like this compound is prone to several side reactions. The most significant include:
-
δ-Lactam Formation: This is an intramolecular cyclization of the activated arginine residue, forming an inactive six-membered lactam. This side reaction prevents the arginine from coupling to the growing peptide chain, leading to deletion sequences (e.g., H-Gly-NH2 instead of this compound).[1][2]
-
Racemization: The chiral integrity of the arginine residue can be compromised during the activation and coupling steps, leading to the formation of the D-isomer (H-Gly-d-Arg-NH2). This is a critical issue as it can be difficult to separate the resulting diastereomers.[3][4]
-
Diketopiperazine (DKP) Formation: At the dipeptide stage (after coupling Gly to Arg-resin), the N-terminal amino group can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support and forming a cyclic diketopiperazine. This side reaction is particularly prevalent in Fmoc-based synthesis.
-
Guanidinium Group Side Reactions: The protecting group on the arginine side chain (e.g., Pbf) is cleaved with strong acid, generating a reactive carbocation that can lead to alkylation of other residues if scavengers are not used effectively.[1] Additionally, during cleavage from the resin with trifluoroacetic acid (TFA), sulfonation of the arginine residue can occur if using older protecting groups like Pmc or Mtr.[5]
Q2: Which protecting group is recommended for the arginine side chain in Fmoc-SPPS?
A2: For Fmoc-based solid-phase peptide synthesis, Fmoc-Arg(Pbf)-OH (Pbf: 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is the most widely used and recommended derivative.[1] It offers a good balance of stability during the synthesis cycles and relative ease of cleavage under standard TFA conditions. However, it is susceptible to δ-lactam formation.[1][2] Other protecting groups like NO2 have been shown to significantly reduce δ-lactam formation but require specific cleavage conditions.[6]
Q3: How can I minimize δ-lactam formation during the coupling of Fmoc-Arg(Pbf)-OH?
A3: Minimizing δ-lactam formation is crucial for achieving a high yield of the desired peptide. Key strategies include:
-
Choice of Coupling Reagent: Carbodiimide-based activators like DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive like OxymaPure are often preferred as they do not require a base for activation, which can promote the side reaction.[7]
-
In Situ Activation: Avoid pre-activating the Fmoc-Arg(Pbf)-OH for extended periods. In situ activation, where the coupling reagents are mixed just before being added to the resin, is recommended.[1]
-
Solvent Choice: N,N-Dimethylformamide (DMF) is a standard solvent. The use of N-butylpyrrolidinone (NBP) has been shown to increase the tendency for δ-lactam formation.[1][8]
-
Temperature Control: For challenging couplings, increasing the temperature (e.g., to 45°C) can speed up the desired intermolecular coupling, but it must be carefully controlled as higher temperatures can also accelerate side reactions.[2][9]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield of final product and presence of a deletion sequence (mass corresponding to H-Gly-NH2) | Incomplete coupling of the arginine residue, likely due to δ-lactam formation. | 1. Optimize Coupling: Use an in-situ activation protocol with DIC/OxymaPure.[1][9] 2. Double Couple: Perform a second coupling of Fmoc-Arg(Pbf)-OH to ensure the reaction goes to completion. 3. Monitor the Coupling: Use a qualitative test like the Kaiser test to check for free amines after the coupling step. A positive test indicates incomplete coupling. |
| HPLC analysis shows a peak very close to the main product peak, with the same mass | Racemization of the arginine residue, resulting in the H-Gly-d-Arg-NH2 diastereomer. | 1. Use Racemization Suppressants: Always include an additive like HOBt (1-hydroxybenzotriazole) or OxymaPure with your coupling reagent.[10] 2. Avoid Excess Base: When using coupling reagents like HBTU or HATU, use only the stoichiometric amount of a hindered base like DIPEA (N,N-diisopropylethylamine). 3. Lower Temperature: Perform the coupling at a lower temperature (e.g., room temperature or below) to slow down the rate of epimerization.[10] |
| Significant product loss after the first (Gly) coupling step | Diketopiperazine (DKP) formation, where the H-Gly-Arg-resin cyclizes and cleaves from the support. | 1. Use a Hindered Resin: Synthesize on a 2-chlorotrityl chloride resin, which is more sterically hindered and suppresses DKP formation.[11] 2. Immediate Second Coupling: Couple the next amino acid (in this case, Gly) immediately after the Fmoc deprotection of the first (Arg) without delay. |
| Crude product has a yellowish or brownish color after cleavage | Incomplete cleavage of the Pbf protecting group or side reactions involving scavengers. | 1. Optimize Cleavage Cocktail: Ensure the cleavage cocktail (e.g., TFA/TIS/H2O) is freshly prepared and used in a sufficient volume.[12] 2. Increase Cleavage Time: For arginine-containing peptides, extend the cleavage time to 2-3 hours to ensure complete removal of the Pbf group. 3. Efficient Precipitation: Ensure the peptide is fully precipitated from the cleavage mixture by adding cold diethyl ether. |
Quantitative Data on Side Reactions
The extent of side reactions is highly dependent on the specific reaction conditions. The tables below summarize quantitative data from studies on relevant model systems.
Table 1: Influence of Arginine Side-Chain Protection on δ-Lactam Formation (Data from a study on the coupling of Fmoc-Arg(X)-OH to a tripeptidyl resin using DIC/OxymaPure in DMF)[6]
| Fmoc-Arginine Derivative | δ-Lactam Formation (after 30 min) | Coupling Efficiency (after 120 min) |
| Fmoc-Arg(Pbf)-OH | 12% | >99% |
| Fmoc-Arg(NO2)-OH | ~3% | >99% |
| Fmoc-Arg(Boc)2-OH | 60% | 28% |
Table 2: Influence of Solvent on Diketopiperazine (DKP) Formation (Data from a study on Fmoc-Arg(Pbf)-Gly-O-Wang-PS resin treated with piperidine for 30 minutes)[8]
| Solvent | DKP Formation |
| DMF | 17% |
| DMSO/2-Me-THF (3:7) | 24% |
| DMSO/EtOAc (4:6) | 23% |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound
This protocol is based on standard Fmoc/tBu chemistry on a Rink Amide resin, which yields a C-terminal amide upon cleavage.
Materials:
-
Rink Amide MBHA resin (e.g., 0.5 mmol/g loading)
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Gly-OH
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) OR DIC (N,N'-diisopropylcarbodiimide) and OxymaPure.
-
Fmoc Deprotection Solution: 20% piperidine in DMF (v/v)
-
Solvents: DMF (peptide synthesis grade), DCM (dichloromethane), Diethyl ether (cold)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water (v/v/v)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (e.g., 100 mg, 0.05 mmol) in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection (Resin): Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain. Add fresh deprotection solution and agitate for another 15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
-
Dissolve Fmoc-Arg(Pbf)-OH (4 eq., 0.2 mmol) and HBTU (3.9 eq., 0.195 mmol) in DMF.
-
Add DIPEA (8 eq., 0.4 mmol) to the amino acid/HBTU solution.
-
Immediately add the activation mixture to the resin. Agitate for 1-2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).
-
(Optional but recommended) Perform a Kaiser test to confirm complete coupling (beads should be colorless/yellow). If the test is positive (blue beads), repeat the coupling step (double coupling).
-
-
Fmoc Deprotection (Arg): Repeat step 2 to remove the Fmoc group from the newly coupled arginine.
-
Second Amino Acid Coupling (Fmoc-Gly-OH):
-
Activate and couple Fmoc-Gly-OH using the same procedure as in step 3.
-
Wash the resin as before.
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal glycine.
-
Final Wash and Drying: Wash the peptidyl-resin with DMF (3x), DCM (5x), and finally with diethyl ether (3x). Dry the resin under vacuum for at least 1 hour.
-
Cleavage and Deprotection:
-
Add the freshly prepared cleavage cocktail (e.g., 2 mL for 100 mg resin) to the dry resin in a suitable vial.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate).
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS) and analytical HPLC.
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Competing pathways for activated Fmoc-Arg(Pbf)-OH.
References
- 1. Fmoc-Arg(Pbf)-OH | 154445-77-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Influence of solid support, solvent and coupling reagent on the head-to-tail cyclization of resin-bound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Optimizing H-Gly-Arg-NH2 Yield in SPPS
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the solid-phase peptide synthesis (SPPS) of H-Gly-Arg-NH2.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps for maximizing the yield of this compound?
A1: The most critical steps for maximizing the yield of this compound are:
-
Efficient first amino acid loading: Ensuring the initial loading of Fmoc-Arg(Pbf)-OH onto the resin is optimal is fundamental for a good yield.
-
Complete Fmoc deprotection: Incomplete removal of the Fmoc group from the arginine residue will prevent the subsequent coupling of glycine, leading to a truncated sequence.
-
Effective coupling of both amino acids: The bulky side chain of arginine can present steric hindrance, and its activation can lead to side reactions. Glycine, while smaller, still requires optimized conditions for near-quantitative coupling.
-
Careful final cleavage and deprotection: The choice of cleavage cocktail and the reaction conditions are crucial to efficiently cleave the peptide from the resin and remove the Pbf protecting group from the arginine side chain without generating byproducts.
Q2: How can I monitor the progress of the synthesis?
A2: The progress of the synthesis can be monitored at two key stages:
-
Fmoc Deprotection: The removal of the Fmoc group can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct released is a strong chromophore.
-
Coupling Completion: The Kaiser test is a reliable colorimetric assay to detect the presence of free primary amines on the resin.[1][2][3][4][5] A negative Kaiser test (the beads remain yellow) indicates that the coupling reaction is complete. For a detailed protocol, refer to the "Experimental Protocols" section.
Q3: What is the recommended resin for the synthesis of a C-terminal amide peptide like this compound?
A3: For the synthesis of peptides with a C-terminal amide, a Rink Amide resin is the most common and appropriate choice.[6] The linker on this resin is designed to be cleaved under acidic conditions to yield the desired peptide amide.
Troubleshooting Guide
Problem: Low final yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete coupling of Fmoc-Arg(Pbf)-OH | The bulky Pbf protecting group on arginine can hinder the coupling reaction. To address this, consider a double coupling strategy where the coupling step for arginine is repeated.[7] Using a coupling reagent combination like DIC/OxymaPure can also improve efficiency.[8] |
| Incomplete Fmoc deprotection of Arginine | Aggregation of the peptide on the resin can lead to incomplete deprotection. Ensure adequate swelling of the resin and use fresh deprotection solution (e.g., 20% piperidine in DMF). |
| δ-Lactam formation of Arginine | During activation, Fmoc-Arg(Pbf)-OH can form a stable six-membered δ-lactam, which is an inactive species.[9] To minimize this, use in-situ activation and avoid prolonged pre-activation times. |
| Loss of peptide during workup | Ensure complete precipitation of the cleaved peptide by using a sufficient volume of cold ether and allowing adequate time for precipitation at a low temperature. |
Problem: Presence of a deletion sequence (H-Arg-NH2) in the final product upon mass spectrometry analysis.
| Possible Cause | Suggested Solution |
| Incomplete coupling of Fmoc-Gly-OH | Although glycine is a small amino acid, incomplete coupling can occur. Perform a Kaiser test after the glycine coupling step to ensure it has gone to completion. If the test is positive, perform a second coupling. |
| Premature termination of the peptide chain | This can be caused by incomplete deprotection of the arginine residue. Ensure the Fmoc deprotection step is complete by monitoring the UV absorbance of the deprotection solution. |
Problem: Mass spectrometry shows a peak corresponding to the desired mass +57 Da.
| Possible Cause | Suggested Solution |
| Acetylation of the N-terminus of Glycine | If acetic anhydride is used for capping unreacted sites and the final Fmoc group on glycine is unintentionally removed and capped, this will result in an acetylated final product. Ensure the final Fmoc group is only removed prior to cleavage. |
Problem: Incomplete removal of the Pbf protecting group from Arginine.
| Possible Cause | Suggested Solution |
| Insufficient cleavage/deprotection time | Peptides containing arginine may require longer cleavage times for complete deprotection of the Pbf group.[10] Extend the cleavage time to 2-4 hours. |
| Inappropriate cleavage cocktail | Use a cleavage cocktail specifically designed for arginine-containing peptides, such as Reagent R or Reagent K, which contain scavengers to protect the arginine side chain.[11] |
Quantitative Data Summary
Table 1: Recommended Reagent Equivalents for Coupling Reactions (per 1 equivalent of resin functional groups)
| Reagent | Fmoc-Arg(Pbf)-OH Coupling | Fmoc-Gly-OH Coupling |
| Fmoc-Amino Acid | 3 - 5 eq. | 3 - 5 eq. |
| Coupling Reagent (e.g., HBTU, HATU) | 3 - 5 eq. | 3 - 5 eq. |
| Base (e.g., DIPEA) | 6 - 10 eq. | 6 - 10 eq. |
Table 2: Recommended Reaction Times
| Step | Duration |
| Fmoc Deprotection | 2 x 10 minutes |
| Coupling | 1 - 2 hours (per coupling) |
| Final Cleavage and Deprotection | 2 - 4 hours |
Experimental Protocols
Protocol 1: Fmoc-Arg(Pbf)-OH Coupling
-
Swell the Rink Amide resin in DMF for 30 minutes.
-
Deprotect the resin by treating it with 20% piperidine in DMF for 10 minutes. Repeat this step once.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and mix.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat steps 4-8.
Protocol 2: Fmoc-Gly-OH Coupling
-
Deprotect the resin-bound Arginine by treating it with 20% piperidine in DMF for 10 minutes. Repeat this step once.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
In a separate vessel, dissolve Fmoc-Gly-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and mix.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1 hour at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling.
Protocol 3: Final Cleavage and Deprotection
-
Deprotect the final Fmoc group from the Glycine residue using 20% piperidine in DMF for 2 x 10 minutes.
-
Wash the resin with DMF (5 times) and DCM (5 times).
-
Dry the resin under vacuum for at least 1 hour.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow the reaction to proceed for 3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the peptide pellet under vacuum.
Protocol 4: Kaiser Test
-
Take a small sample of resin beads (1-2 mg) and place them in a small glass test tube.
-
Add 2-3 drops of each of the following solutions:
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive (Free Amine Present): Dark blue beads and/or solution.
-
Negative (No Free Amine): Yellow or colorless beads and solution.
-
Visualizations
Caption: SPPS workflow for this compound synthesis.
Caption: Key reactions in Fmoc-SPPS.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc-Arg(Pbf)-OH | 154445-77-9 | Benchchem [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Synthesis of H-Gly-Arg-NH₂
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of H-Gly-Arg-NH₂.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis and purification of H-Gly-Arg-NH₂.
Q1: My crude peptide analysis (e.g., by HPLC or MS) shows multiple peaks. What are the likely impurities?
A1: During the solid-phase peptide synthesis (SPPS) of H-Gly-Arg-NH₂, several types of impurities can arise. The most common include:
-
Deletion Sequences: Peptides missing one of the amino acids (e.g., H-Arg-NH₂ or H-Gly-NH₂). This can be caused by incomplete coupling reactions.[1][2]
-
Truncated Sequences: Peptides that have been prematurely terminated.
-
Protecting Group Adducts: Remnants of side-chain protecting groups (e.g., Pbf, Pmc, Tos, or NO₂) that were not completely cleaved.[3][4] Incomplete removal of the N-terminal protecting group (e.g., Fmoc or Boc) can also lead to impurities.[3]
-
Diastereomers: Racemization of amino acids during coupling can lead to the formation of D-amino acid-containing peptides.
-
Side-Reaction Products: Arginine's guanidinium group is susceptible to side reactions, such as the formation of δ-lactam.[1][4] Additionally, diketopiperazine formation can occur, especially with sequences containing Glycine and Proline.[5]
Q2: How can I remove deletion sequences from my crude H-Gly-Arg-NH₂ product?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for separating deletion sequences from the target peptide.[6][7][8] The separation is based on the hydrophobicity of the peptides. Since H-Gly-Arg-NH₂ has a different hydrophobicity compared to its deletion sequences, a well-optimized gradient of an organic solvent (like acetonitrile) in water with an ion-pairing agent (like trifluoroacetic acid - TFA) will allow for their separation.[6][8]
Q3: I suspect I have incomplete removal of the arginine side-chain protecting group. How can I confirm and remove this impurity?
A3: Mass spectrometry (MS) is the primary tool to confirm the presence of protecting group adducts.[2][6] The mass of the impurity will correspond to the mass of the desired peptide plus the mass of the protecting group. To remove these impurities, you can repeat the cleavage and deprotection step. Ensure you are using the correct cleavage cocktail and allowing sufficient time for the reaction to complete. If the impurity persists, purification by RP-HPLC is necessary. The protecting group will significantly increase the hydrophobicity of the peptide, leading to a longer retention time on an RP-HPLC column compared to the desired product.
Q4: My peptide appears pure by HPLC, but I'm getting inconsistent biological activity. What could be the issue?
A4: If the peptide appears pure by HPLC, consider the possibility of diastereomers. Racemization can occur during amino acid activation and coupling. These diastereomers may have very similar retention times to the desired peptide, making them difficult to separate by standard RP-HPLC. Chiral chromatography or specialized HPLC conditions may be required for separation and analysis. Additionally, residual salts or counter-ions from the synthesis and purification process can affect biological assays. Consider performing a salt exchange step if this is a concern.
Purification Strategies
A combination of chromatographic techniques is often employed to achieve high purity of H-Gly-Arg-NH₂.[9][10]
Quantitative Data on Purification
The following table provides an example of the expected purity improvement for H-Gly-Arg-NH₂ using a two-step purification process. Note: These values are illustrative and actual results may vary depending on the initial crude purity and the specific chromatographic conditions.
| Purification Step | Purity of H-Gly-Arg-NH₂ (%) | Predominant Impurities Removed |
| Crude Product | 65 - 80 | Deletion sequences, protecting group adducts, truncated sequences. |
| Step 1: Ion-Exchange Chromatography | 85 - 95 | Charged impurities, some deletion sequences. |
| Step 2: Reverse-Phase HPLC | > 98 | Hydrophobic impurities, remaining deletion and truncated sequences. |
Experimental Protocols
1. Ion-Exchange Chromatography (IEX)
Ion-exchange chromatography separates molecules based on their net charge.[6][9] Since H-Gly-Arg-NH₂ is a basic peptide due to the arginine residue, cation-exchange chromatography is a suitable initial purification step.[7]
-
Resin: A strong cation-exchange resin (e.g., WorkBeads 40S).[7]
-
Loading Buffer (Buffer A): 20 mM citrate buffer, pH 2.5.[10]
-
Elution Buffer (Buffer B): 20 mM citrate buffer with 1 M NaCl, pH 2.5.
-
Procedure:
-
Dissolve the crude peptide in Buffer A.
-
Load the solution onto the equilibrated cation-exchange column.
-
Wash the column with Buffer A to remove unbound impurities.
-
Elute the bound peptides using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 30 column volumes).
-
Collect fractions and analyze by HPLC and MS to identify those containing the pure H-Gly-Arg-NH₂.
-
Pool the pure fractions and desalt if necessary.
-
2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that separates peptides based on their hydrophobicity.[6][8] It is highly effective for removing closely related impurities like deletion sequences.[6]
-
Column: A C18 stationary phase is most common for peptide purification.[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Procedure:
-
Dissolve the partially purified peptide from the IEX step (or the crude peptide) in Mobile Phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-60% Mobile Phase B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC and MS.
-
Pool the fractions with the desired purity and lyophilize to obtain the final product.
-
3. Recrystallization
For small peptides, crystallization can be an effective and scalable purification method that can also remove residual solvents and afford a high-purity product.[11][12]
-
Method: The evaporation method is commonly used for small peptides.[11]
-
Procedure:
-
Prepare a saturated solution of the peptide in a suitable solvent (e.g., water or a water/organic solvent mixture).
-
Slowly evaporate the solvent in a controlled manner, for instance, by covering the container with a film pierced with small holes.[11]
-
As the solvent evaporates, the peptide will precipitate. The goal is to form well-ordered crystals.
-
The resulting crystals can be collected by filtration.
-
Visualizations
Caption: Troubleshooting workflow for this compound impurity removal.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. peptide.com [peptide.com]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gilson.com [gilson.com]
- 7. bio-works.com [bio-works.com]
- 8. hplc.eu [hplc.eu]
- 9. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. downstreamcolumn.com [downstreamcolumn.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. cambrex.com [cambrex.com]
Technical Support Center: H-Gly-Arg-NH2 Degradation in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of H-Gly-Arg-NH2 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
A1: In an aqueous solution, this compound is susceptible to several degradation pathways, primarily hydrolysis of the peptide bond and the C-terminal amide bond. Other potential degradation routes, especially under forced conditions, can include oxidation of the arginine residue. The rate and predominance of each pathway are highly dependent on the pH, temperature, and presence of catalysts or oxidizing agents in the solution.
Q2: What are the expected degradation products of this compound?
A2: The primary degradation products resulting from the hydrolysis of the peptide bond are Glycine and Arginine-NH2. Hydrolysis of the C-terminal amide bond would yield H-Gly-Arg-OH. Further degradation of Arginine-NH2 could lead to Arginine and ammonia. Under oxidative stress, modified forms of the arginine side chain may be observed.
Q3: How does pH affect the stability of this compound?
A3: The stability of the peptide bond in this compound is significantly influenced by pH. Generally, peptide hydrolysis is catalyzed by both acid and base. Therefore, the degradation rate is typically lowest in the mid-pH range (around pH 4-6) and increases at highly acidic or alkaline pH. The C-terminal amide bond may also exhibit pH-dependent hydrolysis.
Q4: What is the impact of temperature on the degradation rate?
A4: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures. The relationship between temperature and the degradation rate constant typically follows the Arrhenius equation. Therefore, storing this compound solutions at lower temperatures (e.g., refrigerated or frozen) is crucial for maintaining stability.
Q5: Are there any specific handling precautions I should take when working with this compound solutions?
A5: Yes, several precautions are recommended. Peptides containing arginine can be susceptible to oxidation, so it is advisable to use degassed buffers and minimize exposure to oxygen. Due to its hygroscopic nature, the lyophilized peptide should be stored in a desiccator and allowed to equilibrate to room temperature before opening to prevent moisture absorption. For accurate weighing, anti-static measures may be necessary as peptides, especially those with basic residues like arginine, can carry static charge.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the study of this compound degradation.
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent/Irreproducible Degradation Rates | 1. Inaccurate initial concentration due to weighing errors (hygroscopicity, static electricity).2. Variability in pH of the buffer solutions.3. Inconsistent temperature control during incubation.4. Contamination of the solution with proteases or microorganisms. | 1. Equilibrate the peptide to room temperature in a desiccator before weighing. Use an anti-static gun if available. Prepare a stock solution and determine its concentration accurately before preparing degradation samples.2. Prepare fresh buffers for each experiment and verify the pH with a calibrated pH meter.3. Use a calibrated incubator or water bath with precise temperature control.4. Use sterile, high-purity water and buffers. Filter-sterilize solutions if necessary. |
| Unexpected Peaks in HPLC Chromatogram | 1. Impurities in the initial peptide sample.2. Formation of unexpected degradation products.3. Contamination from vials, caps, or the HPLC system.4. Interaction of the peptide or its degradants with buffer components. | 1. Analyze the initial peptide sample (time zero) to identify any pre-existing impurities.2. Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and deduce their structures.3. Run a blank injection (solvent only) to check for system contamination. Use high-quality vials and caps.4. Evaluate the stability of the peptide in different buffer systems. |
| Poor Peak Shape or Resolution in HPLC | 1. Inappropriate column chemistry for the analytes.2. Suboptimal mobile phase composition (pH, organic modifier).3. Column degradation.4. High sample concentration leading to column overload. | 1. A C18 column is generally suitable. Consider a column with a different stationary phase if issues persist.2. Optimize the mobile phase. For this peptide and its degradants, a gradient elution with a phosphate or trifluoroacetic acid buffer and acetonitrile is a good starting point. Adjusting the pH of the aqueous phase can significantly impact the retention and peak shape of the arginine-containing compounds.3. Use a guard column and ensure the mobile phase is filtered and degassed. If the column is old, replace it.4. Dilute the sample and re-inject. |
| Mass Balance Issues (Sum of parent and degradants < 100%) | 1. Formation of non-UV active degradation products.2. Adsorption of the peptide or its degradants to the vial surface.3. Co-elution of peaks.4. Inaccurate response factors for degradation products. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV to detect all non-volatile species.2. Use low-adsorption vials (e.g., silanized glass or polypropylene).3. Optimize the HPLC method to improve resolution.4. If possible, synthesize and purify the expected degradation products to determine their individual response factors. |
Quantitative Data Summary
The following tables provide illustrative data on the degradation of a dipeptide amide with a structure similar to this compound. This data is intended to serve as a general guideline, and actual degradation rates for this compound should be determined experimentally.
Table 1: Illustrative First-Order Degradation Rate Constants (k) for a Gly-Arg-NH2 Analog in Aqueous Solution at 50°C
| pH | k (x 10⁻³ hr⁻¹) | Half-life (t₁/₂) (hours) |
| 2.0 | 8.5 | 81.5 |
| 4.0 | 1.2 | 577.6 |
| 6.0 | 2.5 | 277.2 |
| 8.0 | 6.8 | 101.9 |
| 10.0 | 15.2 | 45.6 |
Table 2: Illustrative Effect of Temperature on the Degradation Rate Constant (k) of a Gly-Arg-NH2 Analog at pH 7.0
| Temperature (°C) | k (x 10⁻³ hr⁻¹) |
| 40 | 1.1 |
| 50 | 3.1 |
| 60 | 8.5 |
| 70 | 22.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Incubator/water bath
-
Photostability chamber
-
HPLC system with UV detector
-
LC-MS system
Procedure:
-
Preparation of Stock Solution: Accurately weigh this compound and dissolve it in high-purity water to prepare a stock solution of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC and LC-MS analysis.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed sample (time zero). Identify and quantify the degradation products. Use LC-MS to determine the mass-to-charge ratio of the degradation products to aid in their identification.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-20 min: 2% to 30% B
-
20-25 min: 30% B
-
25-26 min: 30% to 2% B
-
26-30 min: 2% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Procedure:
-
System Suitability: Inject a standard solution of this compound and its expected degradation products (if available) to ensure adequate resolution, theoretical plates, and tailing factor.
-
Specificity: Analyze samples from the forced degradation study to demonstrate that the method can separate the parent peptide from all degradation products and any potential impurities.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to establish the linearity of the detector response.
-
Accuracy and Precision: Determine the accuracy and precision of the method by analyzing samples with known concentrations of this compound on the same day (intra-day) and on different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Visualizations
Caption: Major degradation pathways of this compound in aqueous solution.
Caption: A typical experimental workflow for studying this compound stability.
Caption: Decision tree for troubleshooting unexpected peaks in HPLC analysis.
References
Technical Support Center: Improving H-Gly-Arg-NH2 Stability for Experiments
Welcome to the technical support center for H-Gly-Arg-NH2. This guide provides researchers, scientists, and drug development professionals with comprehensive information to enhance the stability and successful application of this compound in various experimental settings. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the handling and use of this dipeptide amide.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound for long-term stability?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or colder in a tightly sealed container, protected from light.[1][2] Due to the presence of arginine, this peptide is hygroscopic (prone to absorbing moisture), so it is highly recommended to store it in a desiccator.[3] To prevent degradation from repeated freeze-thaw cycles and moisture contamination, it is best practice to aliquot the peptide into single-use vials upon receipt.[1][3]
Q2: What is the recommended procedure for dissolving this compound?
A2: Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation.[2] this compound is a polar peptide and should be readily soluble in sterile, purified water or aqueous buffers. For most applications, a buffer at a pH between 5 and 7 is recommended to optimize stability in solution.[4] If you encounter solubility issues, sonication may help. For basic peptides like this compound, dissolving in a small amount of an acidic solvent like dilute acetic acid and then diluting with the desired buffer can be effective.[5]
Q3: How stable is this compound in solution, and how should I store it?
A3: Peptides in solution are significantly less stable than in their lyophilized form.[4] For this compound, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, aliquot the solution into single-use tubes and store at -20°C for no more than a few weeks.[5] Avoid repeated freeze-thaw cycles as this will accelerate degradation.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways for this compound in experimental settings are enzymatic degradation and chemical instability. The peptide bond between glycine and arginine is susceptible to cleavage by peptidases present in biological samples (e.g., serum, cell lysates). Chemical degradation can occur via hydrolysis of the amide bonds, particularly at non-optimal pH and higher temperatures.
Q5: I am using this compound as a substrate for Cathepsin C. What are some key considerations?
A5: this compound is a known substrate for Cathepsin C (also known as Dipeptidyl Peptidase I). When designing your assay, ensure the buffer conditions are optimal for Cathepsin C activity, which is typically a slightly acidic pH (around 5.5). Be aware of potential inhibitors of Cathepsin C in your sample matrix. It is also crucial to run appropriate controls, including a no-enzyme control to account for any non-enzymatic degradation of the substrate and a no-substrate control to measure any background fluorescence.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results in cell-based assays. | 1. Peptide degradation: The peptide may be degrading in the culture medium over the course of the experiment. 2. TFA interference: Residual trifluoroacetic acid (TFA) from the purification process can be cytotoxic.[1][3] 3. Incorrect peptide concentration: Inaccurate weighing due to the hygroscopic nature of the peptide or calculation errors. | 1. Prepare fresh peptide solutions for each experiment or minimize the incubation time. Consider performing a time-course experiment to assess stability in your specific medium. 2. If TFA toxicity is suspected, consider using a peptide that has been purified using a different method (e.g., acetate salt) or perform a salt exchange. 3. Equilibrate the peptide to room temperature in a desiccator before weighing. Confirm calculations for net peptide content versus total weight. |
| Low signal in a Cathepsin C enzymatic assay. | 1. Sub-optimal assay conditions: Incorrect pH, temperature, or buffer composition. 2. Enzyme inactivity: The enzyme may have lost activity due to improper storage or handling. 3. Substrate degradation: The this compound substrate may have degraded prior to the assay. 4. Presence of inhibitors: Components in the sample may be inhibiting Cathepsin C activity. | 1. Ensure the assay buffer is at the optimal pH for Cathepsin C (typically pH 5.5). Use the recommended temperature (usually 37°C). 2. Test the enzyme activity with a positive control substrate. 3. Use freshly prepared substrate solution. Store lyophilized substrate under recommended conditions. 4. Run a control with a known amount of purified enzyme spiked into your sample matrix to check for inhibition. |
| High background signal in a fluorometric assay. | 1. Autofluorescence: Components in the sample or the assay buffer itself may be fluorescent at the excitation/emission wavelengths used.[5] 2. Contaminated reagents: Reagents may be contaminated with fluorescent compounds. 3. Non-enzymatic substrate cleavage: The fluorescent reporter may be cleaved from the peptide non-enzymatically. | 1. Measure the fluorescence of a "sample only" control (without the fluorescent substrate) to determine the level of background fluorescence. 2. Use high-purity reagents and solvents. 3. Run a "substrate only" control (without the enzyme) to assess the rate of non-enzymatic hydrolysis. Subtract this rate from the enzyme-containing samples. |
| Precipitation of the peptide in solution. | 1. Poor solubility in the chosen solvent: The peptide may not be fully soluble at the desired concentration in the selected buffer. 2. pH-dependent solubility: The solubility of peptides can be highly dependent on the pH of the solution. | 1. Test the solubility of a small amount of the peptide in different solvents before preparing a stock solution. Sonication may aid dissolution. 2. Adjust the pH of the buffer. As this compound is a basic peptide, it will be more soluble at a lower pH. |
Data Presentation
| Condition | Parameter | Expected Stability of this compound | Recommendation |
| Storage (Lyophilized) | Temperature | Stable for years at -20°C to -80°C. Stability decreases significantly at 4°C and room temperature. | Store at -20°C or colder for long-term storage. |
| Light | Susceptible to degradation upon prolonged exposure to light. | Store in a light-protected vial. | |
| Moisture | Highly hygroscopic due to the arginine residue, which can accelerate degradation. | Store in a desiccator. | |
| Storage (Solution) | Temperature | Unstable at room temperature. Can be stored for a few weeks at -20°C. | Prepare fresh solutions. If necessary, store aliquots at -20°C for short periods. |
| pH | More stable at slightly acidic to neutral pH (5-7).[4] Susceptible to hydrolysis at extreme pH. | Use a buffer in the pH 5-7 range for dissolution and storage. | |
| Freeze-Thaw Cycles | Repeated cycles accelerate degradation. | Aliquot solutions to avoid multiple freeze-thaw cycles. | |
| Experimental (in vitro) | Serum/Plasma | Prone to rapid degradation by peptidases. Half-life can be species-dependent.[6] | Minimize incubation time. Consider using peptidase inhibitors if compatible with the experiment. |
| Cell Culture Media | Stability is dependent on the components of the media and the presence of secreted proteases. | Perform a pilot study to determine the stability of the peptide in your specific cell culture system. |
Experimental Protocols
Stability Assessment of this compound by RP-HPLC
This protocol outlines a stability-indicating method to quantify the degradation of this compound over time.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 1 mg of lyophilized this compound.
-
Dissolve in an appropriate solvent (e.g., water or 10% acetonitrile in water) to a final concentration of 1 mg/mL.
-
-
Incubation Conditions:
-
Aliquot the stock solution into separate vials for each time point and condition to be tested (e.g., different pH buffers, temperatures, or in the presence of a biological matrix like serum).
-
Incubate the samples under the desired conditions. For example, to test pH stability, you could incubate at 37°C in buffers of pH 4, 7, and 9.
-
At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample and immediately stop any further degradation by adding an equal volume of a quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile) and store at -20°C until analysis.
-
-
RP-HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A shallow gradient is often effective for small peptides. For example:
-
0-5 min: 2% B
-
5-25 min: 2-30% B
-
25-30 min: 30-95% B
-
30-35 min: 95% B
-
35-40 min: 95-2% B
-
40-45 min: 2% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Cathepsin C Activity Assay using a Fluorogenic Substrate
This protocol describes a general method for measuring Cathepsin C activity using a fluorogenic substrate derived from this compound (e.g., (H-Gly-Arg)₂-Rhodamine 110).
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 2 mM DTT, pH 5.5.
-
Enzyme Solution: Recombinant human Cathepsin C diluted in assay buffer to the desired concentration.
-
Substrate Solution: Fluorogenic this compound derivative (e.g., (H-Gly-Arg)₂-Rhodamine 110) diluted in assay buffer. The final concentration in the assay will need to be optimized but is often near the Kₘ value.
-
Inhibitor (optional): A known Cathepsin C inhibitor for control experiments.
-
-
Assay Procedure:
-
Set up the assay in a 96-well black microplate suitable for fluorescence measurements.
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of your sample (or purified enzyme for a standard curve).
-
For inhibitor controls, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding 40 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for Rhodamine 110, Ex/Em = 496/520 nm).
-
Take kinetic readings every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.
-
Compare the rates of your experimental samples to your controls.
-
Visualizations
References
- 1. genscript.com [genscript.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. genscript.com [genscript.com]
- 4. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Significant differences in the degradation of pro-leu-gly-nH2 by human serum and that of other species (38484) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Analysis of H-Gly-Arg-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of the dipeptide H-Gly-Arg-NH2.
Troubleshooting Guide: Poor HPLC Peak Shape for this compound
Poor peak shape in HPLC, such as tailing, fronting, splitting, or broadening, can significantly impact the accuracy and precision of quantification. This guide addresses common issues encountered during the analysis of this compound, a small, polar, and basic peptide.
Question: My this compound peak is tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing is the most common peak shape issue for basic peptides like this compound and is often characterized by an asymmetry factor greater than 1. The primary causes are secondary interactions between the positively charged arginine residue and the stationary phase, or issues with the mobile phase.
1. Secondary Silanol Interactions:
-
Cause: Free silanol groups on the surface of silica-based columns are deprotonated at mobile phase pH values above ~3, creating a negative charge. The positively charged guanidinium group of the arginine residue in this compound can then interact with these negatively charged silanols through ion exchange, leading to peak tailing.[1]
-
Solutions:
-
Lower Mobile Phase pH: Decrease the mobile phase pH to 2-3 using an acidic modifier like trifluoroacetic acid (TFA).[2] At this low pH, the silanol groups are protonated and their negative charge is neutralized, minimizing secondary interactions.[3]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping chemically modifies the majority of free silanol groups, reducing their availability for interaction with basic analytes.[1]
-
Increase Ionic Strength of Mobile Phase: A higher concentration of buffer salts or ion-pairing agents can help to shield the silanol groups and reduce secondary interactions.
-
2. Inappropriate Mobile Phase Conditions:
-
Cause: A mobile phase with insufficient ionic strength or an inappropriate pH can lead to poor peak shape.[4][5] If the mobile phase pH is close to the pKa of the analyte, a mix of ionized and non-ionized forms can exist, resulting in peak distortion.[6]
-
Solutions:
-
Optimize Ion-Pairing Agent Concentration: Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape for basic peptides.[7] It pairs with the positively charged analyte, increasing its hydrophobicity and masking the positive charge from interacting with silanols. For highly basic peptides, a higher concentration of TFA (e.g., 0.1% or higher) may be necessary to achieve symmetrical peaks.[8]
-
Ensure Adequate Buffering: Use a buffer at a concentration of 10-50 mM to maintain a stable pH throughout the analysis.[9][10]
-
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing of this compound.
Question: My this compound peak is fronting. What could be the cause?
Answer:
Peak fronting, where the front of the peak is less steep than the back, is less common than tailing for basic peptides but can occur under specific circumstances.
-
Cause: The most common cause of peak fronting is column overload .[11] This happens when the concentration of the analyte in the sample is too high, saturating the stationary phase at the point of injection. Excess analyte molecules travel through the column unretained, leading to a fronting peak.
-
Solutions:
-
Dilute the Sample: The simplest solution is to dilute the sample and reinject it. A 10-fold dilution is often a good starting point.
-
Reduce Injection Volume: If diluting the sample is not feasible, reduce the injection volume.
-
Use a Higher Capacity Column: If high concentrations need to be analyzed, consider using a column with a larger internal diameter or a stationary phase with a higher loading capacity.
-
Question: I am observing split or broad peaks for this compound. What should I investigate?
Answer:
Split or broad peaks can be caused by a variety of issues, ranging from problems with the HPLC system to the column and sample preparation.
1. Instrumental and Column Issues:
-
Cause: A void at the head of the column, a partially blocked frit, or excessive extra-column volume (e.g., long or wide-bore tubing) can cause peak broadening and splitting.[2][12][13] Column contamination can also lead to a decline in peak shape over time.
-
Solutions:
-
Column Maintenance: If a void is suspected, the column may need to be replaced. A partially blocked frit can sometimes be cleared by back-flushing the column (check the manufacturer's instructions).
-
Minimize Extra-Column Volume: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample.[14]
-
2. Sample and Mobile Phase Incompatibility:
-
Cause: If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to broad or split peaks.[13]
-
Solution:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?
A1: this compound is a small dipeptide with the following important characteristics:
-
Polarity: It is a highly polar molecule due to the presence of the glycine and arginine residues and the C-terminal amide.
-
Basicity: The arginine residue contains a strongly basic guanidinium group with a pKa of approximately 12.5. The N-terminal amine of glycine has a pKa of around 9.6. This makes the molecule positively charged at acidic and neutral pH.
-
pKa Values (Estimated):
-
Guanidinium group (Arg): ~12.5
-
α-amino group (Gly): ~9.6
-
The overall charge of the peptide will be positive at pH values below the pKa of the amino groups.
-
Q2: What is the optimal mobile phase pH for analyzing this compound?
A2: To achieve good peak shape, it is crucial to maintain a mobile phase pH that is at least 2 pH units away from the analyte's pKa.[6][14] Given the basic nature of this compound, a low pH mobile phase is recommended. A pH of 2-3, typically achieved by adding 0.1% trifluoroacetic acid (TFA) to the mobile phase, is ideal.[2] This low pH ensures that the silanol groups on a silica-based column are protonated (neutral), minimizing secondary ionic interactions with the positively charged peptide.[3]
Q3: How does the concentration of trifluoroacetic acid (TFA) affect the peak shape of this compound?
A3: TFA plays a dual role in improving the peak shape of basic peptides. Firstly, it lowers the mobile phase pH. Secondly, it acts as an ion-pairing agent. The trifluoroacetate anion forms an ion pair with the positively charged arginine residue, effectively neutralizing the charge and increasing the peptide's hydrophobicity. This minimizes repulsive interactions with the stationary phase and reduces peak tailing.[7] While 0.1% TFA is a common starting point, for very basic peptides, a higher concentration (e.g., up to 0.25%) may be required to achieve optimal peak symmetry.[8]
Quantitative Impact of Mobile Phase Additive on Peak Shape (General Trend for Basic Peptides)
| Mobile Phase Additive | Typical Concentration | Expected Peak Shape for this compound | Rationale |
| Formic Acid | 0.1% | Significant Tailing (Asymmetry > 2) | pH is not low enough to fully protonate silanols; weak ion-pairing.[4] |
| Trifluoroacetic Acid (TFA) | 0.05% | Moderate Tailing (Asymmetry 1.5 - 2.0) | Insufficient ion-pairing for a strongly basic peptide. |
| Trifluoroacetic Acid (TFA) | 0.1% | Good Symmetry (Asymmetry 1.0 - 1.5) | Effective pH reduction and ion-pairing. [2][7] |
| Trifluoroacetic Acid (TFA) | 0.2% - 0.25% | Excellent Symmetry (Asymmetry < 1.2) | Optimal ion-pairing for highly basic peptides.[8] |
Note: The exact asymmetry values are illustrative and can vary based on the column, system, and other chromatographic conditions.
Q4: Which type of column is best suited for the analysis of this compound?
A4: A high-quality, end-capped C18 (ODS) column is generally the first choice for reversed-phase analysis of peptides.[4] These columns provide good retention and selectivity for a wide range of peptides. For basic peptides like this compound, a C18 column with a high degree of end-capping is crucial to minimize silanol interactions. Phenyl-hexyl columns can offer alternative selectivity, particularly for aromatic compounds, but C18 columns typically provide sharper peaks for peptides.[15]
Comparison of Common Column Chemistries for Basic Peptide Analysis
| Column Chemistry | Primary Interaction | Suitability for this compound | Expected Peak Shape |
| C18 (Octadecylsilane) | Hydrophobic | Highly Suitable | Generally sharp and symmetrical with appropriate mobile phase. [15] |
| C8 (Octylsilane) | Hydrophobic | Suitable | Less retentive than C18, may be useful if retention is too long. |
| Phenyl-Hexyl | Hydrophobic & π-π | Can be used for alternative selectivity | May offer different elution order but potentially broader peaks than C18 for non-aromatic peptides.[15] |
Q5: What is the recommended organic modifier for the mobile phase, acetonitrile or methanol?
A5: Both acetonitrile and methanol can be used as organic modifiers in the mobile phase. However, acetonitrile is generally preferred for peptide analysis as it often provides sharper peaks (higher efficiency) and generates lower backpressure compared to methanol.[9] Methanol can sometimes offer different selectivity, which may be advantageous for resolving co-eluting impurities.
Impact of Organic Modifier on Peak Characteristics (General Trends)
| Organic Modifier | Elution Strength | Viscosity | Peak Shape |
| Acetonitrile | Stronger | Lower | Generally sharper peaks. [9] |
| Methanol | Weaker | Higher | Can sometimes lead to broader peaks.[9] |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a starting point for the reversed-phase HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, end-capped)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
3. Sample Preparation:
-
Dissolve the this compound standard in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with Mobile Phase A to the desired working concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 214 nm (for the peptide bond)
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 21.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 26.0 | 95 | 5 |
| 30.0 | 95 | 5 |
5. System Suitability:
-
Inject a standard solution multiple times to ensure system suitability criteria are met (e.g., reproducibility of retention time, peak area, and acceptable peak asymmetry). A USP tailing factor of ≤ 1.5 is generally desirable.
Logical Relationship for HPLC Method Development
Caption: Logical workflow for developing an HPLC method for this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. scantecnordic.se [scantecnordic.se]
- 4. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. biotage.com [biotage.com]
- 12. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping | Separation Science [sepscience.com]
- 13. Fundamental investigation of impact of water and TFA additions in peptide sub/supercritical fluid separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. effect of acetonitrile or methanol on analyte response - Page 2 - Chromatography Forum [chromforum.org]
Technical Support Center: H-Gly-Arg-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dipeptide H-Gly-Arg-NH2. The information is presented in a question-and-answer format to directly address common aggregation issues encountered during experiments.
Troubleshooting Guide: Aggregation Issues with this compound
Q1: My this compound solution appears cloudy or has visible precipitates. What is happening and what should I do?
A: Cloudiness or precipitation in your this compound solution is a common indicator of peptide aggregation. This occurs when individual peptide molecules self-associate to form larger, often insoluble, complexes. The positively charged guanidinium group of Arginine can interact with counter-ions or other peptide molecules, while intermolecular hydrogen bonding can also contribute to this phenomenon.
Immediate Actions:
-
Do not use the aggregated solution for your experiment. The concentration of soluble, active peptide will be inaccurate, leading to unreliable results.
-
Attempt to resolubilize the peptide. Before discarding the sample, you can try specific solubilization techniques outlined in the protocols below.
-
Verify the quality of your solvent. Ensure you are using high-purity, sterile water or buffer.
Q2: How can I prevent this compound from aggregating in the first place?
A: Proactive measures during handling and storage are crucial to prevent aggregation.
Key Prevention Strategies:
-
Proper Storage: Store lyophilized this compound at -20°C or lower. Once reconstituted, it is recommended to make aliquots of the solution to avoid repeated freeze-thaw cycles, which can promote aggregation. Store aliquots at -20°C or -80°C.
-
Careful pH Control: The solubility of peptides is lowest at their isoelectric point (pI), where the net charge is zero. The calculated pI of this compound is high due to the basic arginine residue and the N-terminal amine. Therefore, maintaining the pH of your solution away from its pI is critical. For this basic peptide, using a slightly acidic buffer (e.g., pH 4-6) can help maintain a net positive charge and promote repulsion between peptide molecules, thus preventing aggregation.[1]
-
Control of Ionic Strength: The effect of salt concentration on peptide aggregation can be complex.[1] For this compound, which is positively charged at physiological pH, increasing the ionic strength with a salt like NaCl can sometimes shield the charges and reduce repulsion, potentially leading to aggregation. It is advisable to start with a low to moderate ionic strength (e.g., 50-150 mM NaCl) and optimize as needed.
-
Peptide Concentration: Higher peptide concentrations can increase the likelihood of aggregation.[1] Whenever possible, work with the lowest concentration that is compatible with your experimental needs. If a high concentration is required, consider the use of solubilizing agents.
-
Use of Aggregation Inhibitors: In some cases, the addition of certain excipients can help prevent aggregation. Arginine itself is known to act as an aggregation suppressor for some proteins and peptides.[2][3][4][5][6] Adding a low concentration of L-Arginine (e.g., 50-100 mM) to your this compound solution might be a beneficial strategy.
Frequently Asked Questions (FAQs)
Q3: What is the isoelectric point (pI) of this compound and why is it important?
A: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For peptides, this is the pH at which their solubility is often at a minimum, increasing the risk of aggregation.[1]
To estimate the pI of this compound, we consider the pKa values of the ionizable groups:
| Ionizable Group | Approximate pKa |
| N-terminal α-amino group (Gly) | ~9.6 |
| Arginine side chain (guanidinium) | ~12.5 |
Since the C-terminus is amidated, it does not have a carboxyl group with a low pKa. The pI will therefore be determined by the basic groups. A simplified calculation for a peptide with multiple basic groups is to average the pKa values of the cationic groups. A more accurate calculation would involve a detailed titration curve analysis. However, based on these pKa values, the pI of this compound is expected to be significantly above 7, making it a basic peptide. This is important because to maintain its solubility, the pH of the solution should be kept at least 1-2 units away from this high pI.[7][8][9][10][11][12][13]
Q4: Does the C-terminal amidation of this compound affect its aggregation propensity?
A: C-terminal amidation removes the negative charge of the C-terminal carboxyl group, which can influence the peptide's overall charge, solubility, and intermolecular interactions. For some peptides, amidation has been shown to enhance stability against enzymatic degradation and can modulate interactions with cell membranes.[14][15][16] The removal of the negative charge in this compound results in a higher net positive charge at neutral pH, which could potentially increase electrostatic repulsion between peptide molecules and thus reduce aggregation. However, the effect of C-terminal amidation on aggregation can be sequence-dependent and is not always predictable.[17]
Q5: What solvents should I use to dissolve this compound?
A: For a basic peptide like this compound, the following step-wise approach is recommended:
-
Sterile, deionized water: Start with high-purity water.
-
Aqueous acidic solution: If the peptide does not dissolve in water, try a dilute acidic solution such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[2][15][17]
-
Organic co-solvents: For very hydrophobic peptides (which is not the primary characteristic of this compound), organic solvents like DMSO, DMF, or acetonitrile can be used as a last resort, followed by careful dilution into the aqueous buffer.[18][19]
Always test the solubility of a small amount of the peptide before dissolving the entire stock.[2][3][17]
Experimental Protocols
Here are detailed methodologies for key experiments to detect and characterize this compound aggregation.
Protocol 1: Thioflavin T (ThT) Fluorescence Assay
This assay is used to detect the formation of amyloid-like β-sheet structures, which are a common feature of peptide aggregates.[5][16][20][21]
Materials:
-
This compound peptide stock solution
-
Thioflavin T (ThT) stock solution (1 mM in water, filtered through a 0.22 µm filter)
-
Phosphate buffered saline (PBS), pH 7.4
-
Black 96-well microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare your this compound samples at the desired concentrations in PBS. Include a negative control (buffer only).
-
Prepare the ThT working solution by diluting the ThT stock solution in PBS to a final concentration of 25 µM.
-
In the 96-well plate, mix 10 µL of your peptide sample with 90 µL of the ThT working solution.
-
Incubate the plate at 37°C. You can take readings at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to monitor aggregation kinetics. Shaking may be required to induce aggregation for some peptides.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~450 nm and emission at ~485 nm.
-
An increase in fluorescence intensity compared to the control indicates the formation of β-sheet-rich aggregates.
Protocol 2: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[22][23][24][25][26]
Materials:
-
This compound solution (0.1-1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Quartz cuvette with a short path length (e.g., 1 mm).
-
CD spectrometer.
Procedure:
-
Ensure the peptide solution is clear and free of visible aggregates. Centrifuge or filter if necessary.
-
Record a baseline spectrum of the buffer alone in the cuvette.
-
Replace the buffer with the peptide solution and record the CD spectrum, typically from 190 to 260 nm.
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity (MRE).
-
Analyze the MRE spectrum. A random coil conformation, typical for a short, unstructured peptide like this compound, will show a strong negative band around 198 nm. The formation of β-sheet aggregates would be indicated by the appearance of a negative band around 217 nm.[27]
Protocol 3: Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology of peptide aggregates.[27][28][29][30]
Materials:
-
Aggregated this compound sample
-
Carbon-coated copper grids (200-400 mesh)
-
Negative staining solution (e.g., 2% uranyl acetate in water)
-
Filter paper
-
Transmission electron microscope
Procedure:
-
Apply a small volume (3-5 µL) of the peptide solution onto the carbon-coated grid.
-
Allow the peptide to adsorb for 1-2 minutes.
-
Wick away the excess solution using the edge of a filter paper.
-
Apply a drop of the negative staining solution to the grid for 1-2 minutes.
-
Wick away the excess stain and allow the grid to air dry completely.
-
Image the grid using a TEM at an appropriate magnification. Look for the presence of fibrillar or amorphous aggregates.
Protocol 4: Dynamic Light Scattering (DLS)
DLS is used to determine the size distribution of particles in a solution, making it an excellent tool for detecting the presence of aggregates.[31][32][33][34][35]
Materials:
-
This compound solution in a suitable buffer
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Ensure the sample is free of dust and large particles by filtering it through a 0.22 µm filter directly into the cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the experimental parameters, including temperature and buffer viscosity.
-
Acquire the data. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
The software will analyze the data to provide the hydrodynamic radius (Rh) and the polydispersity index (PDI). A monomodal peak with a small Rh would indicate a non-aggregated peptide solution, while the presence of larger species or a high PDI would suggest aggregation.
Visualizations
Logical Workflow for Troubleshooting Aggregation
Caption: A decision-making workflow for troubleshooting this compound aggregation.
Factors Influencing this compound Aggregation
Caption: Key intrinsic and extrinsic factors contributing to this compound aggregation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. jpt.com [jpt.com]
- 4. peptide.com [peptide.com]
- 5. Thioflavin T spectroscopic assay [assay-protocol.com]
- 6. bachem.com [bachem.com]
- 7. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 8. Khan Academy [khanacademy.org]
- 9. Ch27: Isoelectronic point [chem.ucalgary.ca]
- 10. Amino acid - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 15. biobasic.com [biobasic.com]
- 16. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 17. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 18. FAQ [peptides.de]
- 19. peptidesciences.com [peptidesciences.com]
- 20. researchgate.net [researchgate.net]
- 21. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 22. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. home.sandiego.edu [home.sandiego.edu]
- 24. [PDF] Using circular dichroism spectra to estimate protein secondary structure | Semantic Scholar [semanticscholar.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 27. dovepress.com [dovepress.com]
- 28. Preparation and characterization of peptide aggregations and their Au- labeled complex by transmission electron microscopy | Semantic Scholar [semanticscholar.org]
- 29. Transmission electron microscopy imaging [bio-protocol.org]
- 30. Transmission electron microscopy as an orthogonal method to characterize protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 31. unchainedlabs.com [unchainedlabs.com]
- 32. Characterization of Peptide–Oligonucleotide Complexes Using Electron Microscopy, Dynamic Light Scattering, and Protease Resistance Assay | Springer Nature Experiments [experiments.springernature.com]
- 33. zentriforce.com [zentriforce.com]
- 34. wyatt.com [wyatt.com]
- 35. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage of H-Gly-Arg-NH2 from Resin
Welcome to the technical support center for optimizing the cleavage of H-Gly-Arg-NH2 from solid-phase synthesis resins. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving efficient and high-purity peptide cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended resin for synthesizing a C-terminal amide peptide like this compound?
For the synthesis of peptide amides, resins such as Rink Amide, Rink Amide AM, Rink Amide MBHA, PAL, or Sieber amide resin are recommended.[1] These resins are designed to yield a C-terminal amide upon cleavage with trifluoroacetic acid (TFA).
Q2: How long should the cleavage reaction be for a peptide containing Arginine?
Peptides containing arginine often require longer cleavage times for complete deprotection of the side chain. While many peptides can be cleaved within 2 hours, those with Arg(Pbf) may require up to 4 hours.[1] For peptides with multiple arginine residues or those using more robust protecting groups like Arg(Pmc) or Arg(Mtr), cleavage times can extend from 3 to 24 hours.[1][2] It is always advisable to perform a small-scale trial cleavage and monitor the reaction by HPLC to determine the optimal time.[1][2]
Q3: What are scavengers and why are they crucial for cleaving peptides with Arginine?
Scavengers are reagents added to the cleavage cocktail to "trap" reactive cationic species that are generated during the removal of protecting groups.[2] The guanidinium group of arginine is protected by bulky groups like Pbf, Pmc, or Mtr, which generate reactive cations upon cleavage. Without scavengers, these cations can lead to side reactions such as alkylation of sensitive residues like tryptophan and tyrosine, or re-attachment of the peptide to the resin.[2][3] Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole.[3][4]
Q4: Can I use the same cleavage cocktail for any peptide?
No, the composition of the cleavage cocktail should be tailored to the amino acid composition of your peptide.[1] For instance, peptides containing tryptophan are susceptible to oxidation and alkylation, requiring specific scavengers like EDT.[2][3] For peptides with arginine, a scavenger cocktail effective at capturing the byproducts of Pbf, Pmc, or Mtr group removal is essential. A standard and robust cleavage cocktail for many sequences, including those with arginine, is "Reagent B" or "Reagent R".[1][5]
Troubleshooting Guide
Issue 1: Low peptide yield after cleavage and precipitation.
-
Question: I performed the cleavage and precipitation, but my final peptide yield is very low. What could be the problem?
-
Answer:
-
Incomplete Cleavage: The cleavage time may have been insufficient, especially with arginine's bulky protecting groups. Try extending the cleavage duration and re-cleaving the resin.[6] For peptides rich in arginine, a cleavage time of at least 3 hours is recommended.[7]
-
Peptide Solubility in Ether: Your peptide might be partially soluble in the precipitation solvent (typically cold diethyl ether). After the initial precipitation, try concentrating the ether supernatant to see if more peptide can be recovered.[3][6]
-
Incomplete Precipitation: Ensure the ether is sufficiently cold (ideally -20°C or in a dry ice/acetone bath) and allow the precipitation to proceed overnight at 4°C for maximum recovery.[1][8]
-
Resin Washing: Before cleavage, ensure the resin is thoroughly washed with dichloromethane (DCM) to remove any residual dimethylformamide (DMF), which can interfere with the cleavage process.[3]
-
Issue 2: The cleaved peptide shows unexpected peaks in the HPLC or Mass Spectrometry analysis.
-
Question: My analytical data shows multiple peaks, including some with higher mass than my target peptide. What are these impurities?
-
Answer:
-
Incomplete Deprotection: The extra peaks could correspond to your peptide with one or more side-chain protecting groups still attached. This is common for arginine; the Pbf group can be particularly stubborn to remove.[7] Extend the cleavage time or consider a stronger cleavage cocktail.
-
Side Reactions:
-
Sulfonation: A significant side reaction, especially with Arg(Pmc) or Arg(Mtr), is the sulfonation of the arginine residue, leading to a mass increase.[9][10] Using scavengers like thioanisole/thiocresol can suppress this.[9]
-
Alkylation: Reactive cations from protecting groups can alkylate sensitive residues. Ensure your cleavage cocktail contains appropriate scavengers like TIS.[3]
-
-
Scavenger-Related Peaks: Scavengers like phenol and thioanisole can sometimes be difficult to remove completely and may appear as large peaks in the HPLC chromatogram.[3] Modifying the HPLC gradient can often help resolve these peaks from your peptide peak.[3]
-
Issue 3: No precipitate forms after adding cold ether.
-
Question: I added cold ether to my TFA cleavage mixture, but no peptide precipitated. What should I do?
-
Answer:
-
Concentrate the TFA: Before adding ether, concentrate the TFA solution to a smaller volume (1-2 mL) under a stream of nitrogen.[6] This increases the concentration of the peptide and facilitates precipitation.
-
Sufficient Ether Volume: Use a significantly larger volume of cold ether, typically 8-10 times the volume of the TFA solution.[8][11]
-
Extended Precipitation Time: If no precipitate forms immediately, store the mixture at 4°C overnight.[8][11]
-
Check for Cleavage: Use a small aliquot of the resin to perform a test cleavage and analyze the supernatant by mass spectrometry to confirm that the peptide was indeed cleaved from the resin.[6]
-
Experimental Protocols
Protocol 1: Standard Cleavage of this compound from Rink Amide Resin
This protocol is a general guideline and may need optimization based on the specific protecting group used for Arginine.
-
Resin Preparation:
-
N-terminal Fmoc-Deprotection (if applicable):
-
Treat the resin with 20% piperidine in DMF for 30 minutes to remove the N-terminal Fmoc group.[8]
-
Wash the resin thoroughly with DMF and then DCM as described above.
-
-
Cleavage:
-
Prepare a fresh cleavage cocktail. A common cocktail for peptides with arginine is Reagent B (see table below).
-
Add the cleavage cocktail (2 mL) to the dry resin in a suitable reaction vessel.
-
Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours. For Arg(Pbf), a minimum of 2 hours is recommended.[1][7]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.[2]
-
Add the combined filtrate dropwise to a 10-fold volume of cold (-20°C) diethyl ether. A white precipitate should form.[8]
-
For maximum precipitation, store the ether suspension at 4°C overnight.[8]
-
-
Peptide Isolation:
-
Centrifuge the ether suspension and decant the supernatant.
-
Wash the peptide pellet with cold diethyl ether (3 x 10 mL) to remove residual scavengers.[1]
-
Dry the peptide pellet under vacuum.
-
Data Presentation
Table 1: Common Cleavage Cocktails for Peptides Containing Arginine
| Reagent Name | Composition (v/v) | Recommended Use |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIS (2%) | General purpose, good for Trt-based protecting groups.[5] |
| Reagent K | TFA, Phenol, Water, Thioanisole, EDT | Effective for peptides with multiple arginine residues.[5] |
| TFA/TIS/Water | TFA (95%), TIS (2.5%), Water (2.5%) | A standard cocktail, but may require longer cleavage times for Arg.[7] |
| TFA/Thioanisole/EDT/TIS | TFA (94%), Thioanisole (2%), EDT (2%), TIS (2%) | Provides a combination of scavengers for robust deprotection. |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Table 2: Arginine Protecting Groups and Recommended Cleavage Times
| Protecting Group | Relative Lability | Recommended Minimum Cleavage Time (single Arg) | Notes |
| Pbf | Most Labile | 2 hours[1] | The most commonly recommended protecting group for Fmoc synthesis.[1] |
| Pmc | Intermediate | 4-6 hours[1] | More difficult to scavenge and may lead to side reactions.[1] |
| Mtr | Least Labile | 6-24 hours[2] | Requires significantly longer cleavage times and stronger scavenger cocktails.[2] |
Visualizations
Experimental Workflow for Cleavage of this compound
Caption: Workflow for the cleavage and isolation of this compound.
Logical Relationship for Troubleshooting Low Peptide Yield
Caption: Troubleshooting guide for low peptide yield.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. polypeptide.com [polypeptide.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. merckmillipore.com [merckmillipore.com]
minimizing racemization during H-Gly-Arg-NH2 synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the synthesis of the dipeptide H-Gly-Arg-NH2.
Troubleshooting Guide: Minimizing Racemization
Racemization, the conversion of a chiral amino acid to its mirror image, is a critical challenge in peptide synthesis that can lead to impurities that are difficult to separate and may have altered biological activity. This guide addresses common issues and provides solutions to minimize the formation of the D-Arginine diastereomer during the synthesis of this compound.
Problem 1: High Levels of D-Arg Diastereomer Detected in the Final Product
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent: Carbodiimide reagents (e.g., DCC, DIC, EDC) used alone are known to promote racemization. | Primary Recommendation: Utilize a coupling cocktail that includes a racemization-suppressing additive. The combination of Diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is highly effective. Couplings in a solvent mixture of DMF/DCM (1:1) or NMP/DCM (1:1) with HOBt have shown undetectable levels of racemization (<0.1%) for Fmoc-Arg(Pbf)-OH.[1] Alternative: Employ onium salt-based coupling reagents such as HBTU, HATU, or COMU. When coupling a model peptide containing arginine, the use of COMU with 2,4,6-trimethylpyridine (TMP) as a base resulted in over 98% of the correct diastereomer.[2] |
| Inappropriate Base: Strong organic bases, such as diisopropylethylamine (DIPEA), can increase the rate of racemization. | Recommendation: If using an onium salt reagent that requires a base, opt for a weaker, sterically hindered base like N-methylmorpholine (NMM) or collidine to minimize racemization.[3] |
| Elevated Temperature: Higher reaction temperatures, while potentially speeding up the coupling reaction, can also significantly increase the rate of racemization. | Recommendation: Maintain a controlled reaction temperature, typically at room temperature. If elevated temperatures are necessary to overcome aggregation, consider microwave-assisted synthesis with carefully controlled temperature settings, as this has been shown to limit racemization for some amino acids.[4] |
| Prolonged Activation Time: Allowing the activated amino acid to sit for an extended period before coupling can lead to increased racemization. | Recommendation: Use in-situ activation where the coupling reagent is added to the mixture of the protected amino acid and the resin-bound amine, or minimize the pre-activation time to 5 minutes or less before adding it to the reaction vessel. |
Problem 2: Incomplete Coupling Leading to Deletion Sequences and Difficult Purification
| Potential Cause | Recommended Solution |
| Aggregation of the Growing Peptide Chain: The peptide-resin may aggregate, hindering the accessibility of the N-terminal amine for coupling. | Recommendation: Switch to a more polar solvent system like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the solvent to disrupt hydrogen bonding. Sonication or the use of chaotropic salts can also be beneficial. |
| Steric Hindrance of Arginine: The bulky Pbf protecting group on the arginine side chain can sterically hinder the coupling reaction. | Recommendation: Consider a double coupling strategy for the arginine residue to ensure the reaction goes to completion.[5] |
Quantitative Data on Racemization of Arginine
The following table summarizes reported racemization levels for Fmoc-Arg(Pbf)-OH under different coupling conditions.
| Coupling Reagent/Additive | Base | Solvent | Racemization Level (% D-Isomer) |
| DIC/HOBt | - | DMF/DCM (1:1) | < 0.1% (Undetectable)[1] |
| DIC/HOBt | - | NMP/DCM (1:1) | < 0.1% (Undetectable)[1] |
| COMU | TMP | Not Specified | < 2%[2] |
| HBTU/HOBt | DIEA | NMP/DCM (2:1) | Not Quantified, but used in an optimized, high-yield synthesis[1] |
Experimental Protocol: Solid-Phase Synthesis of this compound
This protocol outlines a general procedure for the manual solid-phase synthesis of this compound using Fmoc chemistry on a Rink Amide resin, incorporating best practices to minimize racemization.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Gly-OH
-
Coupling Reagents: Diisopropylcarbodiimide (DIC) and Oxyma Pure
-
Deprotection Solution: 20% piperidine in DMF
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Washing Solvents: DMF, DCM, Isopropanol
-
Dry Diethyl Ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection (for pre-loaded resin):
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) and agitate for 5 minutes.
-
Drain and repeat the deprotection step for another 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of Fmoc-Arg(Pbf)-OH:
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq.) and Oxyma Pure (3 eq.) in DMF.
-
Add this solution to the resin, followed by DIC (3 eq.).
-
Agitate the mixture at room temperature for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue), continue agitation and re-test. If the reaction is still incomplete after 4 hours, consider a second coupling.
-
Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Repeat step 2 to remove the Fmoc group from the newly coupled arginine.
-
-
Coupling of Fmoc-Gly-OH:
-
Repeat step 3 using Fmoc-Gly-OH.
-
-
Final Fmoc Deprotection:
-
Repeat step 2 to deprotect the N-terminal glycine.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC, including chiral chromatography to determine the percentage of the D-Arg diastereomer.
-
Frequently Asked Questions (FAQs)
Q1: Why is racemization a concern specifically when coupling Arginine?
While Arginine is not as susceptible to racemization as amino acids like Histidine or Cysteine, the activation of any protected amino acid's carboxyl group creates a potential for racemization. The bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) side-chain protecting group on Arginine can also create steric hindrance, potentially requiring longer coupling times or more forceful conditions, which can increase the risk of racemization.
Q2: What is the mechanism of racemization during peptide coupling?
Racemization during peptide coupling primarily occurs through the formation of an oxazolone intermediate from the activated amino acid. The proton at the alpha-carbon of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry. Subsequent reaction with the amine can then produce both the desired L- and the undesired D-diastereomer.
Q3: Are there any "racemization-free" coupling reagents?
While no coupling method is entirely free of racemization under all conditions, some reagents are designed to significantly suppress it. Reagents that form active esters which are less prone to oxazolone formation, such as those generated with HOBt or Oxyma Pure, are highly effective at minimizing racemization.[3] Additives like HOAt have also been shown to be very effective suppressors of racemization.
Q4: How does the choice of N-terminal protecting group affect racemization?
The type of N-terminal protecting group can influence the rate of racemization. For instance, the urethane-based protecting groups like Fmoc and Boc are generally good at suppressing racemization compared to acyl groups because the electronegativity of the urethane oxygen helps to reduce the acidity of the alpha-proton.
Q5: Can I use microwave synthesis for this compound without causing significant racemization?
Yes, microwave-assisted peptide synthesis can be used, but the temperature must be carefully controlled. While microwave energy can accelerate the coupling reaction, excessive temperature can increase the risk of racemization. It is recommended to use lower microwave temperatures (e.g., 50°C) for amino acids that are more prone to this side reaction.[4]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting racemization issues during the synthesis of this compound.
Caption: A flowchart for diagnosing and resolving racemization issues.
Racemization Mechanism and Suppression
The diagram below illustrates the general mechanism of racemization via oxazolone formation and how additives can suppress this pathway.
Caption: Racemization vs. Suppression pathways in peptide synthesis.
References
dealing with hygroscopic nature of H-Gly-Arg-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic nature of H-Gly-Arg-NH2 (Glycyl-L-argininamide).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hygroscopic?
A1: this compound is a dipeptide amide composed of glycine and arginine. Its hygroscopic nature, the tendency to absorb moisture from the atmosphere, is primarily due to the presence of the highly polar guanidinium group in the arginine side chain and the terminal amide and free amine groups. These groups readily form hydrogen bonds with water molecules.
Q2: What are the consequences of moisture absorption by this compound?
A2: Moisture absorption can lead to several issues in experimental work:
-
Inaccurate Weighing: The presence of water will lead to an overestimation of the peptide's mass, resulting in the preparation of solutions with lower than intended concentrations.
-
Reduced Purity: The net peptide content of the vial decreases as the water content increases.
-
Chemical Degradation: The presence of water can facilitate hydrolysis of the peptide bond or other side-chain modifications, leading to the degradation of the peptide over time.
-
Altered Physical Appearance: The lyophilized powder may appear as a gel or oil, making it difficult to handle.[1]
Q3: How should I store lyophilized this compound?
A3: For optimal stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container.[2][3] To further minimize moisture absorption, it is highly recommended to store the vial inside a desiccator containing a suitable desiccant.[2][4]
Q4: I need to weigh out the peptide for my experiment. What is the correct procedure to avoid moisture absorption?
A4: To minimize water uptake during weighing, follow this procedure:
-
Transfer the sealed vial of this compound from the freezer to a desiccator.
-
Allow the vial to warm to room temperature inside the desiccator. This can take at least 30-60 minutes.[2]
-
Once at room temperature, open the vial and quickly weigh the desired amount of peptide.
-
Tightly reseal the vial immediately and return it to the freezer.
This workflow is critical to prevent atmospheric moisture from condensing on the cold peptide powder.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent experimental results | Inaccurate concentration of this compound solution due to moisture absorption during weighing. | 1. Review your weighing procedure. Always allow the peptide to equilibrate to room temperature in a desiccator before opening the vial. 2. For highly sensitive experiments, consider performing a water content analysis (e.g., Karl Fischer titration) to determine the net peptide content and adjust your calculations accordingly.[5][6] |
| Peptide appears as a gel or is difficult to dispense | Significant moisture has been absorbed by the lyophilized powder.[1] | 1. While the peptide may still be usable for some applications, its purity is compromised. It is best to use a fresh, properly stored vial for critical experiments. 2. To salvage the material for non-critical applications, you can try to re-lyophilize the peptide, though this may not remove all bound water. |
| Difficulty dissolving the peptide | The peptide may have degraded or aggregated due to improper storage. Alternatively, an inappropriate solvent is being used. | 1. this compound is a basic peptide and should readily dissolve in sterile, deionized water or acidic buffers (e.g., pH 5-6).[2] 2. If solubility issues persist, brief sonication may help. 3. Ensure the peptide has been stored correctly to minimize degradation. |
| Loss of biological activity over time in solution | Peptide solutions are less stable than the lyophilized powder. Degradation can occur through hydrolysis or microbial contamination. | 1. It is recommended to prepare fresh solutions for each experiment. 2. If storage of a stock solution is necessary, aliquot it into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2][4] 3. Use sterile water or buffers for reconstitution to prevent microbial growth.[2] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₆O₂ | PubChem |
| Molecular Weight | 230.27 g/mol | PubChem |
| Appearance | White to off-white powder | General Peptide Properties |
| pKa (Arginine side chain) | ~12.5 | General Amino Acid Data |
| Predicted Water Content | 2-15% (typical for hydrophilic peptides) | [7] |
Experimental Protocols
Protocol 1: Accurate Weighing of Hygroscopic this compound
This protocol details the standard procedure for accurately weighing this compound to minimize moisture absorption.
Materials:
-
Vial of lyophilized this compound
-
Desiccator with active desiccant
-
Spatula
-
Analytical balance
-
Weighing paper or boat
Procedure:
-
Place the sealed vial of this compound, stored at -20°C or -80°C, into a desiccator at room temperature.
-
Allow the vial to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture on the cold powder.
-
Move the desiccator containing the vial to the vicinity of the analytical balance.
-
Open the desiccator, remove the vial, and quickly transfer the desired amount of peptide to the weighing paper/boat on the balance.
-
Record the weight.
-
Immediately and tightly reseal the peptide vial.
-
Return the vial to the freezer for long-term storage.
Protocol 2: Reconstitution of this compound
This protocol describes how to properly dissolve this compound for use in experiments.
Materials:
-
Weighed this compound powder
-
Sterile, deionized water or a suitable sterile buffer (e.g., pH 5-7)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the volume of solvent required to achieve the desired concentration.
-
Add the calculated volume of sterile water or buffer to the vial containing the weighed peptide.
-
Gently swirl the vial to initiate dissolution.
-
If necessary, vortex the solution gently. Avoid vigorous shaking, which can cause aggregation.
-
For peptides that are slow to dissolve, brief sonication (1-2 minutes) in a water bath can be beneficial.
-
Visually inspect the solution to ensure all the peptide has dissolved and the solution is clear.
-
If not for immediate use, aliquot the stock solution into single-use volumes and store at -20°C or below.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting logic for this compound issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 peptide [novoprolabs.com]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. H-Gly-Ala-Pro-Arg-Phe-Val-NH2 | C30H48N10O6 | CID 71354164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. H-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ser-NH2 | C33H63N19O11 | CID 101685903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. H-Gly-Ala-Thr-Ala-Glu-Glu-Thr-Arg-NH2 | C32H56N12O14 | CID 22941449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. H-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-NH2 | C57H82N18O12 | CID 54548945 - PubChem [pubchem.ncbi.nlm.nih.gov]
H-Gly-Arg-NH2 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered with the dipeptide H-Gly-Arg-NH2.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a dipeptide composed of Glycine and Arginine with a C-terminal amide. Due to the presence of the highly hydrophilic and basic amino acid Arginine, this peptide is predicted to be readily soluble in aqueous solutions.[1][2] The terminal amide group removes the negative charge of a carboxyl group, further enhancing its solubility in neutral to acidic conditions. Its short peptide length also favors solubility.[3]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended starting solvent is sterile, distilled water. Given its hydrophilic and basic nature, this compound should dissolve well in aqueous buffers with a neutral to slightly acidic pH.
Q3: How does pH affect the solubility of this compound?
A3: The pH of the solution is a critical factor for the solubility of this compound.[1][3] The Arginine side chain has a high pKa (around 12.5), meaning it is positively charged over a wide pH range. The peptide will have a net positive charge at neutral and acidic pH, which promotes interaction with water and increases solubility. Solubility is often lowest at the peptide's isoelectric point (pI), where the net charge is neutral.[3] For this basic peptide, the pI will be high, so dissolving it in a basic buffer (e.g., pH > 10) may decrease solubility.
Q4: Can I use organic solvents to dissolve this compound?
A4: While it is possible, it is generally not recommended as the first choice. This compound is a highly polar peptide. If aqueous solubility is an issue at high concentrations, co-solvents like DMSO or acetonitrile (ACN) can be tested in small amounts.[1][4] However, their compatibility with your specific assay must be confirmed, as organic solvents can interfere with biological experiments.[1]
Q5: My peptide was delivered as a TFA salt. How does this affect solubility?
A5: Trifluoroacetic acid (TFA) is often used during peptide purification and remains as a counterion in the final lyophilized product. TFA salts can make the peptide solution slightly acidic when dissolved in unbuffered water, which typically enhances the solubility of basic peptides like this compound.[5] For most biological assays, the small amount of TFA is not an issue, but for sensitive applications, it may need to be removed or exchanged.[5]
Troubleshooting Guide
Issue 1: Lyophilized peptide powder does not dissolve in water.
This guide provides a step-by-step workflow to address solubility challenges.
Caption: Troubleshooting workflow for dissolving this compound.
Detailed Steps:
-
Initial Attempt: Begin by adding the calculated volume of sterile, distilled water to the lyophilized peptide.
-
Mixing: Vortex the vial for 1-2 minutes. Many peptides require mechanical energy to dissolve fully.
-
Sonication: If particulates remain, use a bath sonicator for 5-10 minutes.[1][4] Sonication helps break up aggregates and enhances dissolution.
-
Gentle Warming: Gently warming the solution to around 37°C can increase solubility, but do not boil, as this can degrade the peptide.[1][2]
-
pH Adjustment: Since this compound is a basic peptide, its solubility is enhanced in acidic conditions. Add a small amount (e.g., 1-5% of the total volume) of 10% aqueous acetic acid or 0.1 M HCl to the solution and vortex again.
-
Final Clarification: Once dissolved, it is good practice to centrifuge the peptide solution to pellet any residual, undissolved material before use.[1][4]
Issue 2: The peptide solution is cloudy or forms a gel.
Cloudiness or gel formation indicates that the peptide is not fully dissolved and may be forming aggregates. This can happen if the concentration is too high or the solvent conditions are not optimal.
Solutions:
-
Dilution: Add more solvent to decrease the concentration.
-
Follow Troubleshooting Workflow: Apply sonication and pH adjustment as described in the workflow above. Aggregates can often be broken up with these methods.
Quantitative Data Summary
| Amino Acid | Property | Water Solubility ( g/100 mL at 25°C) | Notes |
| Glycine | Simplest amino acid, hydrophilic | 25.0[6][7] | Very soluble in water; contributes to the overall hydrophilicity of the peptide.[8][9] |
| Arginine | Basic, positively charged side chain | Highly Soluble | The guanidinium group is strongly basic and hydrophilic, significantly enhancing water solubility.[2] |
Experimental Protocols
Protocol 1: Standard Reconstitution of this compound
This protocol is for preparing a 10 mM stock solution from 1 mg of lyophilized peptide. The molecular weight of this compound is approximately 245.29 g/mol .
-
Pre-check: Ensure you have the batch-specific molecular weight from the Certificate of Analysis.
-
Calculation:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 245.29 g/mol )) * 1,000,000 = 407.7 µL
-
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.
-
Carefully add 407.7 µL of sterile, distilled water to the vial.
-
Vortex for 1-2 minutes until the peptide is fully dissolved.
-
-
Storage: Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Solubility Testing Workflow
Use this protocol to determine the optimal solvent if water is insufficient for your desired concentration.
Caption: Experimental workflow for systematic solubility testing.
Peptide Charge and Solubility Relationship
The solubility of this compound is directly influenced by its net electrical charge, which varies with the pH of the solvent.
Caption: Relationship between solution pH, peptide charge, and solubility.
References
- 1. jpt.com [jpt.com]
- 2. reta-peptide.com [reta-peptide.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 peptide [novoprolabs.com]
- 6. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Glycine - Sciencemadness Wiki [sciencemadness.org]
- 8. Glycine - Wikipedia [en.wikipedia.org]
- 9. elar.urfu.ru [elar.urfu.ru]
Technical Support Center: H-Gly-Arg-NH2 Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of H-Gly-Arg-NH2 during storage.
Troubleshooting Guide: Assessing and Preventing Oxidation of this compound
This guide provides a systematic approach to troubleshooting potential oxidation issues with your this compound peptide.
1. Initial Observation and Assessment
-
Question: My experimental results using this compound are inconsistent. Could oxidation during storage be the cause?
-
Answer: Inconsistent results can be a sign of peptide degradation, including oxidation. The first step is to assess the purity and integrity of your stored peptide.
-
Recommended Action: Analyze a sample of your stored this compound using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[1][2] Compare the chromatogram or spectrum to that of a fresh, unoxidized sample or the certificate of analysis provided by the manufacturer. Look for the appearance of new peaks or species with a mass increase, which could indicate oxidative modifications.
-
2. Storage Condition Audit
-
Question: How can I determine if my current storage conditions are adequate for this compound?
-
Answer: A thorough audit of your storage protocol is crucial. Peptides are sensitive to temperature, light, and moisture.[3][4][5][6]
-
Workflow for Storage Condition Audit:
Caption: Workflow for auditing this compound storage conditions.
-
3. Implementing Corrective Actions
-
Question: I've identified issues with my storage protocol. What are the best practices for storing this compound to prevent oxidation?
-
Answer: Implementing the following best practices will significantly enhance the stability of your peptide.
| Parameter | Recommendation | Rationale |
| Form | Lyophilized powder | More stable than solutions.[3][4][5] |
| Temperature | -20°C for short-term (weeks), -80°C for long-term (months to years).[4][5][7] | Slows down chemical degradation processes, including oxidation. |
| Atmosphere | Store under an inert gas (argon or nitrogen).[4][6][7] | Displaces oxygen, a key reactant in oxidation. |
| Moisture | Use a desiccator and allow the vial to warm to room temperature before opening.[3][4][6] | Arginine-containing peptides can be hygroscopic; moisture can accelerate degradation.[8] |
| Light | Store in a dark container or protect from light.[3][4][6] | Light can provide the energy to initiate oxidative reactions. |
| Container | Use tightly sealed, amber glass vials or high-quality borosilicate glass.[3][9] | Prevents exposure to light and atmospheric contaminants. |
| Handling | Aliquot the peptide upon receipt to avoid repeated freeze-thaw cycles.[4][5][7] | Temperature fluctuations can degrade the peptide. |
Frequently Asked Questions (FAQs)
Q1: Is this compound particularly susceptible to oxidation?
A1: While glycine itself is not highly susceptible to oxidation, the presence of other reactive species or impurities can catalyze oxidative processes. The arginine residue, while not a primary target for oxidation like methionine or cysteine, can contribute to the peptide's overall stability and handling properties. Arginine-containing peptides are known to be hygroscopic, and moisture absorption can create an environment conducive to various degradation pathways.[8]
Q2: My this compound is in solution. How should I store it?
A2: Storing peptides in solution is generally not recommended for long-term stability.[3][5][10] If you must store this compound in solution, follow these guidelines:
-
Use a sterile buffer at a slightly acidic pH (pH 5-6).[4][8]
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][5][7]
-
Be aware that the shelf life of peptides in solution is significantly shorter than in lyophilized form.[4]
Q3: What are the visible signs of this compound degradation?
A3: Visual inspection can sometimes indicate degradation, although it is not a definitive method. Signs may include:
-
Color Change: A change from a white or off-white powder to a yellowish or brownish hue.
-
Clumping: The lyophilized powder may appear clumpy or sticky, which can be a sign of moisture absorption.
-
Reduced Solubility: Difficulty in dissolving the peptide compared to a fresh sample.
If you observe any of these changes, it is highly recommended to perform an analytical assessment (HPLC or MS) to confirm the peptide's integrity.
Q4: Can I reverse the oxidation of my this compound?
A4: Reversing oxidative damage to a peptide is generally not feasible in a standard laboratory setting without significantly impacting the sample's purity and integrity. Prevention is the most effective strategy.
Experimental Protocols
Protocol: Sample Preparation for Mass Spectrometry (MS) Analysis to Detect Oxidation
This protocol outlines the basic steps for preparing your this compound sample for analysis by mass spectrometry to identify potential oxidative modifications.
-
Reconstitution of Lyophilized Peptide:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.[6]
-
Reconstitute the peptide in a solvent appropriate for mass spectrometry, such as 0.1% formic acid in water, to a known concentration (e.g., 1 mg/mL).
-
-
Dilution for Analysis:
-
Dilute the stock solution to a final concentration suitable for your mass spectrometer (typically in the low µg/mL to ng/mL range) using the same solvent.
-
-
Mass Spectrometry Analysis:
-
Infuse the diluted sample directly into the mass spectrometer or inject it onto an LC-MS system.
-
Acquire a full scan mass spectrum to identify the molecular weight of the peptide.
-
Compare the observed mass to the theoretical mass of this compound. The presence of peaks corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.) is indicative of oxidation.
-
Perform tandem MS (MS/MS) on the parent ion and any suspected oxidized species to fragment the peptide and pinpoint the location of the modification.[11]
Caption: Experimental workflow for MS-based oxidation analysis.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid Quantification of Peptide Oxidation Isomers From Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 8. genscript.com [genscript.com]
- 9. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Cell Permeability of H-Gly-Arg-NH2
Welcome to the technical support center for troubleshooting issues related to the cell permeability of the dipeptide amide H-Gly-Arg-NH2. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing lower than expected cell permeability. What are the primary factors that could be causing this?
A1: Low cell permeability of a small, cationic peptide like this compound can be attributed to several factors:
-
Peptide Stability: The peptide may be degrading in your cell culture medium. Proteases present in serum or secreted by cells can cleave the peptide bond.
-
Cellular Efflux: Even if the peptide enters the cell, it might be actively transported out by efflux pumps.
-
Suboptimal Assay Conditions: Factors like incorrect pH, temperature, or incubation time can negatively impact peptide uptake.
-
Cell Line Specific Characteristics: The expression levels of peptide transporters and the composition of the cell membrane can vary significantly between different cell lines, affecting uptake.
-
Issues with Detection Method: The method used to quantify intracellular peptide concentration (e.g., fluorescence, LC-MS) may not be sensitive enough or could be prone to artifacts.
Q2: What is the expected mechanism of cellular uptake for this compound?
A2: For a small, cationic peptide containing arginine, several uptake mechanisms are possible:
-
Direct Translocation: The positively charged guanidinium group of arginine can interact with negatively charged components of the cell membrane (like phosphates and sulfates), potentially leading to direct entry across the lipid bilayer. This process is often energy-independent.
-
Endocytosis: The peptide can be internalized through various endocytic pathways, such as macropinocytosis or clathrin-mediated endocytosis. This is an energy-dependent process.
-
Peptide Transporters: Specific transporters, such as PepT1, are known to facilitate the uptake of small peptides and could be involved in the transport of this compound.
Q3: How does the C-terminal amidation of this compound affect its permeability?
A3: The C-terminal amidation in this compound is generally beneficial for cell permeability. It removes the negative charge of the C-terminal carboxyl group, which can reduce electrostatic repulsion with the negatively charged cell membrane. This modification can also increase the peptide's stability against carboxypeptidases, prolonging its half-life in the experimental system.[1][2][3][4]
Troubleshooting Guides
Problem 1: Consistently low intracellular concentration of this compound across different cell lines.
This issue often points to a problem with the peptide itself or the general experimental setup.
Troubleshooting Workflow:
References
- 1. Quantification of Cell Penetrating Peptide Uptake By Fluorescent Techniques | Semantic Scholar [semanticscholar.org]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering variations in the endocytic uptake of a cell-penetrating peptide: the crucial role of cell culture protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of H-Gly-Arg-NH2 and H-Arg-Gly-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two isomeric dipeptides: Glycyl-Argininamide (H-Gly-Arg-NH2) and Arginyl-Glycinamide (H-Arg-Gly-NH2). While research has begun to elucidate the therapeutic potential of this compound, a significant knowledge gap exists regarding the biological functions of its counterpart, H-Arg-Gly-NH2. This document summarizes the available data for this compound and proposes a comprehensive experimental framework for a head-to-head comparison of these two molecules.
Introduction to this compound and H-Arg-Gly-NH2
This compound and H-Arg-Gly-NH2 are simple dipeptides with the same chemical formula but different amino acid sequences. This seemingly minor structural difference can lead to significant variations in their three-dimensional conformation, charge distribution, and ultimately, their interaction with biological targets. Understanding these differences is crucial for drug discovery and development, as it can inform the design of more potent and selective therapeutic agents.
Known Biological Activities of this compound
Recent studies have highlighted the potential of this compound in several therapeutic areas, including oncology and infectious diseases.
Anticancer Activity
This compound has demonstrated cytotoxic effects against cancer cell lines. One study reported its ability to reduce the viability of HeLa (cervical cancer) cells. This finding suggests a potential role for this dipeptide as a lead compound for the development of novel anticancer agents.
Antimicrobial and Antibiofilm Activity
The dipeptide has also been investigated for its ability to combat microbial growth and biofilm formation. Research has shown that this compound can inhibit the formation of biofilms by certain pathogenic microorganisms. Biofilms are a significant challenge in clinical settings as they contribute to persistent infections and antibiotic resistance.
The Knowledge Gap: H-Arg-Gly-NH2
A thorough review of the scientific literature reveals a notable absence of studies on the biological activity of H-Arg-Gly-NH2. This lack of data prevents a direct comparison with this compound and represents a significant gap in our understanding of how amino acid sequence inversion in such short peptides influences their biological function.
Proposed Experimental Guide for Comparative Analysis
To address this knowledge gap, a comprehensive, head-to-head comparison of this compound and H-Arg-Gly-NH2 is proposed. The following experimental plan outlines the necessary steps to synthesize, purify, and characterize the biological activities of both dipeptides.
Peptide Synthesis, Purification, and Characterization
A standardized protocol for the chemical synthesis and purification of both dipeptides is essential to ensure the reliability of subsequent biological assays.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminal amide. Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling:
-
For this compound: Couple Fmoc-Arg(Pbf)-OH followed by Fmoc-Gly-OH.
-
For H-Arg-Gly-NH2: Couple Fmoc-Gly-OH followed by Fmoc-Arg(Pbf)-OH.
-
Use a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.
-
-
Washing: Wash the resin extensively with DMF and dichloromethane (DCM) after each deprotection and coupling step.
-
Cleavage and Deprotection: Cleave the peptides from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: Purify the crude peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptides using mass spectrometry and analytical RP-HPLC.
A Comparative Analysis of H-Gly-Arg-NH2 and Other Dipeptide Amides for Researchers
In the landscape of peptide-based drug discovery, dipeptide amides represent a class of molecules with significant therapeutic potential due to their small size, ease of synthesis, and potential for high receptor affinity and selectivity. This guide provides a comparative overview of H-Gly-Arg-NH2 and the structurally related dipeptide amide, H-Arg-Phe-NH2, a key recognition motif in the neuropeptide FF (NPFF) family. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data and detailed protocols to facilitate further investigation.
Executive Summary
While direct experimental data for this compound is limited in publicly available literature, its structural similarity to the C-terminal of various bioactive peptides suggests potential biological activity. For a meaningful comparison, we will focus on H-Arg-Phe-NH2, the C-terminal dipeptide amide of Neuropeptide FF (NPFF), which is crucial for its interaction with NPFF receptors (NPFFR1 and NPFFR2). These receptors are involved in a variety of physiological processes, including pain modulation, opioid tolerance, and cardiovascular regulation. The data presented here will focus on receptor binding, downstream signaling, and metabolic stability, providing a framework for the potential evaluation of this compound.
Data Presentation: A Comparative Look at Dipeptide Amides
Due to the lack of specific data for this compound, the following tables are presented with data for Arg-Phe-NH2 (often as part of larger NPFF fragments) and serve as a benchmark for the potential evaluation of this compound.
Table 1: Receptor Binding Affinity
| Dipeptide Amide | Receptor | Radioligand | Ki (nM) | Source |
| Arg-Phe-NH2 (as C-terminal of NPFF) | NPFF Receptor 2 | [125I]Y8Fa | ~10.5 (as FMRF-NH2) | [1] |
| This compound | NPFF Receptors | - | Data not available | - |
Table 2: Functional Potency in Signaling Assays
| Dipeptide Amide | Assay Type | Cell Line | EC50/IC50 | Source |
| Arg-Phe-NH2 (as part of NPFF) | Inhibition of Adenylyl Cyclase | CHO cells expressing NPFFR | Data suggests inhibition through Gi | [1] |
| Arg-Phe-NH2 (as part of NPFF) | Calcium Mobilization | CHO cells expressing NPFFR and Gα16 | Potency consistent with binding affinity | [1] |
| This compound | Inhibition of Adenylyl Cyclase | - | Data not available | - |
| This compound | Calcium Mobilization | - | Data not available | - |
Table 3: Serum Stability
| Dipeptide Amide | Species | Half-life (t1/2) | Source |
| Arg-Phe-NH2 | - | Data not available | - |
| This compound | - | Data not available | - |
Signaling Pathways and Experimental Workflows
The biological effects of Arg-Phe-NH2 are primarily mediated through the Neuropeptide FF receptors, NPFFR1 and NPFFR2, which are G-protein coupled receptors (GPCRs). Upon ligand binding, these receptors can initiate downstream signaling cascades.
Neuropeptide FF Receptor Signaling Pathway
The NPFF receptors are known to couple to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, in recombinant systems, these receptors can be engineered to couple to Gαq or promiscuous G-proteins like Gα16, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.
References
Comparative Guide to the Synthesis and Activity of H-Gly-Arg-NH2 Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and biological activities of H-Gly-Arg-NH2 analogs, focusing on their potential as therapeutic agents, particularly as protease inhibitors. The information presented is curated from scientific literature to aid in the design and development of novel peptide-based drugs.
Introduction
The dipeptide amide this compound serves as a fundamental scaffold in the design of various biologically active molecules. Its analogs have been extensively explored as inhibitors of serine proteaces, such as thrombin and Factor Xa, which are key enzymes in the blood coagulation cascade. The structure-activity relationship (SAR) of these analogs provides valuable insights into the molecular interactions governing their inhibitory potency and selectivity. This guide will delve into the synthetic strategies for creating these analogs, compare their biological activities using quantitative data, and provide detailed experimental protocols for their synthesis and evaluation.
Data Presentation: Comparative Activity of this compound Analogs
The following table summarizes the inhibitory activity of selected this compound analogs and related peptidomimetics against thrombin, a key serine protease. The data is compiled from various studies to provide a comparative overview of their potency.
| Compound ID | Structure | Target | Activity (Kᵢ in nM) | Reference |
| 1 | H-D-Phe-Pro-Arg-Gly-OH | Thrombin | - | [1] |
| 2 | H-D-Phe-Pro-Arg-ketomethylene-Gly-OH | Thrombin | 29 | [1] |
| 3 | 4-amino-2-carboxymethyl-3-morpholinone-p-amidinobenzylamine | Thrombin | 130 (IC₅₀) | [2] |
Note: Kᵢ represents the inhibition constant, a measure of the potency of an inhibitor. A lower Kᵢ value indicates a more potent inhibitor. IC₅₀ is the concentration of an inhibitor that reduces the enzyme activity by 50%.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs, based on established protocols in the field.
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
Solid-phase peptide synthesis is the most common method for preparing peptide analogs. The following is a general protocol based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH)
-
Rink Amide resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
-
HPLC for purification
-
Mass spectrometer for characterization
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-Arg(Pbf)-OH by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Deprotection and Coupling: Repeat steps 2-4 for the next amino acid (Fmoc-Gly-OH).
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash it with cold ether.
-
Purify the crude peptide using reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Thrombin Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory potency (Kᵢ) of this compound analogs against thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic substrate for thrombin (e.g., S-2238)
-
Assay buffer: Tris-HCl buffer with NaCl and PEG-8000, pH 7.4
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Protocol:
-
Enzyme and Substrate Preparation: Prepare stock solutions of human α-thrombin and the chromogenic substrate in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compounds.
-
Assay Procedure:
-
Add a defined amount of thrombin to the wells of a 96-well plate containing various concentrations of the inhibitor.
-
Incubate the enzyme and inhibitor for a pre-determined time at 37°C to allow for binding.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the rate of substrate hydrolysis by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Determine the initial velocity of the reaction for each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the substrate.
-
Mandatory Visualizations
Signaling Pathway: Thrombin's Role in Coagulation
Caption: Thrombin's central role in the blood coagulation cascade.
Experimental Workflow: Solid-Phase Peptide Synthesis
Caption: General workflow for the solid-phase synthesis of this compound.
Logical Relationship: Structure-Activity Relationship (SAR)
Caption: The iterative process of establishing structure-activity relationships.
References
A Comparative Analysis of H-Gly-Arg-NH2 and its Ester Counterpart in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, small modifications to a peptide's structure can profoundly influence its biological activity, stability, and pharmacokinetic profile. This guide provides a detailed functional comparison between the amidated dipeptide, H-Gly-Arg-NH2, and its corresponding ester form. By examining their physicochemical properties, biological activities, and metabolic fates through supporting experimental data and protocols, this document aims to equip researchers with the knowledge to select the optimal peptide candidate for their specific drug development needs.
Physicochemical and Functional Properties: A Head-to-Head Comparison
The primary chemical distinction between this compound and its ester form lies at the C-terminus. The amide group in this compound is replaced by an ester group in its counterpart. This seemingly minor alteration leads to significant differences in their chemical and biological behavior. The amide form is generally more stable against enzymatic degradation by carboxypeptidases, while the ester form is more lipophilic and can exhibit enhanced cell permeability, often acting as a prodrug.[1][2]
| Property | This compound | H-Gly-Arg-OR (Ester Form) | Rationale |
| Chemical Structure | Glycine-Arginine with a C-terminal amide | Glycine-Arginine with a C-terminal ester | The defining structural difference. |
| Stability | Higher resistance to carboxypeptidases | Susceptible to hydrolysis by esterases | The C-terminal amide protects against degradation by enzymes that recognize a free carboxyl group.[1] Esters are readily cleaved by ubiquitous esterases in plasma and tissues.[1] |
| Lipophilicity (LogP) | Lower | Higher | The replacement of the polar amide group with a less polar ester group increases hydrophobicity.[3][4] |
| Cell Permeability | Lower | Potentially Higher | Increased lipophilicity can facilitate passive diffusion across cell membranes.[5] The ester may also be a substrate for influx transporters.[2] |
| Biological Target Interaction | Direct interaction with target receptors/enzymes | Indirect action; acts as a prodrug | The amide is often crucial for receptor recognition. The ester form must be hydrolyzed to the active carboxylic acid form (H-Gly-Arg-OH), which may have a different target profile than the amide.[1][2] |
| Metabolism | Slower metabolism, longer half-life | Rapid hydrolysis to H-Gly-Arg-OH | The stability of the amide bond leads to slower clearance.[1] Ester hydrolysis is a rapid metabolic process.[1] |
Delving into the Experimental Evidence
To empirically substantiate the functional differences between this compound and its ester form, a series of in vitro and cell-based assays are essential. Below are detailed protocols for key experiments.
Experimental Protocol 1: In Vitro Stability Assay
Objective: To compare the stability of this compound and its ester form in the presence of plasma enzymes.
Materials:
-
This compound
-
H-Gly-Arg-OR (Ester Form)
-
Human Plasma (or relevant species)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare stock solutions of this compound and its ester form in PBS.
-
Incubate each peptide at a final concentration of 10 µM with 80% human plasma in PBS at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of cold ACN with 0.1% TFA.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by HPLC to quantify the amount of remaining parent peptide.
-
Calculate the half-life (t1/2) of each peptide.
Experimental Protocol 2: Cell Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound and its ester form across an artificial membrane.
Materials:
-
PAMPA (Parallel Artificial Membrane Permeability Assay) plate system
-
Donor solution (PBS, pH 7.4)
-
Acceptor solution (PBS, pH 7.4)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
This compound and its ester form
-
LC-MS/MS for quantification
Procedure:
-
Coat the filter of the donor plate with the phospholipid solution to form an artificial membrane.
-
Add the donor solution containing the test peptide to the donor wells.
-
Add the acceptor solution to the acceptor wells.
-
Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of the peptide in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
Experimental Protocol 3: Receptor Binding Assay
Objective: To determine the binding affinity of this compound and the hydrolyzed product of its ester form (H-Gly-Arg-OH) to a target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand for the target receptor
-
This compound and H-Gly-Arg-OH
-
Binding buffer
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test peptides (this compound or H-Gly-Arg-OH).
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Perform a competitive binding analysis to determine the inhibition constant (Ki) for each peptide.
Visualizing the Functional Divergence
Diagrams generated using Graphviz DOT language provide a clear visual representation of the concepts discussed.
Caption: Comparative pathways of this compound and its ester form.
Caption: Workflow for comparing the amide and ester forms.
Conclusion
The choice between this compound and its ester form is contingent on the desired therapeutic outcome. This compound is preferable for applications requiring high stability and direct action on an extracellular target. Conversely, the ester form may be advantageous as a prodrug strategy to enhance cell permeability and target intracellular components, provided its hydrolyzed active metabolite, H-Gly-Arg-OH, possesses the desired biological activity. A thorough understanding of these functional distinctions, supported by rigorous experimental evaluation, is paramount for the successful development of peptide-based therapeutics.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Peptide-Receptor Interactions: A Comparative Guide to Competitive Binding Assays for H-Gly-Arg-NH2
For researchers and drug development professionals investigating the interactions of small peptides like H-Gly-Arg-NH2 with their biological targets, selecting the appropriate binding assay is a critical first step. This guide provides a comprehensive comparison of competitive binding assays, using the dipeptide this compound as a model ligand. We present a detailed protocol for a traditional radioligagand assay and compare its performance with modern non-radioactive alternatives, supported by experimental data and workflow visualizations.
The dipeptide this compound, characterized by its terminal amide group and the positively charged guanidinium group of arginine, is a prime candidate for interacting with a variety of biological targets, including receptors and enzymes. To elucidate these interactions and determine binding affinities, competitive binding assays are an indispensable tool. In this guide, we will explore a hypothetical scenario where this compound binds to a G-protein coupled receptor (GPCR) that recognizes small cationic peptides.
The Gold Standard: Radioligand Competitive Binding Assay
Radioligand binding assays have long been considered the gold standard for quantifying ligand-receptor interactions due to their high sensitivity and robustness.[1][2] This technique involves the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. The binding of this radioligand is then competed by an unlabeled ligand (a "cold" ligand), in this case, this compound. The ability of the unlabeled ligand to displace the radioligand provides a measure of its binding affinity.
Experimental Protocol: Radioligand Competitive Binding Assay for this compound
This protocol outlines a filtration-based competitive binding assay to determine the binding affinity (Ki) of this compound for a hypothetical GPCR expressed in a cell membrane preparation.
1. Membrane Preparation:
-
Cells expressing the target GPCR are harvested and washed with cold phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors) and homogenized.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-labeled cationic peptide) at a concentration at or below its Kd value.[3][4]
-
Increasing concentrations of the unlabeled competitor, this compound (typically spanning a 4-5 log range).
-
The cell membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).
-
-
Total Binding Wells: Contain assay buffer, radioligand, and membranes (no competitor).
-
Non-specific Binding (NSB) Wells: Contain assay buffer, radioligand, membranes, and a high concentration of a known, high-affinity unlabeled ligand for the receptor to saturate all specific binding sites.
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
The filter plate is dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding (NSB) from the total binding for each concentration of this compound.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined by plotting the specific binding as a function of the log of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Ki Calculation: The inhibitory constant (Ki) of this compound is calculated from the IC50 value using the Cheng-Prusoff equation:[5][6]
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Hypothetical GPCR signaling pathway activated by this compound.
References
- 1. Gly-Pro-Arg-Pro-NH2 - Echelon Biosciences [echelon-inc.com]
- 2. A bioconjugate of Lys and Arg mimics biological activity of the Arg-Gly-Asp peptide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arg-Gly-Asp (RGD) peptides and the anti-vitronectin receptor antibody 23C6 inhibit dentine resorption and cell spreading by osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. H-ALA-ASN-MET-GLU-ALA-GLY-THR-MET-SER-HIS-PHE-PRO-SER-LEU-PRO-GLN-ARG-PHE-NH2 | 420088-80-8 [chemicalbook.com]
- 6. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]
In Vitro Validation of H-Gly-Arg-NH2 as an Enzyme Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vitro validation of H-Gly-Arg-NH2 as a substrate for trypsin-like serine proteases. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this document utilizes Benzoyl-L-argininamide (BAA) as a structurally similar proxy. BAA shares the key features of an arginine residue at the P1 cleavage site and a C-terminal amide, making it a relevant model for comparative analysis.
This guide will compare the enzymatic hydrolysis of BAA with other commonly used synthetic substrates, providing quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.
Performance Comparison of Trypsin Substrates
The efficiency of an enzyme substrate is typically evaluated by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value generally signifies a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
The following table summarizes the kinetic parameters for the hydrolysis of Benzoyl-L-argininamide (BAA) and two other common trypsin substrates by bovine trypsin.
| Substrate | Type | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Benzoyl-L-argininamide (BAA) | Amide | Bovine Trypsin | 5.0 | 0.028 | 5.6 |
| Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) | Chromogenic | Bovine Trypsin | 0.93 | 0.05 | 53.7 |
| Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin (Boc-QAR-AMC) | Fluorogenic | Bovine Trypsin | 0.006 | 35270 (nmol/L·min⁻¹) | - |
Note: The kcat for Boc-QAR-AMC is presented in different units as found in the source material and is not directly comparable to the other kcat values without conversion. The primary utility of this substrate lies in its high sensitivity due to the fluorescent reporter group.
Experimental Protocols
In Vitro Amidase Activity Assay for Benzoyl-L-argininamide (BAA)
This protocol describes the determination of trypsin's amidase activity by measuring the ammonia released from the hydrolysis of BAA using a colorimetric assay.
Materials:
-
Bovine Trypsin
-
Benzoyl-L-argininamide (BAA)
-
Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl₂
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite solution
-
Ammonium sulfate standard solutions
-
Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of bovine trypsin in 1 mM HCl to maintain stability.
-
Prepare a stock solution of BAA in Tris-HCl buffer.
-
-
Enzyme Assay:
-
In a microcentrifuge tube, add 100 µL of Tris-HCl buffer.
-
Add 20 µL of the BAA stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the trypsin solution and incubate at 37°C for a defined period (e.g., 10, 20, 30 minutes).
-
Stop the reaction by adding 100 µL of 1 M perchloric acid.
-
-
Ammonia Quantification:
-
Centrifuge the reaction mixture to pellet the precipitated protein.
-
Transfer an aliquot of the supernatant to a new tube.
-
Add 1 mL of phenol-nitroprusside reagent and 1 mL of alkaline hypochlorite solution.
-
Incubate at 37°C for 30 minutes for color development.
-
Measure the absorbance at 625 nm.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of ammonium sulfate.
-
Plot the absorbance at 625 nm against the concentration of ammonia.
-
-
Data Analysis:
-
Determine the concentration of ammonia produced in the enzymatic reaction from the standard curve.
-
Calculate the initial velocity of the reaction (µmol of ammonia produced per minute).
-
To determine Km and Vmax, perform the assay with varying concentrations of BAA and plot the initial velocities against the substrate concentrations (Michaelis-Menten plot) or use a linearized plot (e.g., Lineweaver-Burk).
-
Comparative Assay Protocols
-
Chromogenic Substrate (e.g., BAPNA): The hydrolysis of Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) releases p-nitroaniline, a yellow-colored product that can be continuously monitored by measuring the absorbance at 405 nm. This allows for a real-time kinetic assay.
-
Fluorogenic Substrate (e.g., Boc-QAR-AMC): The cleavage of Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin (Boc-QAR-AMC) releases the highly fluorescent 7-amido-4-methylcoumarin (AMC). The increase in fluorescence intensity is measured over time using a fluorometer with excitation at ~360-380 nm and emission at ~440-460 nm. This method offers significantly higher sensitivity compared to colorimetric assays.[1]
Visualizing the Processes
To better understand the context and workflow of enzyme substrate validation, the following diagrams are provided.
Experimental Workflow for Substrate Validation
The enzymatic activity of trypsin-like proteases, such as kallikreins, is often integrated into complex signaling pathways. The Kallikrein-Kinin system is a prime example, where the enzymatic cleavage of a protein substrate initiates a cascade of events leading to inflammatory and physiological responses.
The Kallikrein-Kinin Signaling Pathway
References
Comparative Analysis of H-Gly-Arg-NH2 Antibody Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of polyclonal and monoclonal antibodies raised against the dipeptide amide H-Gly-Arg-NH2. Due to the absence of publicly available cross-reactivity data for this specific antibody, this document serves as a template, outlining the necessary experimental protocols and data presentation formats to facilitate objective comparisons.
Data Presentation: Antibody Cross-Reactivity Profile
A crucial aspect of antibody validation is determining its binding specificity. The following table provides a standardized format for presenting cross-reactivity data obtained from competitive immunoassays. The data should be expressed as the percentage of cross-reactivity, which is calculated based on the concentration of the competing analyte required to displace 50% of the labeled this compound from the antibody, relative to the concentration of this compound itself.
| Analyte | Structure | Concentration for 50% Inhibition (IC50) | % Cross-Reactivity |
| This compound | Gly-Arg-NH2 | (Hypothetical) 1 µM | 100% |
| Gly-Arg | Gly-Arg-OH | (Hypothetical) > 1000 µM | (Hypothetical) < 0.1% |
| Arg-Gly-NH2 | Arg-Gly-NH2 | (Hypothetical) 500 µM | (Hypothetical) 0.2% |
| Glycine | Gly-OH | (Hypothetical) > 1000 µM | (Hypothetical) < 0.1% |
| Arginine | Arg-OH | (Hypothetical) > 1000 µM | (Hypothetical) < 0.1% |
| Bovine Serum Albumin (BSA) | Protein | Not Applicable | Not Detected |
| Keyhole Limpet Hemocyanin (KLH) | Protein | Not Applicable | Not Detected |
% Cross-Reactivity = (IC50 of this compound / IC50 of Analyte) x 100
Experimental Protocols
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining antibody specificity and cross-reactivity.
Competitive ELISA Protocol for this compound Antibody Cross-Reactivity
-
Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA), typically at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T) to remove any unbound conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS-T) and incubating for 1-2 hours at room temperature.
-
Competition:
-
A standard curve is prepared by serially diluting a known concentration of this compound.
-
Serial dilutions of potential cross-reactants (analytes) are also prepared.
-
The anti-H-Gly-Arg-NH2 antibody is diluted to a pre-determined optimal concentration.
-
In separate tubes, the diluted antibody is mixed with either the this compound standards or the potential cross-reactants and incubated for 1-2 hours at room temperature.
-
-
Incubation: The antibody-analyte mixtures are added to the coated and blocked microtiter plate wells. The plate is incubated for 1-2 hours at room temperature. During this time, the free antibody (not bound to the analyte in the solution) will bind to the this compound-BSA conjugate coated on the plate.
-
Washing: The plate is washed three times with wash buffer to remove the antibody-analyte complexes and any unbound antibody.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) and specific for the primary antibody's species and isotype is added to each well. The plate is incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times with wash buffer to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to each well. The plate is incubated in the dark until a color change is observed.
-
Stopping the Reaction: The enzyme-substrate reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: The absorbance in each well is read using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
-
Analysis: The absorbance values are plotted against the log of the analyte concentration. The IC50 values for this compound and each potential cross-reactant are determined from their respective inhibition curves. The percent cross-reactivity is then calculated using the formula provided in the data presentation section.
Visualizations
Experimental Workflow for Competitive ELISA
Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.
Hypothetical Signaling Pathway Involving a Dipeptide Amide
The Pivotal Role of Glycine and Arginine in Dipeptide Bioactivity: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of dipeptides containing Glycine (Gly) and Arginine (Arg). While much of the detailed research has focused on the well-known Arg-Gly-Asp (RGD) tripeptide, the principles governing the bioactivity of the Arg and Gly residues within this motif offer significant insights into the potential of Gly-Arg dipeptides and their analogs.
The Gly-Arg sequence is a fundamental component of many biologically active peptides. The unique properties of its constituent amino acids—the small, flexible Glycine and the positively charged, bulky Arginine—are critical for interactions with various biological targets. This guide will delve into the known biological activities, primarily focusing on integrin receptor binding and mTOR signaling, and explore how structural modifications can influence efficacy.
Comparative Analysis of Biological Activity
The primary biological role attributed to the Arg-Gly motif is its involvement in cell adhesion through binding to integrin receptors. This interaction is crucial in numerous physiological and pathological processes, including cell migration, proliferation, and angiogenesis. Additionally, the presence of Arginine suggests a potential role in modulating the mTOR signaling pathway, a key regulator of cell growth and metabolism.
Integrin Receptor Binding and Anti-platelet Aggregation
The guanidinium group of Arginine is a key pharmacophore, forming critical electrostatic interactions with negatively charged residues in the binding pockets of integrin receptors. The Glycine residue, lacking a side chain, provides conformational flexibility to the peptide backbone, allowing it to adopt the optimal conformation for receptor binding.
While specific quantitative data for a wide range of Gly-Arg dipeptide analogs is limited in publicly available literature, extensive research on RGD peptides provides valuable SAR insights. Modifications to the Arginine residue, such as altering the stereochemistry or modifying the guanidinium group, can dramatically impact binding affinity and selectivity for different integrin subtypes. For instance, replacing L-Arginine with D-Arginine in some peptide contexts has been shown to increase binding affinity.[1]
| Peptide/Analog | Target/Assay | Activity (IC50/Ki) | Key Structural Feature | Reference |
| Arg-Gly-Asp (RGD) Peptides | Inhibition of dentine resorption by osteoclasts | IC50 ≈ 200 µM | Core RGD sequence | [2] |
| Arg-betaAla-Asp | Inhibition of ADP-induced platelet aggregation | IC50 = 10.6 µM | Increased distance between Arg and Asp | [3] |
| Proline- and Arginine-Rich Peptides | Inhibition of human 20S proteasome | IC50 = 50 - 82 nM | Presence of a Trp-Gly (WG) moiety | [4] |
| CPPP-RGDTF & CPPP-RGDTFI | Integrin αvβ5-mediated cell adhesion | Highly Active | Optimized N- and C-terminal sequences | [5] |
| GRGDNP | Inhibition of mouse papillary muscle contraction | Significant force depression at 1 mM | RGD sequence with flanking residues | [6] |
This table presents data for RGD and other Arg-Gly containing peptides to illustrate the principles of their structure-activity relationships, due to a lack of extensive quantitative data specifically for Gly-Arg dipeptide analogs.
mTOR Signaling Pathway Activation
Arginine is a known activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for protein synthesis and cell growth.[7][8] The mTORC1 complex, in particular, is sensitive to amino acid levels, with Arginine being sensed by cytosolic and lysosomal proteins. While direct studies on Gly-Arg dipeptides are not abundant, it is plausible that this dipeptide, upon cellular uptake, can contribute to the intracellular pool of Arginine and thereby stimulate mTORC1 activity. This can lead to downstream effects such as increased protein synthesis.
Signaling Pathways
Below are diagrams illustrating the key signaling pathways potentially modulated by Gly-Arg dipeptides, based on current understanding of Arg-Gly containing peptides and Arginine's cellular functions.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Integrin-Ligand Binding Assay
This protocol outlines a solid-phase binding assay to quantify the interaction between a Gly-Arg dipeptide analog and an integrin receptor.[9]
Materials:
-
Purified integrin receptor (e.g., αvβ3)
-
High-capacity binding 96-well plates
-
Blocking/binding buffer (e.g., Tris-buffered saline with 1% BSA, 1 mM MnCl2)
-
Biotinylated Gly-Arg dipeptide analogs
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Peroxidase substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with purified integrin (100 µL/well) overnight at 4°C.
-
Blocking: Wash the wells with binding buffer and then block for 1 hour at room temperature to prevent non-specific binding.
-
Binding: Add various dilutions of the biotinylated Gly-Arg dipeptide analog (100 µL/well) to the wells and incubate for 3 hours at room temperature.
-
Washing: Wash the plates three times with binding buffer.
-
Detection: Add Streptavidin-HRP conjugate (100 µL/well) and incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plates twice with binding buffer, then add the peroxidase substrate (100 µL/well).
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm). The signal intensity is proportional to the amount of bound peptide.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess the effect of Gly-Arg dipeptide analogs on cell viability and proliferation.[10]
Materials:
-
Cell line of interest (e.g., endothelial cells, tumor cells)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Gly-Arg dipeptide analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Treatment: Treat the cells with various concentrations of the Gly-Arg dipeptide analogs and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Conclusion
The Gly-Arg dipeptide motif, primarily through the lens of extensive RGD peptide research, demonstrates significant potential for modulating key cellular processes like cell adhesion and growth. The structure-activity relationships highlighted in this guide underscore the critical roles of the Arginine guanidinium group and the conformational flexibility afforded by Glycine. While further research is needed to fully elucidate the SAR of a broad range of Gly-Arg dipeptide analogs, the information and experimental protocols provided here serve as a valuable resource for the design and development of novel peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino Acids [vanderbilt.edu]
- 3. researchhub.com [researchhub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Arginine–glycine–aspartic acid (RGD)-containing peptides inhibit the force production of mouse papillary muscle bundles via α5β1 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 10. merckmillipore.com [merckmillipore.com]
A Comparative Guide to H-Gly-Arg-NH2 and its Retro-Inverso Isomer: Efficacy and Biological Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of the dipeptide H-Gly-Arg-NH2 and its retro-inverso isomer, H-D-Arg-D-Gly-NH2. This comparison is supported by a review of available experimental data on related peptides, focusing on proteolytic stability, receptor binding, and potential signaling pathways.
The modification of peptides to enhance their therapeutic potential is a cornerstone of drug development. One such modification, the synthesis of retro-inverso isomers, offers a promising strategy to overcome the inherent limitation of native peptides: their rapid degradation by proteases. Retro-inverso peptides, composed of D-amino acids in a reversed sequence, often exhibit significantly increased stability while aiming to retain the biological activity of the parent L-peptide by preserving a similar side-chain topology.[1][2] This guide examines the available evidence to compare the potential efficacy of this compound and its retro-inverso counterpart.
Data Summary: Stability and Receptor Interaction
While direct comparative studies on this compound and its specific retro-inverso isomer are limited, data from related peptides, particularly those containing the Arg-Gly-Asp (RGD) motif, provide valuable insights.
| Parameter | This compound (and related L-peptides) | Retro-Inverso Isomer (and related D-peptides) | Key Findings |
| Proteolytic Stability | Susceptible to degradation by proteases. | Generally resistant to proteolytic degradation.[2] | Studies on various retro-inverso peptides consistently demonstrate enhanced stability in biological fluids.[3] |
| Integrin αvβ3 Binding | The Arg-Gly motif is a core component of the RGD sequence, crucial for binding to integrin receptors.[4][5] | A retro-inverso RGD isomer (dGR) has been shown to possess biological activity similar to the parent RGD peptide in targeting integrin αvβ3.[1] | This suggests that the retro-inverso modification of an Arg-Gly containing peptide may retain its ability to interact with integrin receptors. |
| Receptor Binding Affinity (General) | Variable depending on the peptide and receptor. | Can be retained, reduced, or abolished. For some peptides, the retro-inverso form shows significantly lower binding affinity.[6] | The impact of retro-inverso modification on receptor binding is not universally predictable and must be evaluated on a case-by-case basis. |
| Cellular Uptake | Generally low for short, unmodified peptides. | Can be influenced by the retro-inverso modification. Some studies show decreased uptake for retro-inverso isomers despite increased stability. | The relationship between retro-inverso modification and cell permeability is complex and may depend on the specific peptide sequence and cell type. |
Potential Signaling Pathways
Based on the components of the dipeptide, this compound and its retro-inverso isomer could potentially modulate the following signaling pathways:
-
Integrin-Mediated Signaling: The Arg-Gly motif is a key recognition sequence for integrin receptors. Binding of ligands like RGD to integrins can trigger a cascade of intracellular events, including the activation of focal adhesion kinase (FAK) and Src kinase, leading to downstream effects on cell adhesion, migration, proliferation, and survival.[7][8]
-
mTOR Signaling: Arginine and dipeptides such as Arg-Arg have been shown to activate the mTOR (mechanistic target of rapamycin) signaling pathway.[9][10] This pathway is a central regulator of cell growth, proliferation, and metabolism. Activation of mTORC1 by amino acids is a complex process involving the Rag GTPases and localization to the lysosome.[11][12]
-
Nitric Oxide (NO) Synthesis: L-arginine is the direct precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[13][14] The enzyme nitric oxide synthase (NOS) catalyzes this reaction.[15][16] While the direct effect of the Gly-Arg dipeptide on NOS activity is not well-documented, the availability of arginine is a key determinant of NO production.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to comparing the efficacy of this compound and its retro-inverso isomer.
Proteolytic Stability Assay
Objective: To determine the rate of degradation of this compound and its retro-inverso isomer in the presence of proteases.
Protocol:
-
Prepare solutions of this compound and its retro-inverso isomer at a concentration of 1 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubate the peptide solutions with a protease, such as trypsin or chymotrypsin (e.g., at a 1:100 enzyme-to-peptide ratio by weight), at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw aliquots of the reaction mixture.
-
Quench the enzymatic reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks by measuring the absorbance at 214 nm.
-
Calculate the percentage of intact peptide remaining at each time point to determine the degradation kinetics.
Integrin Binding Assay (Competitive ELISA)
Objective: To assess the ability of this compound and its retro-inverso isomer to compete with a known ligand for binding to integrin αvβ3.
Protocol:
-
Coat a 96-well microtiter plate with a known integrin ligand, such as fibronectin or vitronectin (e.g., 10 µg/mL in PBS), overnight at 4°C.
-
Wash the plate with PBS containing 0.05% Tween 20 (PBST).
-
Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBST) for 1 hour at room temperature.
-
Prepare a solution of purified integrin αvβ3 receptor (e.g., 1 µg/mL) in a binding buffer (e.g., Tris-buffered saline with 1 mM MnCl2).
-
In separate tubes, pre-incubate the integrin solution with serial dilutions of the competitor peptides (this compound, its retro-inverso isomer, and a known RGD-containing peptide as a positive control) for 30 minutes at room temperature.
-
Add the pre-incubated integrin-peptide mixtures to the coated wells and incubate for 2 hours at room temperature.
-
Wash the plate thoroughly with PBST.
-
Add a primary antibody against the integrin β3 subunit and incubate for 1 hour.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
After a final wash, add a TMB substrate solution and stop the reaction with sulfuric acid.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The signal will be inversely proportional to the binding affinity of the competitor peptide. Calculate the IC50 value for each peptide.
Cell-Based Functional Assay (Cell Adhesion Assay)
Objective: To evaluate the ability of immobilized this compound and its retro-inverso isomer to promote cell adhesion.
Protocol:
-
Coat a 96-well tissue culture plate with solutions of this compound and its retro-inverso isomer at various concentrations (e.g., 1, 10, 100 µg/mL in PBS) overnight at 4°C. A known cell adhesion-promoting peptide (e.g., RGD) should be used as a positive control, and BSA-coated wells as a negative control.
-
Wash the wells with PBS to remove unbound peptide.
-
Harvest cells that express integrin αvβ3 (e.g., U87MG glioblastoma cells) and resuspend them in a serum-free medium.
-
Seed the cells into the coated wells at a density of 5 x 10^4 cells/well.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells using a suitable method, such as staining with crystal violet and measuring the absorbance at 570 nm, or using a fluorescent viability dye like calcein-AM.
-
Compare the cell adhesion promoted by each peptide.
Visualizations
Caption: Potential Integrin-Mediated Signaling Pathway.
Caption: Potential mTORC1 Signaling Pathway Activation.
Caption: Experimental Workflow for Efficacy Comparison.
Conclusion
The available evidence suggests that the retro-inverso isomer of this compound is likely to exhibit significantly enhanced stability against enzymatic degradation compared to the parent L-peptide. This is a crucial advantage for its potential therapeutic application. However, the biological efficacy, particularly its ability to interact with target receptors like integrins, is not guaranteed. While studies on retro-inverso RGD peptides are promising, the deletion of the aspartate residue and the specific dipeptide nature of this compound necessitate direct experimental validation.
Future research should focus on the synthesis and direct comparative testing of this compound and its retro-inverso isomer in a panel of biological assays, including those outlined in this guide. Such studies are essential to definitively determine whether the increased stability of the retro-inverso isomer translates into superior biological efficacy. The exploration of their effects on integrin, mTOR, and nitric oxide signaling pathways will further elucidate their mechanisms of action and therapeutic potential.
References
- 1. Integrin αvβ3 targeting activity study of different retro-inverso sequences of RGD and their potentiality in the designing of tumor targeting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]
- 3. Retro-inverso-D-peptides as a novel targeted immunotherapy for Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of multimerization of a linear Arg-Gly-Asp peptide on integrin binding affinity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Limitations of Peptide Retro-inverso Isomerization in Molecular Mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Early integrin binding to Arg-Gly-Asp peptide activates actin polymerization and contractile movement that stimulates outward translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino acids control blood glucose levels through mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arginine and nitric oxide synthase: regulatory mechanisms and cardiovascular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Arginine de novo and nitric oxide production in disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Comparative Analysis of H-Gly-Arg-NH2 in Disease Models: A Review of Available Evidence
A comprehensive review of scientific literature reveals a notable absence of studies validating the therapeutic effects of the dipeptide amide H-Gly-Arg-NH2 in specific disease models. Its primary documented application is in biochemical assays as a substrate for the enzyme cathepsin C. Consequently, a direct comparison of its therapeutic performance against other alternatives, as initially requested, cannot be constructed based on current evidence.
While the constituent amino acid, L-arginine, is known to play a role in various physiological processes, including nitric oxide production which is relevant to cardiovascular health, these properties cannot be directly extrapolated to the dipeptide this compound without specific supporting research. A single commercial source mentions its potential for "insulin potentiation," but this claim is not substantiated by published experimental data.
Given the role of this compound as a substrate for cathepsin C, a more scientifically grounded approach is to examine the therapeutic targeting of this enzyme. Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of several pro-inflammatory serine proteases. Its dysregulation has been linked to a variety of inflammatory and autoimmune diseases, making it a significant target for drug development.
This guide will, therefore, pivot to a comparison of therapeutic strategies targeting cathepsin C, providing researchers and drug development professionals with a valuable overview of the current landscape of cathepsin C inhibitors.
Therapeutic Targeting of Cathepsin C: A Comparison of Inhibitor Strategies
Cathepsin C inhibitors are being investigated for their potential to treat a range of diseases characterized by excessive inflammation, particularly those driven by neutrophils. The primary mechanism of action for these inhibitors is to block the activation of neutrophil serine proteases, such as neutrophil elastase, proteinase 3, and cathepsin G.
Comparative Data of Cathepsin C Inhibitors
| Inhibitor Candidate | Disease Model/Indication | Mechanism of Action | Reported Efficacy/Key Findings |
| Brensocatib (INS1007) | Bronchiectasis, Cystic Fibrosis | Reversible, covalent inhibitor of cathepsin C | Phase 2 trials showed a reduction in sputum neutrophil elastase activity and a decreased rate of pulmonary exacerbations. |
| AZD7986 | Chronic Obstructive Pulmonary Disease (COPD) | Reversible, covalent inhibitor of cathepsin C | Preclinical studies demonstrated a reduction in neutrophil elastase activity in relevant animal models. |
| BI 1291583 | Palmoplantar Pustulosis | Reversible, covalent inhibitor of cathepsin C | Investigated for its potential to reduce neutrophil-driven inflammation in skin disorders. |
Experimental Protocols
1. In Vitro Cathepsin C Inhibition Assay:
-
Objective: To determine the potency of a test compound in inhibiting cathepsin C activity.
-
Materials: Recombinant human cathepsin C, fluorogenic substrate (e.g., H-Gly-Arg-AMC), assay buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5), test compound, microplate reader.
-
Procedure:
-
Prepare a solution of recombinant human cathepsin C in the assay buffer.
-
Add serial dilutions of the test compound to the wells of a microplate.
-
Add the cathepsin C solution to the wells and incubate for a pre-determined time at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate H-Gly-Arg-AMC.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm).
-
Calculate the rate of reaction and determine the IC50 value of the test compound.
-
2. Animal Model of Lipopolysaccharide (LPS)-Induced Lung Inflammation:
-
Objective: To evaluate the in vivo efficacy of a cathepsin C inhibitor in a model of acute lung inflammation.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Materials: Lipopolysaccharide (LPS) from E. coli, test compound, saline, bronchoalveolar lavage (BAL) fluid collection supplies.
-
Procedure:
-
Administer the test compound or vehicle control to mice via a suitable route (e.g., oral gavage).
-
After a specified time, induce lung inflammation by intratracheal instillation of LPS.
-
At a defined time point post-LPS challenge (e.g., 24 hours), euthanize the mice.
-
Perform a bronchoalveolar lavage (BAL) to collect lung inflammatory cells and fluid.
-
Analyze the BAL fluid for total and differential cell counts (neutrophils, macrophages) and levels of inflammatory mediators (e.g., cytokines, neutrophil elastase activity).
-
Compare the results from the test compound-treated group to the vehicle control group to assess the anti-inflammatory effects.
-
Signaling Pathways and Experimental Workflows
Caption: Cathepsin C activation and inhibition pathway.
Caption: Workflow for Cathepsin C inhibitor screening.
Comparative Analysis of H-Gly-Arg-NH2 and Known Peptide Inhibitors of Fibrin Polymerization
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Peptide Inhibitor Performance in Anticoagulation Therapy.
The landscape of anticoagulant therapy is continually evolving, with a growing interest in targeted peptide-based inhibitors that offer high specificity and reduced off-target effects. This guide provides a comparative analysis of the synthetic peptide H-Gly-Pro-Arg-Pro-NH2 and other known peptide inhibitors of fibrin polymerization, a critical step in the blood coagulation cascade. While the specific tripeptide H-Gly-Arg-NH2 is not a well-characterized inhibitor in the scientific literature, this analysis will focus on the closely related and well-documented tetrapeptide, H-Gly-Pro-Arg-Pro-NH2, and its analogues that share the core Gly-Arg motif. This comparison is supported by experimental data and detailed methodologies to assist researchers in their evaluation of potential therapeutic agents.
Mechanism of Action: Disrupting the Clotting Cascade
Fibrin polymerization is the final step in the coagulation cascade, where soluble fibrinogen is converted into an insoluble fibrin mesh, forming a stable blood clot. This process is initiated by the enzyme thrombin, which cleaves fibrinopeptides A and B from the N-terminal ends of the fibrinogen α and β chains, respectively. This cleavage exposes binding sites known as "knobs" (Gly-Pro-Arg or 'A-knob' and Gly-His-Arg or 'B-knob') that interact with complementary "holes" on other fibrin monomers, leading to polymerization.[1][2]
Peptide inhibitors like H-Gly-Pro-Arg-Pro-NH2 function by mimicking the native 'A-knob' sequence.[3] They competitively bind to the corresponding 'a-hole' located in the D-domain of fibrinogen, thereby physically obstructing the interaction between fibrin monomers and preventing the formation of the fibrin polymer.[4][5] This targeted inhibition of protein-protein interaction is a promising strategy for anticoagulation.
Quantitative Comparison of Peptide Inhibitors
The efficacy of various peptide inhibitors of fibrin polymerization can be quantitatively compared using metrics such as the association constant (Ka) and the half-maximal inhibitory concentration (IC50). The following table summarizes available data for H-Gly-Pro-Arg-Pro-NH2 and related peptides. It is important to note that direct comparison of IC50 values can be challenging due to variations in experimental conditions across different studies.
| Peptide Inhibitor | Target Interaction | Association Constant (Ka) | Relative Inhibitory Activity | Reference |
| H-Gly-Pro-Arg-Pro-NH2 | Binds to fibrinogen and fragment D | ~5 x 10⁴ M⁻¹ | Potent inhibitor | [4] |
| H-Gly-Pro-Arg-OH | Binds to fibrinogen | Binds less tightly than GPRP-NH2 | Less than half as effective as GPRP | [4] |
| H-Gly-His-Arg-Pro-NH2 | Corresponds to β-chain N-terminus | Binds weakly to fibrinogen | Does not inhibit aggregation under tested conditions | [4] |
| GPRP-Phe(4-NH2) | Extension of GPRP sequence | Not specified | 105% relative to GPRP | [6] |
| Chl-Pro-Arg-Pro | Alkylating analogue of GPRP | Not specified | ~20 times more potent than GPRP | [6] |
Experimental Protocols
Accurate and reproducible experimental design is crucial for the evaluation of peptide inhibitors. Below are detailed methodologies for key experiments cited in the comparison.
Fibrin Polymerization Inhibition Assay (Turbidity)
This is a common method to assess the inhibitory effect of peptides on fibrin formation.
Principle: The polymerization of fibrin monomers into a fibrin network increases the turbidity of the solution, which can be measured spectrophotometrically over time. Inhibitors of this process will delay the increase in turbidity or reduce the final turbidity.[7]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified human fibrinogen in a suitable buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4).
-
Prepare a stock solution of human α-thrombin.
-
Prepare stock solutions of the peptide inhibitors to be tested at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add the fibrinogen solution to each well.
-
Add the peptide inhibitor at the desired final concentration to the test wells. Add buffer without the inhibitor to the control wells.
-
Initiate the polymerization by adding thrombin to all wells.
-
Immediately begin monitoring the change in absorbance (turbidity) at 340-405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes) at 37°C using a microplate reader.[8][9]
-
-
Data Analysis:
-
Plot the absorbance as a function of time.
-
Determine key parameters from the turbidity curve, such as the lag time (time to onset of polymerization), the maximum slope (rate of polymerization), and the final turbidity (clot density).[9]
-
Calculate the IC50 value of the inhibitor, which is the concentration required to inhibit the rate of fibrin polymerization by 50% compared to the control.[10]
-
Equilibrium Dialysis for Binding Affinity
This technique is used to determine the binding affinity (association constant, Ka) of a peptide inhibitor to its target protein.
Principle: A semi-permeable membrane separates a chamber containing the protein (e.g., fibrinogen) from a chamber containing the peptide inhibitor. At equilibrium, the concentration of free peptide will be equal on both sides of the membrane, while the chamber with the protein will have a higher total peptide concentration due to protein-bound peptide.
Protocol:
-
Setup:
-
Use a dialysis apparatus with two chambers separated by a membrane that is permeable to the peptide but not to the protein.
-
Use a radiolabeled version of the peptide inhibitor to facilitate accurate concentration measurements.
-
-
Procedure:
-
Place the protein solution (e.g., fibrinogen) in one chamber and the radiolabeled peptide solution at a known concentration in the other chamber.
-
Allow the system to reach equilibrium (e.g., by gentle agitation for a specified time).
-
-
Measurement and Analysis:
-
After equilibrium is reached, take samples from both chambers and measure the radioactivity to determine the total peptide concentration in the protein-containing chamber and the free peptide concentration in the other chamber.
-
Calculate the concentration of bound peptide by subtracting the free peptide concentration from the total peptide concentration.
-
Use Scatchard analysis or other appropriate binding models to determine the association constant (Ka) and the number of binding sites.[4]
-
Visualizing the Mechanism of Inhibition
To better understand the process of fibrin polymerization and its inhibition, the following diagrams illustrate the key molecular interactions and the experimental workflow.
Caption: Mechanism of fibrin polymerization and inhibition by H-Gly-Pro-Arg-Pro-NH2.
Caption: Workflow for the fibrin polymerization inhibition turbidity assay.
Conclusion
The tetrapeptide H-Gly-Pro-Arg-Pro-NH2 is a potent and well-studied inhibitor of fibrin polymerization. Its mechanism of action, involving the competitive inhibition of the 'A-knob'-'a-hole' interaction, provides a clear rationale for its anticoagulant properties. The comparative data, although limited in terms of standardized IC50 values, consistently demonstrate the superior inhibitory activity of the C-terminally amidated tetrapeptide over its tripeptide analogue. Further research focusing on systematic structure-activity relationship studies and standardized in vitro and in vivo testing will be crucial for the development of the next generation of peptide-based anticoagulants. The experimental protocols and diagrams provided in this guide offer a foundational framework for researchers to conduct their own comparative analyses and contribute to this promising field of drug discovery.
References
- 1. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibrin Formation, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-headed Gly-Pro-Arg-Pro ligand mimics the functions of the E domain of fibrin for promoting the end-to-end crosslinking of γ chains by factor XIIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibrin Polymerization. 1. Alkylating peptide inhibitors of fibrin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tracking oxidation-induced alterations in fibrin clot formation by NMR-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibrin polymerisation measurements [bio-protocol.org]
- 9. 2.9. Thrombin-Catalyzed Fibrin Polymerization Assays [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Navigating the Uncharted: A Guide to Confirming the Biological Target of Novel Peptides like H-Gly-Arg-NH2
For researchers, scientists, and drug development professionals, the identification of a biological target for a novel bioactive compound is a critical step in understanding its mechanism of action and potential therapeutic applications. This guide provides a comprehensive workflow for the deconvolution of the biological target of a hypothetical novel dipeptide amide, H-Gly-Arg-NH2, for which no known target has been identified. We will objectively compare various experimental approaches and provide the necessary data and protocols to embark on a successful target identification campaign.
The Challenge: An Uncharacterized Peptide
This compound is a simple dipeptide amide. While its constituent amino acids, glycine and arginine, are fundamental biological molecules, the specific biological activity and molecular target of this dipeptide amide are unknown. The journey to confirming its biological target begins with a systematic and multi-faceted approach, combining computational, biochemical, and cellular methods.
The Workflow: A Multi-pronged Strategy for Target Identification
A robust target identification strategy does not rely on a single method but rather integrates several complementary approaches to build a strong case for a specific biological target. The overall workflow can be divided into three main stages: Initial Assessment and Tool Development, Target Discovery, and Target Validation.
A Head-to-Head Comparison: The Dipeptide H-Gly-Arg-NH2 Versus a Small Molecule Mimic in Cathepsin C Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dipeptide substrate H-Gly-Arg-NH2 and a commonly used small molecule mimic, Gly-Phe-7-amido-4-methylcoumarin (Gly-Phe-AMC), in the context of Cathepsin C activity. This analysis is supported by experimental data and detailed protocols to facilitate informed decisions in research and development.
Cathepsin C, a lysosomal cysteine protease, plays a crucial role in the activation of various serine proteases within immune cells. Its activity is implicated in several inflammatory diseases and cancer, making it a significant target for therapeutic intervention. The enzymatic activity of Cathepsin C is often assessed using specific substrates. Here, we compare a dipeptide amide, this compound, with a widely adopted small molecule fluorogenic substrate, Gly-Phe-AMC.
Quantitative Data Summary
A direct quantitative comparison of the kinetic parameters for this compound is challenging due to the limited availability of specific Kcat and Km values in published literature. However, we can compare the typical substrate concentrations used and the kinetic data available for the small molecule mimic, Gly-Phe-AMC.
| Parameter | This compound | Gly-Phe-AMC (Small Molecule Mimic) |
| Substrate Type | Dipeptide Amide | Fluorogenic Dipeptide Derivative |
| Enzyme Target | Cathepsin C | Cathepsin C |
| Typical Assay Concentration | 50 µM[1] | 1 µM - 50 µM[2] |
| Reported Km | Data not readily available | 0.77 µM (for Cathepsin L with Z-Phe-Arg-AMC) |
| Reported kcat | Data not readily available | 1.5 s⁻¹ (for Cathepsin L with Z-Phe-Arg-AMC) |
Note: The provided Km and kcat values for Gly-Phe-AMC are for its interaction with Cathepsin L, a related cysteine protease. While specific values for Cathepsin C were not found in the immediate search, this provides an indication of its high affinity and turnover rate. The lack of readily available kinetic data for this compound with Cathepsin C highlights a potential knowledge gap in the field.
Experimental Protocols
Detailed methodologies for assessing Cathepsin C activity using both the dipeptide and the small molecule mimic are crucial for reproducible research.
Cathepsin C Activity Assay using this compound
This protocol is based on the general principles of protease assays and the identified use of this compound as a Cathepsin C substrate. The detection of the cleaved products would typically require a secondary assay, such as HPLC or a colorimetric method for detecting the free Arg-NH2.
Materials:
-
Recombinant human Cathepsin C
-
This compound substrate
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 30 mM NaCl, 1 mM EDTA, and 1 mM DTT.[2]
-
Quenching solution (e.g., 10% Trichloroacetic acid)
-
Detection system (e.g., HPLC with appropriate column and mobile phase)
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Activate recombinant Cathepsin C according to the manufacturer's instructions.
-
In a microplate, add the activated Cathepsin C to the assay buffer.
-
Initiate the reaction by adding this compound to the wells to a final concentration of 50 µM.[1]
-
Incubate the plate at 37°C for a specified time course (e.g., 10, 20, 30, 60 minutes).
-
Stop the reaction by adding a quenching solution.
-
Analyze the samples by HPLC to quantify the amount of cleaved product (Arg-NH2) or remaining substrate.
-
Calculate the initial reaction velocity from the linear phase of product formation over time.
Cathepsin C Activity Assay using Gly-Phe-AMC (Small Molecule Mimic)
This protocol utilizes the fluorogenic properties of the AMC group, which is released upon substrate cleavage, allowing for a continuous and direct measurement of enzyme activity.
Materials:
-
Recombinant human Cathepsin C
-
Gly-Phe-AMC substrate
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 30 mM NaCl, 1 mM EDTA, and 1 mM DTT.[2]
-
Fluorometer with excitation at 350-380 nm and emission at 440-460 nm.[2]
Procedure:
-
Prepare a stock solution of Gly-Phe-AMC in DMSO.
-
Activate recombinant Cathepsin C as per the manufacturer's protocol.
-
In a black microplate, add the activated Cathepsin C to the pre-warmed assay buffer.
-
Initiate the reaction by adding Gly-Phe-AMC to a final concentration (e.g., 1-50 µM).
-
Immediately place the plate in a pre-heated fluorometer.
-
Monitor the increase in fluorescence intensity over time.
-
Calculate the initial reaction velocity from the linear slope of the fluorescence signal versus time.
-
Convert the fluorescence units to the concentration of released AMC using a standard curve prepared with free AMC.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures can significantly aid in understanding the roles of these molecules.
The diagram above illustrates the involvement of Cathepsin C in cancer progression, where its expression is induced by the TNF-α/p38 MAPK pathway, and it subsequently promotes the dephosphorylation and nuclear translocation of YAP, leading to the expression of genes involved in cell proliferation, migration, and invasion.[2][3]
This workflow outlines the key steps involved in performing an in vitro enzymatic assay to determine the kinetic parameters of a substrate for Cathepsin C.
Head-to-Head Comparison
| Feature | This compound | Gly-Phe-AMC (Small Molecule Mimic) |
| Molecular Nature | A simple dipeptide amide, closely resembling a natural substrate cleavage product. | A synthetic dipeptide derivative with a bulky fluorophore, designed for ease of detection. |
| Detection Method | Requires a secondary, often discontinuous method like HPLC, which can be more labor-intensive. | Allows for direct, continuous, and high-throughput detection via fluorescence, simplifying the assay. |
| Biological Relevance | As a simple dipeptide, its interaction with the enzyme's active site may more closely mimic the cleavage of natural protein substrates. | The large AMC group may introduce steric hindrance or additional interactions not present with natural substrates, potentially affecting kinetic parameters. |
| Data Availability | Limited publicly available kinetic data for its interaction with Cathepsin C. | Widely characterized, with established protocols and expected performance, though specific kinetic data for Cathepsin C can still be sparse in readily accessible literature. |
| Cost & Availability | Generally available from chemical suppliers. | Readily available from numerous biochemical suppliers, often as part of assay kits. |
Conclusion
Both this compound and Gly-Phe-AMC serve as valuable tools for studying Cathepsin C activity.
This compound offers the advantage of being a more structurally simple and potentially more biologically representative substrate. However, the lack of a direct and simple detection method, along with a scarcity of published kinetic data, presents significant drawbacks for routine high-throughput screening and detailed kinetic analysis.
Gly-Phe-AMC , the small molecule mimic, provides a highly convenient and sensitive method for continuously monitoring Cathepsin C activity. Its fluorogenic nature makes it ideal for high-throughput screening of potential inhibitors and for detailed kinetic studies. While the bulky AMC group may slightly alter the interaction with the enzyme compared to a natural substrate, its ease of use and the wealth of established protocols make it the preferred choice for most in vitro applications.
For researchers aiming to screen compound libraries or perform detailed kinetic characterization of Cathepsin C, Gly-Phe-AMC is the more practical and efficient choice . For studies where the interaction with a more "natural-like" dipeptide is critical and the necessary analytical infrastructure (e.g., HPLC) is available, This compound remains a relevant, albeit more challenging, option . Further research to determine the kinetic parameters of this compound with Cathepsin C would be highly valuable to the scientific community.
References
Safety Operating Guide
Proper Disposal of H-Gly-Arg-NH2: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical reagents. This guide provides essential procedural information for the proper disposal of H-Gly-Arg-NH2, a peptide commonly used in research and drug development.
For the safe disposal of this compound, researchers, scientists, and drug development professionals should adhere to established institutional and local regulations for chemical waste. Peptides such as this compound should never be disposed of in regular trash or down the drain, as this can pose risks to both the environment and public health.[1]
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE) when handling this compound includes:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Protective gloves.[2]
-
Skin and Body Protection: Impervious clothing.[2]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the lyophilized powder and there is a risk of generating dust.[2][3]
Step-by-Step Disposal Procedure
The following steps outline the recommended procedure for the disposal of this compound waste:
-
Material Classification: Classify all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips), as chemical waste.[1]
-
Waste Segregation:
-
Solid Waste: Collect unused or expired lyophilized this compound powder and any contaminated solids (e.g., weighing paper, gloves) in a designated, compatible, and clearly labeled chemical waste container.[4] The container should be made of a material that does not react with the peptide.[1]
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.[4]
-
-
Container Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms based on available data for similar compounds.
-
Storage of Waste: Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents, pending collection.[2]
-
Waste Collection and Disposal: Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Always follow your institution's specific guidelines for chemical waste disposal.[1]
In the event of a spill, prevent further leakage and keep the material away from drains or water courses.[2] Absorb liquid spills with an inert, finely-powdered material like diatomite.[2] Decontaminate the affected surfaces by scrubbing with alcohol.[2]
Hazard Summary for a Structurally Similar Peptide
The following table summarizes the hazard information for H-Arg-NH2 (hydrochloride), which can be used as a precautionary reference for handling this compound.
| Hazard Classification | GHS Category | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Specific Target Organ Toxicity, Single Exposure | Category 1 | H370: Causes damage to organs.[2] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling H-Gly-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling H-Gly-Arg-NH2, a dipeptide amide used in various research applications. The following procedures are based on the safety data for the closely related compound H-Arg-NH2 hydrochloride and general best practices for handling peptides, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] | Prevents skin contact and absorption. |
| Respiratory Protection | Suitable respirator (e.g., N95 dust mask).[1][2] | Avoids inhalation of the powdered compound.[1] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound is essential to ensure safety and maintain the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed container in a cool, dry, well-ventilated area.[3]
-
Long-term storage at -20°C is recommended for peptide stability.
2. Handling and Weighing:
-
Handle exclusively in a designated area, such as a chemical fume hood, to control airborne dust.
-
Before opening, allow the container to reach room temperature in a desiccator to prevent condensation, which can affect stability.
-
Avoid breathing dust and direct contact with the skin and eyes.[1]
3. Dissolution:
-
Consult experimental protocols for the appropriate solvent.
-
Add the solvent slowly to the peptide to avoid splashing.
-
If necessary, use sonication to aid dissolution, but avoid excessive heating.
4. Experimental Use:
-
Always wear the prescribed PPE.
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and potential harm.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of in accordance with local, state, and federal regulations.[1] This may involve dissolving in a combustible solvent and incineration in a licensed facility. |
| Contaminated Materials (e.g., gloves, wipes) | Place in a sealed bag and dispose of as chemical waste. |
| Empty Containers | Rinse thoroughly with an appropriate solvent. Dispose of the rinsed container according to institutional guidelines. |
Emergency Procedures
In the event of exposure, immediate action is necessary.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4] |
| Skin Contact | Wash off immediately with plenty of soap and water.[5] Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5] |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
